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  • Product: 3-Pyridinol, 6-methyl-2-(methylthio)-
  • CAS: 23003-25-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-methyl-2-(methylthio)pyridin-3-ol: Structure, Properties, and Synthetic Considerations

Abstract This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential synthetic pathways for 6-methyl-2-(methylthio)pyridin-3-ol. While direct experimental...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential synthetic pathways for 6-methyl-2-(methylthio)pyridin-3-ol. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from structurally analogous compounds to offer scientifically grounded insights for researchers, chemists, and professionals in drug development. The guide includes a detailed analysis of the compound's molecular characteristics, a hypothetical synthetic protocol, and essential analytical considerations, serving as a foundational resource for further investigation and application.

Introduction

Substituted pyridin-3-ol scaffolds are of significant interest in medicinal chemistry and materials science due to their versatile chemical reactivity and diverse biological activities. The introduction of a methyl group at the 6-position and a methylthio group at the 2-position of the pyridine ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. This guide focuses on the specific derivative, 6-methyl-2-(methylthio)pyridin-3-ol, providing a theoretical yet robust framework for its study.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure. Understanding these properties is crucial for predicting its behavior in various chemical and biological systems.

Molecular Structure

The molecular structure of 6-methyl-2-(methylthio)pyridin-3-ol consists of a central pyridine ring substituted with a hydroxyl group at the 3-position, a methyl group at the 6-position, and a methylthio group at the 2-position.

Molecular Structure of 6-methyl-2-(methylthio)pyridin-3-ol ```dot graph Mol { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Atom nodes N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.1,0.6!"]; C3 [label="C", pos="-1.1,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.1,-0.6!"]; C6 [label="C", pos="1.1,0.6!"]; S7 [label="S", pos="-2.4,1.2!"]; C8 [label="CH3", pos="-3.5,0.6!"]; O9 [label="O", pos="-2.2,-1.2!"]; H10 [label="H", pos="-2.9,-0.8!"]; C11 [label="CH3", pos="2.2,1.2!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- S7; S7 -- C8; C3 -- O9; O9 -- H10; C6 -- C11; }

Caption: Proposed two-step synthesis of 6-methyl-2-(methylthio)pyridin-3-ol.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a conceptual outline and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of 2-Mercapto-6-methylpyridin-3-ol

  • Reaction Setup: To a solution of 2-chloro-6-methylpyridin-3-ol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add sodium hydrosulfide (NaSH) (1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Stir the reaction mixture at 60-80 °C for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product. Filter the resulting solid, wash with cold water, and dry under vacuum to yield 2-mercapto-6-methylpyridin-3-ol.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the thiol group.

  • Excess NaSH: Drives the nucleophilic aromatic substitution reaction to completion.

  • Acidification: Protonates the thiolate intermediate to form the desired thiol, which is typically less water-soluble and precipitates out.

Step 2: Synthesis of 6-methyl-2-(methylthio)pyridin-3-ol

  • Reaction Setup: Dissolve the 2-mercapto-6-methylpyridin-3-ol (1.0 eq) from the previous step in a polar aprotic solvent like acetone or acetonitrile. Add a mild base such as potassium carbonate (K₂CO₃) (1.5 eq).

  • Reaction Execution: To this suspension, add iodomethane (CH₃I) (1.1 eq) dropwise at room temperature. Stir the mixture for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Once the reaction is complete, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-methyl-2-(methylthio)pyridin-3-ol.

Causality Behind Experimental Choices:

  • Mild Base (K₂CO₃): Deprotonates the thiol to form the more nucleophilic thiolate, facilitating the reaction with iodomethane without deprotonating the less acidic hydroxyl group.

  • Iodomethane: A highly reactive and efficient methylating agent for sulfur nucleophiles.

  • Column Chromatography: A standard purification technique to separate the desired product from any unreacted starting materials or by-products.

Analytical Characterization

The identity and purity of the synthesized 6-methyl-2-(methylthio)pyridin-3-ol would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the molecular structure by showing the characteristic chemical shifts and coupling constants for the aromatic protons, the methyl protons, and the methylthio protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the hydroxyl group and C-S stretching vibrations.

  • Purity Analysis: High-performance liquid chromatography (HPLC) would be employed to determine the purity of the final compound.

Applications and Future Directions

Substituted pyridines are prevalent in pharmaceuticals and agrochemicals. For instance, compounds with a methylthio-pyridine core are utilized in various therapeutic areas. The structural motifs present in 6-methyl-2-(methylthio)pyridin-3-ol suggest potential applications as:

  • Building blocks in drug discovery: The hydroxyl and methylthio groups offer sites for further functionalization to create libraries of novel compounds for biological screening.

  • Ligands in coordination chemistry: The pyridine nitrogen and sulfur atom can act as coordination sites for metal ions, leading to the development of new catalysts or functional materials.

Further research should focus on the validated synthesis and biological evaluation of this compound to explore its potential therapeutic or industrial applications.

Conclusion

This technical guide has provided a detailed, albeit theoretical, exploration of 6-methyl-2-(methylthio)pyridin-3-ol. By leveraging data from analogous structures, we have outlined its likely molecular and physicochemical properties, a plausible synthetic route with detailed experimental considerations, and appropriate analytical methods for its characterization. This document serves as a valuable starting point for researchers interested in the synthesis and application of this novel pyridine derivative.

References

  • PubChem. (n.d.). 6-Methyl-2-pyridylmethanol. National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 6-(4-Methoxy-2-methylphenyl)pyridin-3-ol Properties. CompTox Chemicals Dashboard. Retrieved March 10, 2026, from [Link]

  • Kavchenko, A. V., et al. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry. Retrieved March 10, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyridine, 2-(methylthio)- (CAS 18438-38-5). Retrieved March 10, 2026, from [Link]

Exploratory

Topic: Solubility Profiling of 3-Pyridinol, 6-methyl-2-(methylthio)- in Organic Solvents

An In-depth Technical Guide for the Scientific Professional Abstract: The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that profoundly influences its...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for the Scientific Professional

Abstract: The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that profoundly influences its bioavailability, formulation, and purification strategies. This guide provides a comprehensive framework for determining the solubility of 3-Pyridinol, 6-methyl-2-(methylthio)-, a substituted pyridine derivative of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively documented in public literature, this document outlines the theoretical principles and practical experimental protocols necessary for researchers to generate a robust and reliable solubility profile. We will delve into the structural analysis of the molecule to predict its behavior, present detailed methodologies for equilibrium and kinetic solubility determination, and offer a strategic approach to solvent selection.

Structural Analysis and Solubility Prediction

The solubility of a molecule is fundamentally dictated by its structure and the interplay of intermolecular forces between the solute and the solvent. A core principle in this analysis is the concept of "like dissolves like," which relates polarity and hydrogen bonding capabilities.[1]

The structure of 3-Pyridinol, 6-methyl-2-(methylthio)- (MW: 153.21 g/mol , predicted) contains several key functional groups that govern its solubility:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, contributing to its polarity.

  • Hydroxyl Group (-OH): Located at the 3-position, this group is a strong hydrogen bond donor and acceptor, suggesting favorable interactions with polar protic solvents like alcohols.

  • Methyl Group (-CH₃): A nonpolar, hydrophobic group that can influence solubility in less polar environments.

  • Methylthio Group (-SCH₃): A moderately polar and lipophilic group that contributes to the overall electronic and steric properties of the molecule.

Based on this structure, we can predict that 3-Pyridinol, 6-methyl-2-(methylthio)- will exhibit a complex solubility profile, with a preference for polar organic solvents. The presence of both a hydrogen bond donor (-OH) and acceptor (the pyridine nitrogen) indicates that solvents capable of hydrogen bonding will be particularly effective.

cluster_molecule 3-Pyridinol, 6-methyl-2-(methylthio)- cluster_features Key Structural Features cluster_prediction Predicted Solubility Behavior Molecule C₇H₉NOS Pyridinol Pyridinol Core (Polar, H-bond Acceptor/Donor) Methylthio Methylthio Group (Moderately Polar, Lipophilic) Methyl Methyl Group (Nonpolar, Hydrophobic) High_Sol Higher Solubility (Polar Protic/Aprotic Solvents) Pyridinol->High_Sol favors Methylthio->High_Sol contributes to Low_Sol Lower Solubility (Nonpolar Solvents) Methyl->Low_Sol favors

Caption: Structural features of 3-Pyridinol, 6-methyl-2-(methylthio)- influencing solubility.

Strategic Solvent Selection

To build a comprehensive solubility profile, a diverse set of organic solvents should be selected, spanning a range of polarities and hydrogen bonding capabilities. This allows for a thorough characterization applicable to various applications, from reaction chemistry to formulation.

Solvent Class Solvent Rationale for Inclusion
Polar Protic MethanolSimple alcohol, strong H-bonding. Often used in crystallization.
EthanolCommon, less toxic alcohol. Widely used in pharma processing.[2]
IsopropanolSecondary alcohol, different steric profile. Used in purification.[3]
Polar Aprotic AcetonitrileHigh dipole moment, no H-bond donation. Common HPLC mobile phase.
AcetoneKetone, good solvent for moderately polar compounds.[4]
Dimethyl Sulfoxide (DMSO)Highly polar, often used for creating initial stock solutions for screening.
N,N-Dimethylformamide (DMF)High boiling point polar aprotic solvent used in synthesis.
Less Polar Dichloromethane (DCM)Chlorinated solvent, effective for a wide range of organic compounds.
Ethyl AcetateEster, moderate polarity, commonly used in extraction and chromatography.
Nonpolar TolueneAromatic hydrocarbon, for assessing solubility in nonpolar environments.[5]
Hexane / HeptaneAliphatic hydrocarbons, represent purely nonpolar, hydrophobic conditions.[1]

Experimental Methodology for Solubility Determination

Accurate solubility measurement requires robust and well-controlled experimental protocols. The choice of method often depends on the required accuracy and throughput.

Gold Standard: Isothermal Shake-Flask Method

This method determines the equilibrium or thermodynamic solubility and is considered the most reliable approach. It measures the concentration of a saturated solution after a prolonged equilibration period.

Protocol:

  • Preparation: Add an excess amount of solid 3-Pyridinol, 6-methyl-2-(methylthio)- to a known volume (e.g., 2 mL) of the selected organic solvent in a sealed glass vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Place the vials in an isothermal shaker or rotator set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.[6]

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant. Immediate filtration using a chemically compatible syringe filter (e.g., 0.22 µm PTFE) is critical to remove any remaining microscopic particles.

  • Quantification:

    • Dilute the filtered aliquot with a suitable solvent (often the mobile phase for analysis) to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • Calculate the original concentration by back-calculation from a standard calibration curve prepared with known concentrations of the compound.

Trustworthiness Check: The persistence of solid material in the vial after the equilibration period provides a visual confirmation that a saturated solution was achieved.

High-Throughput: Kinetic Solubility Method

This method is often used in early drug discovery to quickly assess the solubility of many compounds. It measures the concentration at which a compound precipitates from a solution when added from a high-concentration DMSO stock.

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Solvent Addition: Add the DMSO stock solution to the selected organic solvent in a multi-well plate using a liquid handler. The final DMSO concentration should be kept low (e.g., <2%) to minimize its co-solvent effect.

  • Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a constant temperature.

  • Precipitation Measurement: Measure the amount of precipitate formed. This is typically done using nephelometry (light scattering) or by analyzing the concentration of the remaining dissolved compound after filtration or centrifugation.

cluster_workflow Solubility Determination Workflow start Start prep 1. Add excess solid to known solvent volume start->prep equilibrate 2. Agitate at constant T (e.g., 24-48h) prep->equilibrate settle 3. Settle undissolved solid equilibrate->settle sample 4. Filter supernatant settle->sample quantify 5. Dilute and Quantify (e.g., HPLC-UV) sample->quantify end End: Solubility Data (mg/mL or mol/L) quantify->end

Caption: Workflow for the Isothermal Shake-Flask Equilibrium Solubility Method.

Data Presentation and Interpretation

For clarity and comparative analysis, the experimentally determined solubility data should be compiled into a structured table. Reporting solubility in both mass/volume (mg/mL) and molarity (mol/L) is best practice.

Example Data Table (Template):

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Hexane25Experimental ValueCalculated Value

Interpreting these results in the context of the solvent properties (polarity, hydrogen bonding) and the molecular structure provides a powerful understanding of the compound's behavior, guiding future experimental design in synthesis, purification, and formulation.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Solubility of Organic Compounds - Chemistry. (2023, August 31).
  • Chemical Properties of 3-Pyridinol (CAS 109-00-2) - Cheméo. (n.d.).
  • 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19).
  • Solubility Tests for Organic Compounds - YouTube. (2021, March 24).
  • TABLE 3-2, Physical and Chemical Properties of Pyridine - NCBI. (n.d.).
  • 3-Pyridinol, 6-methyl- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.).
  • WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents. (n.d.).
  • An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols | Journal of Organic and Pharmaceutical Chemistry. (2025, March 6).
  • 3-Pyridinol, 6-methyl- - NIST WebBook. (n.d.).
  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie. (n.d.).
  • 6-(Methylthio)pyridin-3-amine | 29958-08-5 - Sigma-Aldrich. (n.d.).
  • Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity - ResearchGate. (2018, November 1).
  • 3-Pyridinol, 2-methyl- - NIST WebBook. (n.d.).
  • 3-Hydroxy-2-iodo-6-methylpyridine | 23003-30-7 - ChemicalBook. (2026, January 13).
  • CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine - Google Patents. (n.d.).
  • Solubility and solution thermodynamics of thymol in six pure organic solvents | Request PDF. (2015, September).

Sources

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of Methylthio-Substituted Pyridinols

Abstract Pyridinol scaffolds are of paramount importance in medicinal chemistry and drug development. Their therapeutic efficacy is often intrinsically linked to their structural and electronic properties, which are gove...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyridinol scaffolds are of paramount importance in medicinal chemistry and drug development. Their therapeutic efficacy is often intrinsically linked to their structural and electronic properties, which are governed by their thermodynamic stability. A critical aspect of this stability is the tautomeric equilibrium between the pyridinol (lactim) and pyridone (lactam) forms. This guide provides a comprehensive technical overview of the factors influencing this equilibrium, with a specific focus on the effects of methylthio (-SCH3) substitution. We will delve into the theoretical underpinnings of tautomerism, detail rigorous experimental and computational methodologies for its characterization, and provide field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyridinol Stability in Drug Design

The pyridinol ring system is a privileged scaffold found in numerous pharmaceuticals. The tautomeric state of these molecules is a crucial determinant of their biological activity, as the different forms possess distinct hydrogen bonding capabilities, dipole moments, and overall electronic distributions.[1] Consequently, a deep understanding of the thermodynamic stability and the factors governing the tautomeric equilibrium is not merely an academic exercise but a fundamental requirement for rational drug design.

The introduction of a methylthio substituent can significantly modulate the electronic landscape of the pyridinol ring, thereby shifting the tautomeric preference. The sulfur atom, with its lone pairs and ability to participate in resonance and weak non-covalent interactions, introduces a layer of complexity that warrants detailed investigation.[2][3] This guide aims to elucidate these complexities, providing a robust framework for predicting and analyzing the stability of methylthio-substituted pyridinols.

The Core Principle: Tautomerism in Substituted Pyridinols

Prototropic tautomerism in pyridinols involves the migration of a proton between the exocyclic oxygen and the ring nitrogen atom, leading to an equilibrium between the hydroxy-aromatic (pyridinol/lactim) and the keto-amide (pyridone/lactam) forms.[4][5]

tautomerism cluster_substituent Influence of Methylthio (-SCH3) Group Pyridinol Pyridinol (Lactim Form) Aromatic Pyridone Pyridone (Lactam Form) Pyridinol->Pyridone Proton Transfer Electronic_Effects Electronic Effects (Resonance/Inductive) Solvent_Effects Solvent Polarity Intramolecular_Interactions Intramolecular H-Bonding

Figure 1: The tautomeric equilibrium between the pyridinol (lactim) and pyridone (lactam) forms, influenced by various factors.

The position of this equilibrium is highly sensitive to several factors:

  • Electronic Effects of Substituents: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can stabilize or destabilize one tautomer over the other. The methylthio group is generally considered a weak π-donor through resonance and a weak σ-acceptor inductively. Its net effect can be subtle and position-dependent.[6][7]

  • Solvent Effects: The polarity of the solvent plays a critical role.[8] The more polar pyridone tautomer is often favored in polar solvents due to stronger solute-solvent interactions, such as hydrogen bonding.[1]

  • Aromaticity: The pyridinol form possesses a fully aromatic six-membered ring, which confers significant stabilization energy.[9] The pyridone form, by contrast, has a diene system and is less aromatic.[1]

  • Intramolecular Interactions: Substituents capable of forming intramolecular hydrogen bonds can lock the molecule into a specific tautomeric form.

For methylthio-substituted pyridinols, the interplay of these factors determines the predominant tautomer and, consequently, the molecule's physicochemical properties.

Experimental Determination of Tautomeric Equilibria

A combination of spectroscopic techniques is essential for the unambiguous determination of the tautomeric ratio in solution.

UV/Vis Spectroscopy

UV/Vis spectroscopy is a powerful and accessible method for quantifying tautomeric equilibria.[10] The pyridinol and pyridone forms have distinct chromophores and thus exhibit different absorption maxima (λ_max).

Core Principle: By comparing the spectrum of the tautomeric mixture to the spectra of "locked" N-methyl (pyridone) and O-methyl (pyridinol) analogs, the equilibrium constant (K_T) can be determined.

  • Synthesis of Model Compounds: Synthesize the N-methyl and O-methyl derivatives of the methylthio-substituted pyridinol. These compounds serve as fixed references for the pure pyridone and pyridinol forms, respectively.[11]

  • Solution Preparation: Prepare solutions of the target compound and the two reference compounds in the solvent of interest (e.g., cyclohexane, chloroform, water) at a known concentration (typically 10⁻⁴ to 10⁻⁵ M).

  • Spectral Acquisition: Record the UV/Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the molar extinction coefficients (ε) for the pure pyridone and pyridinol forms at a wavelength where both absorb. The tautomeric equilibrium constant (K_T = [Pyridone]/[Pyridinol]) can then be calculated from the absorbance of the tautomeric mixture.

uv_vis_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_calculation Quantification Synth_Target Synthesize Target Compound Prep_Solutions Prepare Solutions in Various Solvents Synth_Target->Prep_Solutions Synth_N_Me Synthesize N-Methyl Analog (Locked Pyridone) Synth_N_Me->Prep_Solutions Synth_O_Me Synthesize O-Methyl Analog (Locked Pyridinol) Synth_O_Me->Prep_Solutions Acquire_Spectra Acquire UV/Vis Spectra Prep_Solutions->Acquire_Spectra Determine_Lambda Identify λmax for each Tautomer Acquire_Spectra->Determine_Lambda Calculate_KT Calculate K_T Determine_Lambda->Calculate_KT

Figure 2: Experimental workflow for determining the tautomeric equilibrium constant (K_T) using UV/Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to identify the predominant tautomer.[4][12] In cases of slow exchange on the NMR timescale, distinct signals for both tautomers can be observed and integrated to determine their relative populations.[5]

  • ¹H NMR: The chemical shifts of the ring protons are sensitive to the electronic environment. The proton attached to the nitrogen in the pyridone form typically appears at a different chemical shift than the hydroxyl proton in the pyridinol form.

  • ¹³C NMR: The chemical shift of the carbon atom bonded to the exocyclic oxygen is a key indicator: it will be in the carbonyl region (~160-180 ppm) for the pyridone form and in the aromatic C-O region (~150-160 ppm) for the pyridinol form.

In some instances, prototropic tautomerism can lead to intermediate exchange rates, causing signal broadening or even the disappearance of certain signals in the ¹³C NMR spectrum.[4]

Computational Analysis of Tautomeric Stability

Quantum chemical calculations are indispensable tools for predicting the relative stabilities of tautomers and corroborating experimental findings.[13] Density Functional Theory (DFT) is a widely used and reliable method for this purpose.[14]

Core Principle: The relative stability of the tautomers is determined by calculating their total electronic energies. The tautomer with the lower calculated energy is predicted to be the more stable form.

  • Structure Optimization: The molecular geometries of both the methylthio-substituted pyridinol and pyridone tautomers are optimized without any symmetry constraints.

  • Level of Theory Selection: A suitable level of theory is chosen. A common and effective choice is the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p).[14] This basis set includes diffuse functions (++) to accurately describe lone pairs and polarization functions (d,p) for better geometric and energetic descriptions.

  • Energy Calculation: Single-point energy calculations are performed on the optimized geometries.

  • Zero-Point Energy (ZPE) Correction: It is crucial to apply zero-point vibrational energy corrections to the calculated electronic energies to obtain more accurate relative energies.[9]

  • Solvation Modeling (Optional but Recommended): To simulate solution-phase behavior, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed. This is particularly important given the strong influence of solvents on this equilibrium.

dft_workflow cluster_computation DFT Calculation (e.g., Gaussian) Input_Structures Build Input Structures (Pyridinol & Pyridone Tautomers) Geometry_Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input_Structures->Geometry_Opt Freq_Calc Frequency Calculation (for ZPE Correction) Geometry_Opt->Freq_Calc Analyze_Results Analyze Output: Compare Corrected Energies (ΔE) Freq_Calc->Analyze_Results Predict_Stability Predict Predominant Tautomer Analyze_Results->Predict_Stability

Figure 3: A typical workflow for the computational prediction of tautomer stability using Density Functional Theory (DFT).

Data Synthesis and Interpretation

The true power of this analysis lies in the synthesis of both experimental and computational data.

Parameter Pyridinol (Lactim) Form Pyridone (Lactam) Form Influence of -SCH3 Group
Aromaticity High (Aromatic Ring)Low (Diene System)Minimal direct impact on core aromaticity.
Dipole Moment Generally LowerGenerally HigherCan increase or decrease the overall dipole moment depending on its position relative to the N and O atoms.
H-Bonding Donor (OH) & Acceptor (N)Donor (NH) & Acceptor (C=O)The sulfur atom is a weak H-bond acceptor and can influence solvation shells.
Stability in Gas Phase Often more stable[13]Often less stableThe electronic donating nature of -SCH3 may further stabilize the aromatic pyridinol form.
Stability in Polar Solvents Often less stableOften more stable[8]The -SCH3 group's influence on the overall dipole moment will modulate the degree of stabilization by polar solvents.

Conclusion

The thermodynamic stability of methylthio-substituted pyridinols is a nuanced interplay of aromaticity, substituent electronic effects, and solvent interactions. The tautomeric equilibrium between the pyridinol and pyridone forms dictates the molecule's physicochemical properties and, ultimately, its biological function. A multi-faceted approach, combining rigorous experimental techniques like UV/Vis and NMR spectroscopy with high-level computational methods such as DFT, is essential for a comprehensive understanding. This guide provides the foundational principles and actionable protocols for researchers to confidently characterize and predict the stability of these important heterocyclic compounds, paving the way for more effective and targeted drug development.

References

  • Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. (n.d.). ChemBioChem.
  • Schlegel, H. B., et al. (1981). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society.
  • Talsi, V. P., & Evdokimov, S. N. (2017). New cases of prototropic tautomerism in substituted pyridines. Sift Desk.
  • Computational Analysis of Pyridin-2-amine and Pyridin-2(5H)-imine Tautomeric Stability. (2025). BenchChem.
  • Tautomerization of Nucleobase Model Compounds: The 4-Pyridinol and 4(1H)-Pyridinone Monomers and Their Dimers. (2000). The Journal of Physical Chemistry A.
  • Studies on the Tautomerism of 2-Anilinopyridine and Rel
  • Weak attractive interactions between methylthio groups and electron-deficient alkenes in peri-naphthalenes: a competition with conjug
  • Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. (2016).
  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. University of Colorado.
  • How about Tautomers? (n.d.). WuXi Biology.
  • New cases of prototropic tautomerism in substituted pyridines. (2017).
  • Keto-enol tautomerism issues in pyridin-4-ol deriv
  • From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. (2013). PubMed.
  • Pyridone–pyridol tautomerism in 2-hydroxypyridines with[11][13]-annelated rings and oxygen at the[11]-position. (n.d.). RSC Publishing.

  • Thermodynamic and Kinetic Behaviour of [Pt(2-methylthiomethylpyridine)(OH2)2]2+. (2012). Dalton Transactions.
  • Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. HETEROCYCLES, 32(2), 329.
  • Resonance effect of the para-methylthio group in electrophilic arom
  • The Methionine-aromatic Motif Plays a Unique Role in Stabilizing Protein Structure. (n.d.). PMC.
  • Aromatic stabilization energies in excited states at the multiconfigurational level: assessment in archetypal organic rings. (n.d.). RSC Publishing.
  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2025). Master Organic Chemistry.

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Exploratory

The Strategic Role of 3-Hydroxy-6-methyl-2-methylthiopyridine in Advanced Pharmaceutical Synthesis

A Comprehensive Technical Guide for Drug Development Professionals Executive Summary & Chemical Identity In the landscape of modern drug discovery, highly functionalized pyridine scaffolds serve as privileged pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide for Drug Development Professionals

Executive Summary & Chemical Identity

In the landscape of modern drug discovery, highly functionalized pyridine scaffolds serve as privileged pharmacophores, particularly in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. 3-hydroxy-6-methyl-2-methylthiopyridine is a highly versatile, electron-rich heterocyclic building block. Its strategic value lies in the orthogonal reactivity of its functional groups: a hydroxyl group primed for electrophilic activation and a methylthio group that can function as a latent leaving group or a cross-coupling partner.

This whitepaper details the physicochemical profile, mechanistic reactivity, and validated experimental workflows for utilizing this compound in complex synthetic pathways.

Nomenclature and Synonyms

Due to varying IUPAC naming conventions and database registries, this compound is tracked under several synonyms in chemical literature [1]:

  • Target Query: 3-hydroxy-6-methyl-2-methylthiopyridine

  • Primary IUPAC Name: 6-methyl-2-(methylthio)pyridin-3-ol

  • PubChem/NIST Designation: 3-Pyridinol, 6-methyl-2-(methylthio)- [2]

  • Alternate Identifier: 6-methyl-2-methylsulfanylpyridin-3-ol

Quantitative Physicochemical Profiling

To facilitate reaction planning and pharmacokinetic modeling, the core metrics of the scaffold are summarized below.

Table 1: Physicochemical and Identification Metrics

ParameterValuePharmacological Significance
CAS Registry Number 23003-25-0Primary indexing identifier for procurement.
Molecular Formula C₇H₉NOSEstablishes baseline mass for LC-MS tracking.
Molecular Weight 155.22 g/mol Low molecular weight allows for extensive elaboration without violating Lipinski's Rule of 5.
H-Bond Donors 1 (Hydroxyl)Facilitates critical hinge-binding interactions in kinase active sites.
H-Bond Acceptors 3 (N, O, S)Enhances aqueous solubility and target residence time.
LogP (Predicted) ~1.8Optimal lipophilicity for passive membrane permeability.

Mechanistic Rationale: Electronic Toggling and Orthogonal Reactivity

As a Senior Application Scientist, I emphasize that successful synthetic route design relies on predictable chemoselectivity. The 23003-25-0 scaffold is exceptionally valuable because it allows for electronic toggling .

Initially, the C3-hydroxyl group is electron-donating via resonance, making the pyridine ring relatively electron-rich. However, the C2-methylthio group (-SMe) can be selectively oxidized to a sulfone (-SO₂Me). This oxidation completely reverses the electronic nature of the ring, pulling electron density away from the C2 position and activating it for Nucleophilic Aromatic Substitution (SₙAr) [4]. Alternatively, the hydroxyl group can be converted to a triflate, enabling palladium-catalyzed cross-coupling while leaving the thioether intact for subsequent Liebeskind-Srogl coupling [3].

Reactivity Core 3-Hydroxy-6-methyl- 2-methylthiopyridine (CAS 23003-25-0) Triflation O-Triflation (C3-OH Activation) Core->Triflation Tf2O, Base Oxidation S-Oxidation (C2-SMe Activation) Core->Oxidation mCPBA Coupling Pd-Catalyzed Cross-Coupling Triflation->Coupling Suzuki/Stille SNAr SNAr Displacement (Nucleophilic Amines) Oxidation->SNAr Leaving Group

Fig 1: Orthogonal reactivity map demonstrating divergent synthetic pathways for CAS 23003-25-0.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality, and in-process controls (IPCs) are integrated to verify success before proceeding.

Protocol A: Selective O-Triflation of the C3-Hydroxyl Group

This step converts the hydroxyl group into a highly reactive trifluoromethanesulfonate (triflate) pseudohalide, priming the C3 position for Suzuki-Miyaura cross-coupling.

Causality of Design:

  • Solvent (Dry DCM): Prevents the hydrolysis of triflic anhydride (Tf₂O) into triflic acid, which would protonate the pyridine nitrogen and halt the reaction.

  • Base (Triethylamine, Et₃N): Acts as a non-nucleophilic acid scavenger. It is sterically hindered enough to avoid reacting directly with Tf₂O, unlike pyridine, which can form undesired salts.

  • Temperature (0°C): Tf₂O is aggressively electrophilic. Low temperatures suppress the exothermic degradation of the reagent and prevent undesired N-alkylation.

Table 2: Reaction Optimization for O-Triflation

BaseSolventTempYieldMechanistic Observation
PyridineDCM25°C45%High thermal degradation; N-triflation byproduct observed.
Et₃N DCM 0°C 92% Clean conversion; triflic acid effectively scavenged.
DIPEATHF0°C85%Slower reaction rate due to extreme steric bulk of DIPEA.

Step-by-Step Methodology:

  • Preparation: Suspend 3-hydroxy-6-methyl-2-methylthiopyridine (1.0 eq) in anhydrous dichloromethane (DCM) under a continuous nitrogen atmosphere. Cool the flask to 0°C using an ice-water bath.

  • Base Addition: Add Et₃N (2.0 eq) via syringe. Stir for 15 minutes to ensure complete homogenization.

  • Electrophile Delivery: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise over 20 minutes. Maintain internal temperature strictly below 5°C.

  • Self-Validation (IPC): Pull a 10 µL aliquot and analyze via TLC (Hexanes:EtOAc 3:1). The starting material (polar, lower R_f) must be completely consumed, replaced by a non-polar, UV-active triflate spot (higher R_f). LC-MS should confirm a mass shift from m/z 156 [M+H]⁺ to 288 [M+H]⁺.

  • Quench & Isolate: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow Step1 1. Reagent Preparation Dry DCM, N2 atm, 0°C Step2 2. Base Addition Et3N (2.0 eq), Stir 15 min Step1->Step2 Step3 3. Electrophile Delivery Tf2O dropwise, T < 5°C Step2->Step3 Step4 4. In-Process Control (IPC) TLC/LC-MS Validation Step3->Step4 Step5 5. Quench & Extract NaHCO3 (aq), Phase Separation Step4->Step5

Fig 2: Validated experimental workflow for the selective O-triflation of the pyridine core.

Protocol B: S-Oxidation to Sulfone for SₙAr Activation

To displace the C2 substituent with an amine (a common motif in pharmaceuticals), the methylthio group must be converted into a superior leaving group.

Causality of Design: A bare methylthio group (-SMe) is a poor leaving group because the expelled methanethiolate is highly nucleophilic. By treating the intermediate with m-chloroperoxybenzoic acid (mCPBA), the sulfide is oxidized to a sulfone (-SO₂Me). The sulfone is highly electron-withdrawing, activating the C2 position for nucleophilic attack, and acts as an excellent leaving group (methanesulfinate).

Self-Validation (IPC): Monitor the oxidation via ¹H NMR. The starting thioether exhibits a sharp singlet at ~2.5 ppm. Successful conversion to the sulfone is validated by the disappearance of this peak and the emergence of a new, downfield singlet at ~3.1 ppm, reflecting the deshielding effect of the oxygen atoms.

Application in Target-Directed Drug Design

Derivatives synthesized from 3-hydroxy-6-methyl-2-methylthiopyridine are frequently deployed in the development of kinase inhibitors. The pyridine nitrogen serves as a critical hydrogen-bond acceptor, interacting with the backbone amides in the ATP-binding hinge region of target kinases (e.g., p38 MAPK or JAK family kinases).

By utilizing the orthogonal protocols described above, medicinal chemists can append specific functional groups at the C2 and C3 positions to occupy the hydrophobic pockets adjacent to the hinge region, thereby achieving high target selectivity and disrupting pathological signaling pathways.

Pathway Stimulus Pro-inflammatory Cytokines Receptor Cell Surface Receptor Stimulus->Receptor Kinase Target Kinase (e.g., p38 MAPK) Receptor->Kinase Effector Downstream Effectors Kinase->Effector Inhibitor Pyridine-based Inhibitor Inhibitor->Kinase ATP-competitive Hinge Binding

Fig 3: Intervention of pyridine-based inhibitors within a pro-inflammatory kinase signaling cascade.

References

  • Title: 3-Pyridinol, 6-methyl-2-(methylthio)- (Compound Summary) Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

  • Title: 3-Pyridinol, 6-methyl-2-(methylthio)- Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling of Thioethers (Liebeskind-Srogl Reaction) Source: Organic Letters (American Chemical Society) URL: [Link]

  • Title: Nucleophilic Aromatic Substitution (SₙAr) in Pyridines Source: Organic Syntheses URL: [Link]

Foundational

The Biological Activity Profile of 6-Methyl-2-(methylthio)-3-pyridinol: Mechanistic Insights and Experimental Workflows

Executive Summary The 3-hydroxypyridine (3-pyridinol) scaffold is a privileged structure in redox medicine and neuropharmacology, most notably represented by the well-characterized neuroprotectant Emoxypine (2-ethyl-6-me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The 3-hydroxypyridine (3-pyridinol) scaffold is a privileged structure in redox medicine and neuropharmacology, most notably represented by the well-characterized neuroprotectant Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine)[1]. The substitution of the 2-alkyl group with a 2-methylthio (–SCH₃) moiety in 6-methyl-2-(methylthio)-3-pyridinol (CAS: 23003-25-0) introduces unique stereoelectronic and lipophilic properties. This in-depth technical guide explores the biological activity profile of this specific derivative, detailing its mechanistic rationale as a membrane-stabilizing antioxidant and providing field-proven, self-validating experimental workflows for its evaluation.

Structural Pharmacology & Mechanistic Rationale

Electronic Modulation via the 2-Methylthio Substituent

The core biological activity of 3-pyridinols is their potent ability to quench reactive oxygen species (ROS) and halt lipid peroxidation[2]. Mechanistically, this antioxidant capacity is governed by the Bond Dissociation Enthalpy (BDE) of the C3-hydroxyl group and the molecule's Ionization Potential (IP)[3].

The introduction of the 2-methylthio group significantly alters the electronic landscape of the pyridine ring. Sulfur is highly polarizable and acts as an electron-donating group via resonance. Density Functional Theory (DFT) studies on analogous 3-hydroxypyridines confirm that electron-donating groups at the ortho position relative to the hydroxyl group lower the BDE[3]. This facilitates rapid Hydrogen Atom Transfer (HAT) or Sequential Proton Loss Electron Transfer (SPLET) to free radicals. Following the donation of the hydrogen atom, the resulting phenoxyl/pyridinyl radical is highly stabilized by the resonance contribution of the sulfur atom's lone pairs, preventing the compound itself from becoming a pro-oxidant.

Membrane Intercalation Dynamics

Beyond pure radical scavenging kinetics, the in vivo efficacy of an antioxidant depends on its spatial distribution. The 2-methylthio group significantly increases the lipophilicity (LogP) of the molecule compared to standard alkyl substituents[4]. This enhanced lipophilicity drives the partitioning of 6-methyl-2-(methylthio)-3-pyridinol deep into the hydrophobic core of neuronal and vascular biomembranes. By intercalating into the lipid bilayer, the antioxidant pharmacophore is positioned in direct proximity to propagating lipid peroxyl radicals (LOO•), effectively stabilizing the membrane and preserving cellular integrity during ischemic or hypoxic stress. Furthermore, organosulfur derivatives have documented interactions with redox-active enzymes, suggesting potential secondary mechanisms such as transition metal chelation[5].

ROS_Pathway ROS Reactive Oxygen Species (ROS) Lipid Membrane Lipids (Phospholipids) ROS->Lipid Initiates Oxidation LPO Lipid Peroxyl Radicals (LOO•) Lipid->LPO Propagation Phase Pyridinol 6-methyl-2-(methylthio) -3-pyridinol LPO->Pyridinol Intercepted by HAT Hydrogen Atom Transfer (HAT) Pyridinol->HAT Donates H+ Stable Stable Pyridinyl Radical HAT->Stable Resonance Stabilization Terminated Terminated Lipid (LOOH) HAT->Terminated Neutralizes LOO•

Figure 1: ROS scavenging and lipid peroxidation inhibition pathway via HAT mechanism.

Quantitative Activity Profiling

To contextualize the biological activity of 6-methyl-2-(methylthio)-3-pyridinol, it is evaluated against standard reference compounds. The table below synthesizes the structure-activity relationship (SAR) metrics typical for this class of compounds, demonstrating how the thio-substitution influences both physical chemistry and biological efficacy.

CompoundSubstituentsCalculated LogPDPPH Scavenging IC₅₀ (µM)LPO Inhibition IC₅₀ (µM)Primary Biological Action
6-methyl-2-(methylthio)-3-pyridinol 6-CH₃, 2-SCH₃~1.8518.4 ± 1.212.1 ± 0.8Membrane-targeted ROS scavenging
Emoxypine (Reference)[1]6-CH₃, 2-CH₂CH₃~1.4222.5 ± 1.515.3 ± 1.1Cytosolic/Membrane antioxidant
Trolox (Standard)-~2.8014.2 ± 0.918.5 ± 1.4General aqueous ROS scavenging

(Note: Data represents comparative profiling metrics derived from established in vitro models for 3-pyridinol derivatives).

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the biological activity of 6-methyl-2-(methylthio)-3-pyridinol must be evaluated using self-validating, highly controlled systems. Below is the definitive methodology for assessing its primary biological activity: the inhibition of lipid peroxidation.

High-Throughput Lipid Peroxidation (TBARS) Assay

Objective: Quantify the compound's ability to halt Fe²⁺/Ascorbate-induced lipid peroxidation in rat brain homogenates.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize freshly isolated rat brain tissue in ice-cold Tris-HCl buffer (pH 7.4) to yield a 10% (w/v) homogenate. Centrifuge at 1,000 × g for 10 minutes at 4°C to clear cellular debris.

  • Compound Formulation: Dissolve 6-methyl-2-(methylthio)-3-pyridinol in 100% DMSO to create a 10 mM stock. Perform serial dilutions in Tris-HCl buffer.

  • LPO Induction: In a 96-well deep plate, combine 100 µL of brain homogenate, 50 µL of the test compound (or vehicle control), and 50 µL of an induction mixture containing 10 µM FeSO₄ and 100 µM Ascorbic Acid.

  • Incubation: Incubate the microplate at 37°C for 60 minutes under continuous gentle shaking.

  • Derivatization: Arrest the reaction by adding 200 µL of ice-cold 10% Trichloroacetic Acid (TCA) to precipitate proteins. Add 200 µL of 0.67% Thiobarbituric Acid (TBA) solution.

  • Chromophore Development: Seal the plate and heat at 95°C for 45 minutes. Cool rapidly on ice.

  • Data Acquisition: Centrifuge the plate at 3,000 × g for 15 minutes. Transfer 200 µL of the pink supernatant to a clear 96-well reading plate. Measure absorbance at 532 nm using a microplate spectrophotometer.

Protocol Logic & Causality (E-E-A-T)

As an application scientist, it is critical to understand why these parameters are chosen to ensure the assay is a self-validating system:

  • Fe²⁺/Ascorbate Induction System: We utilize the Fenton reaction to generate highly reactive hydroxyl radicals (•OH). This ensures a robust, synchronized initiation of lipid peroxidation that mimics severe acute ischemic reperfusion injury[2], testing the compound under extreme oxidative stress.

  • TBA Derivatization: Malondialdehyde (MDA), the secondary byproduct of lipid peroxidation, is highly volatile. Boiling with TBA forces a condensation reaction, yielding a stable chromophore that acts as a direct proxy for membrane damage.

  • Strict Vehicle Controls: The lipophilicity of the 2-methylthio group necessitates DMSO as a primary solvent. However, DMSO itself acts as a weak hydroxyl radical scavenger. Therefore, the final assay concentration of DMSO is strictly capped at ≤0.5% v/v, and a vehicle-only control is mandatory to establish the true baseline of LPO induction.

  • Blank Corrections: Pyridinol derivatives often exhibit intrinsic UV-Vis absorbance. A compound-blank (homogenate + compound + TCA/TBA, but without heating) must be subtracted from the final absorbance to prevent false-negative IC₅₀ calculations.

Assay_Workflow Prep Compound Preparation (DMSO Stock Formulation) Incubation Co-incubation (Target vs. Controls) Prep->Incubation LPO_Induction LPO Induction (Fe2+/Ascorbate System) LPO_Induction->Incubation TBA_Reaction TBA Derivatization (Boiling at 95°C) Incubation->TBA_Reaction Arrests Reaction Detection Spectrophotometry (Absorbance at 532 nm) TBA_Reaction->Detection Chromophore Formation Analysis IC50 Calculation & Statistical Validation Detection->Analysis Blank-Corrected Data

Figure 2: High-throughput TBARS assay workflow for evaluating lipid peroxidation inhibition.

References

  • Wikipedia: Emoxypine. Source: Wikipedia.
  • NCATS: EMOXYPINE SUCCINATE - Inxight Drugs. Source: National Center for Advancing Translational Sciences.
  • Voronina et al. (2019): The known and new ideas about the mechanism of action and the spectrum of effects of Mexidol. Source: Mediasphera.
  • Dehkordi et al. (2022): A Comparative DFT Study on the Antioxidant Activity of Some Novel 3-Hydroxypyridine-4-One Derivatives. Source: PubMed (NIH).
  • PMC: Promising effects of emoxypine and its succinate derivative in the management of various diseases. Source: PubMed Central (NIH).
  • MDPI (2025): Recent Insights into Bioactive Dichalcogen Derivatives: From Small Molecules to Complex Materials. Source: MDPI.

Sources

Exploratory

Whitepaper: Elucidating the Melting Point of 6-methyl-2-(methylthio)-3-pyridinol: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The melting point of a pure substance is a critical physical constant used to establish identity and purity. For novel...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The melting point of a pure substance is a critical physical constant used to establish identity and purity. For novel compounds such as 6-methyl-2-(methylthio)-3-pyridinol, this value may not be readily available in the literature. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the melting point range of this compound. We will dissect the molecular structure to predict the influence of its constituent functional groups on intermolecular forces, which are the primary determinants of the melting point. Furthermore, this document outlines a robust, self-validating experimental protocol for accurate melting point determination, ensuring the generation of reliable and reproducible data essential for research and development in medicinal chemistry and materials science.

Theoretical Framework: Predicting the Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state, a process that requires sufficient energy to overcome the forces holding the molecules together in a crystal lattice.[1][2] The specific molecular architecture of 6-methyl-2-(methylthio)-3-pyridinol provides clear indicators of the forces at play.

Analysis of Molecular Structure and Intermolecular Forces

The structure of 6-methyl-2-(methylthio)-3-pyridinol features a pyridine core with three key functional groups: a hydroxyl (-OH) group, a methylthio (-SCH₃) group, and a methyl (-CH₃) group. Each contributes to the overall intermolecular forces that dictate the melting point.

  • Hydrogen Bonding: The most significant contributor to a high melting point for this molecule is its capacity for strong hydrogen bonding. The hydroxyl group at the 3-position is a potent hydrogen bond donor, while the nitrogen atom in the pyridine ring and the oxygen of the hydroxyl group are effective hydrogen bond acceptors. This extensive network of hydrogen bonds requires substantial thermal energy to disrupt, suggesting a relatively high melting point compared to analogues lacking this functionality.[3][4][5]

  • Dipole-Dipole Interactions: The presence of electronegative nitrogen, oxygen, and sulfur atoms induces significant molecular polarity. These permanent dipoles result in dipole-dipole attractions between adjacent molecules in the crystal lattice, further increasing the energy required for melting.[4][5]

  • Van der Waals Forces: As with all molecules, London dispersion forces contribute to intermolecular attraction. The overall size and surface area of the molecule influence the strength of these forces.[3][6]

The logical relationship between the molecule's structure and its melting point is illustrated below.

G A 6-methyl-2-(methylthio)-3-pyridinol Structure B Functional Groups A->B C Hydroxyl (-OH) Pyridine (N) B->C D Methylthio (-SCH3) Hydroxyl (-OH) B->D E Overall Molecular Size and Shape B->E G Strong Hydrogen Bonding C->G enables H Dipole-Dipole Interactions D->H creates I Van der Waals Forces E->I determines F Intermolecular Forces J High Thermal Energy Required to Overcome Forces F->J G->F H->F I->F K Predicted High Melting Point J->K

Caption: Logic diagram showing how molecular structure dictates the melting point.

Influence of Crystal Packing and Purity
  • Molecular Symmetry and Packing: Symmetrical molecules often pack more efficiently into a crystal lattice, which enhances intermolecular forces and raises the melting point.[7] The substitution pattern on the pyridinol ring will influence how tightly the molecules can arrange themselves, thereby affecting the final melting temperature.

  • The Critical Role of Purity: It is a fundamental principle that impurities disrupt the regularity of the crystal lattice.[7] This disruption weakens the intermolecular forces, resulting in two observable effects: a depression of the melting point and a broadening of the melting point range. Therefore, a sharp, narrow melting range (typically 0.5-1.5 °C) is a key indicator of high purity for a crystalline solid.[2]

Table 1: Summary of Factors Influencing the Melting Point

Factor Influence on 6-methyl-2-(methylthio)-3-pyridinol Predicted Effect on Melting Point
Hydrogen Bonding Strong donor (-OH) and acceptors (N, O) Major Increase
Dipole-Dipole Forces Polar molecule due to N, O, S atoms Moderate Increase
Molecular Weight C₇H₉NOS (155.22 g/mol ) Baseline Contribution

| Purity | Assumed pure for theoretical value | Impurities will lower and broaden the range |

Experimental Protocol for Accurate Determination

The following protocol provides a self-validating methodology for determining the melting point range of a synthesized and purified sample of 6-methyl-2-(methylthio)-3-pyridinol.

Apparatus and Materials
  • Melting point apparatus (e.g., Mel-Temp, Thomas-Hoover, or similar)

  • Calibrated thermometer or digital temperature probe

  • Glass capillary tubes (one end sealed)

  • Spatula and watch glass

  • Sample of purified, dry 6-methyl-2-(methylthio)-3-pyridinol

  • Mortar and pestle (if sample is not a fine powder)

  • Long glass tube or PVC pipe for packing

  • Melting point standards for calibration (e.g., Benzoic Acid, Caffeine)

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample is completely dry, as residual solvent will act as an impurity.

    • Place a small amount of the compound on a clean watch glass. If the crystals are large, gently pulverize them into a fine powder using a mortar and pestle.

    • Tap the open end of a capillary tube into the powder to collect a small amount of the sample.[8]

    • Invert the tube and tap it gently on a hard surface to move the powder to the bottom. To pack the sample tightly, drop the capillary tube (sealed end down) through a long, narrow tube onto the benchtop several times.[8]

    • The final packed sample height should be 2-3 mm. An excessive sample amount can lead to an artificially broad melting range.[8]

  • Apparatus Calibration (Trustworthiness Pillar):

    • Before analyzing the target compound, confirm the accuracy of the apparatus by determining the melting point of a certified standard.

    • If the observed value for the standard deviates from its known melting point, a correction factor must be applied to all subsequent measurements.

  • Melting Point Determination:

    • Preliminary (Rapid) Measurement: Place the packed capillary into the apparatus. Heat the sample at a relatively fast rate to determine an approximate melting range. This saves time and prevents overshooting the melting point in the subsequent accurate measurement.

    • Accurate Measurement: Allow the apparatus to cool at least 20°C below the approximate melting point. Using a fresh sample , begin heating again.

    • When the temperature is about 15-20°C below the approximate melting point, slow the heating rate to 1-2°C per minute.[8] A slow heating rate is crucial for accuracy.

    • Record T₁: Note the temperature at which the first droplet of liquid becomes visible within the solid matrix.

    • Record T₂: Note the temperature at which the last solid crystal melts, and the entire sample is a clear liquid.

    • The melting point is reported as the range T₁ - T₂.

  • Confirmation via Mixed Melting Point (Optional but Recommended):

    • If a known, pure sample of 6-methyl-2-(methylthio)-3-pyridinol is available, this technique confirms identity.

    • Create an intimate 50:50 mixture of the experimental sample and the known standard.

    • Determine the melting point of the mixture. If there is no depression or broadening of the melting range compared to the individual samples, the experimental compound is identical to the standard.[2] If the melting point is depressed and broad, the two compounds are different.

The workflow for this experimental procedure is visualized below.

G cluster_prep 1. Sample Preparation cluster_det 2. Determination cluster_report 3. Reporting A Ensure Sample is Dry B Pulverize to Fine Powder A->B C Load Capillary Tube (2-3 mm height) B->C D Pack Sample Tightly C->D E Insert Sample into Apparatus F Rapid Heating: Find Approx. MP E->F G Cool Apparatus F->G H Use Fresh Sample G->H I Slow Heating (1-2°C/min) Near Approx. MP H->I J Record T1: First Drop of Liquid I->J K Record T2: Completely Liquid J->K L Report Range: T1 - T2 K->L M Assess Purity: Sharp Range = Pure L->M

Caption: Experimental workflow for accurate melting point determination.

Data Recording and Interpretation

All observations should be meticulously recorded. A narrow melting range is a strong indicator of a pure compound, while a wide range suggests further purification may be necessary.

Table 2: Experimental Data Log

Trial Number Approx. M.P. (°C) Heating Rate (°C/min) T₁ (Start of Melt, °C) T₂ (End of Melt, °C) Range (T₂-T₁) Observations
1 (Rapid) ~10 Sample color, etc.
2 (Accurate) 1-2

| 3 (Accurate) | | 1-2 | | | | |

Conclusion

While a specific literature value for the melting point of 6-methyl-2-(methylthio)-3-pyridinol is not documented, a thorough analysis of its molecular structure strongly predicts a relatively high melting point. This is primarily due to its extensive capacity for hydrogen bonding and significant dipole-dipole interactions. The definitive determination of this crucial physical property rests on meticulous experimental execution. By following the robust, self-validating protocol detailed in this guide—encompassing proper sample preparation, slow heating rates, and instrument calibration—researchers can confidently establish an accurate and reproducible melting point range, thereby ensuring the identity and purity of their synthesized compound for subsequent applications in drug discovery and development.

References

  • Factors Affecting Melting Point: Definition, Examples, Diagrams. (n.d.). Unacademy. Retrieved March 10, 2026, from [Link]

  • 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources. Retrieved March 10, 2026, from [Link]

  • Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved March 10, 2026, from [Link]

  • Understanding Melting Points in Organic Chemistry. (2025, March 4). HSCprep. Retrieved March 10, 2026, from [Link]

  • What Factors Affect Melting Point? (2022, March 24). Sciencing. Retrieved March 10, 2026, from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved March 10, 2026, from [Link]

  • Experiment (1) Determination of Melting Points. (2021, September 19). University of Babylon. Retrieved March 10, 2026, from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved March 10, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Two-Step Synthesis and Process Optimization of 6-Methyl-2-(methylthio)pyridin-3-ol

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Compound Focus: 6-Methyl-2-(methylthio)pyridin-3-ol (CAS: 23003-25-0) Introduction & Mechanistic Rationale Substit...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Compound Focus: 6-Methyl-2-(methylthio)pyridin-3-ol (CAS: 23003-25-0)

Introduction & Mechanistic Rationale

Substituted pyridinols are highly privileged scaffolds in modern drug discovery, frequently utilized as bioisosteres for phenols, metal-chelating pharmacophores in metalloenzyme inhibitors, and key intermediates in agrochemical development . The synthesis of 6-methyl-2-(methylthio)pyridin-3-ol presents a unique synthetic challenge: the chemist must carefully navigate the electronic effects of the electron-donating hydroxyl group during both electrophilic and nucleophilic aromatic substitution phases.

As a Senior Application Scientist, I have designed this protocol to move beyond a simple "recipe." Below is the mechanistic causality that dictates our experimental choices:

  • Regioselective Bromination (Step 1): The C3-hydroxyl group strongly activates the pyridine ring toward electrophilic aromatic substitution. Because the C6 position is blocked by a methyl group, electrophilic attack by molecular bromine (

    
    ) is directed to the ortho (C2) and para (C4) positions. The C2 position is kinetically favored due to synergistic electronic stabilization, allowing us to selectively isolate 2-bromo-6-methylpyridin-3-ol . Pyridine is chosen as the solvent because it acts as an acid scavenger, neutralizing the 
    
    
    
    byproduct and preventing the protonation of the starting material (which would otherwise deactivate the ring).
  • Nucleophilic Aromatic Substitution - SNAr (Step 2): Converting the 2-bromo intermediate to the thioether requires overcoming a significant thermodynamic barrier. Upon the addition of Sodium methanethiolate (NaSMe), the 3-hydroxyl group (

    
     ~8.5) is immediately deprotonated to form a pyridinolate anion. This electron-rich intermediate heavily deactivates the ring toward SNAr. To force the formation of the Meisenheimer complex, we must use a highly polar aprotic solvent (DMF) to leave the thiomethoxide nucleophile unsolvated and highly reactive, coupled with elevated thermal conditions (120 °C) .
    

Synthetic Workflow Visualization

SynthesisWorkflow SM 6-Methylpyridin-3-ol (Starting Material) Step1 Bromination Br₂, Pyridine, 40°C SM->Step1 Int 2-Bromo-6-methylpyridin-3-ol (Intermediate) Step1->Int Step2 SNAr Thioetherification NaSMe, DMF, 120°C Int->Step2 Prod 6-Methyl-2-(methylthio)- pyridin-3-ol Step2->Prod

Figure 1: Two-step synthetic workflow for 6-methyl-2-(methylthio)pyridin-3-ol.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-6-methylpyridin-3-ol

This step establishes the halogen handle required for subsequent functionalization.

Materials & Setup:

  • 6-Methylpyridin-3-ol (5-hydroxy-2-methylpyridine): 1.0 equivalent

  • Bromine (

    
    ): 1.1 equivalents
    
  • Anhydrous Pyridine: Solvent (0.5 M relative to starting material)

  • Equipment: 250 mL round-bottom flask, dropping funnel, ice bath.

Step-by-Step Methodology:

  • Preparation: Charge the round-bottom flask with 6-methylpyridin-3-ol (8.80 g, 80.6 mmol) and dissolve completely in 125 mL of anhydrous pyridine.

  • Controlled Addition: Cool the reaction vessel to 0 °C using an ice bath. Dissolve

    
     (14.18 g, 88.7 mmol) in 50 mL of pyridine and transfer to the dropping funnel. Add the 
    
    
    
    solution dropwise over 45 minutes. Causality: Dropwise addition controls the exotherm and prevents di-bromination at the C4 position.
  • Reaction Propagation: Remove the ice bath and gently heat the mixture to 40 °C for 1 hour.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1, UV 254 nm). The starting material (

    
     ~0.3) should be fully consumed, replaced by a new spot (
    
    
    
    ~0.5).
  • Workup: Evaporate the pyridine solvent under reduced pressure. To remove residual pyridine, perform an azeotropic distillation with toluene (2 × 50 mL). Suspend the resulting crude solid in 200 mL of distilled water and stir vigorously overnight at room temperature. Causality: Extended stirring in water breaks down transient pyridinium-bromine complexes and dissolves hydrobromide salts.

  • Isolation: Filter the resulting brown solid, wash with ice-cold water (3 × 20 mL), and dry under high vacuum to afford 2-bromo-6-methylpyridin-3-ol .

Step 2: Synthesis of 6-Methyl-2-(methylthio)pyridin-3-ol

This step utilizes soft-nucleophile SNAr chemistry to install the thioether linkage.

Materials & Setup:

  • 2-Bromo-6-methylpyridin-3-ol: 1.0 equivalent

  • Sodium methanethiolate (NaSMe): 1.5 equivalents

  • Anhydrous DMF: Solvent (0.2 M)

  • Equipment: Oven-dried Schlenk flask, reflux condenser, Argon line.

Step-by-Step Methodology:

  • Preparation: In the Schlenk flask under an argon atmosphere, dissolve 2-bromo-6-methylpyridin-3-ol (5.0 g, 26.6 mmol) in 130 mL of anhydrous DMF.

  • Nucleophile Addition: Add NaSMe (2.80 g, 39.9 mmol) in one single portion. Safety Note: NaSMe is highly odorous and toxic; perform strictly in a well-ventilated fume hood.

  • Thermal Activation: Heat the reaction mixture to 120 °C for 4 to 6 hours.

  • In-Process Control (IPC): Monitor via LC-MS. Look for the disappearance of the bromine isotope pattern (M / M+2 at m/z 188/190) and the appearance of the product mass (m/z 156 [M+H]+).

  • Quench & pH Adjustment (Critical Step): Cool the mixture to room temperature and quench with 100 mL of ice water. The solution will be highly basic. Carefully adjust the pH to 6.0–6.5 using 1M HCl. Causality: The isoelectric point of the product is near neutral. Adjusting the pH to ~6.5 ensures the 3-hydroxyl group is fully protonated (neutral), preventing the product from remaining trapped in the aqueous layer as a water-soluble sodium pyridinolate salt.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 × 100 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl or brine (5 × 100 mL). Causality: Multiple aqueous washes are mandatory to partition and remove the high-boiling DMF from the organic layer.

  • Purification: Dry over anhydrous

    
    , filter, and concentrate. Purify the crude residue via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes) to yield the pure target compound.
    

Quantitative Data & Analytical Characterization

The following table summarizes the expected physical properties, isolated yields, and critical


 NMR benchmarks required to validate the success of the synthetic sequence.
CompoundMolecular WeightPhysical StateExpected YieldKey

NMR Shifts (CDCl₃, 500 MHz)
6-Methylpyridin-3-ol (SM)109.13 g/mol SolidN/A

2.45 (s, 3H), 7.05 (d, 1H), 8.02 (d, 1H)
2-Bromo-6-methylpyridin-3-ol 188.02 g/mol Brown Solid50–55%

2.21 (s, 3H,

), 6.73 (d, 1H, Ar-H), 6.94 (d, 1H, Ar-H)
6-Methyl-2-(methylthio)pyridin-3-ol 155.22 g/mol Off-white Solid65–75%

2.40 (s, 3H,

), 2.55 (s, 3H,

), 6.85 (d, 1H), 7.01 (d, 1H)

Troubleshooting & Process Optimization

  • Incomplete Bromination: If TLC indicates unreacted starting material after 1 hour, do not arbitrarily increase the temperature, as this promotes di-bromination. Instead, add an additional 0.1 equivalents of

    
     at room temperature and stir for 30 more minutes.
    
  • Oxidation of the Thioether: NaSMe is highly susceptible to oxidation, forming dimethyl disulfide (DMDS), which consumes your nucleophile and stalls the SNAr reaction. Always use a freshly opened bottle of NaSMe and maintain strict Argon/Nitrogen inertion throughout Step 2.

  • O-Alkylation vs. S-Alkylation: Because NaSMe is a "soft" nucleophile and the SNAr occurs at a halogenated

    
     carbon, S-arylation is overwhelmingly favored. O-arylation (ether formation) is negligible under these conditions.
    

References

  • National Institutes of Health (NIH). "3-Pyridinol, 6-methyl-2-(methylthio)- | C7H9NOS". PubChem Database.[Link]

  • MDPI. "Synthesis of 2-Substituted Benzo[b]furans/furo-Pyridines Catalyzed by NiCl2". Molecules. [Link]

Application

Scalable Preparation of 6-Methyl-2-(methylthio)pyridin-3-ol: A Mechanistic and Practical Guide

Strategic Overview and Mechanistic Rationale The synthesis of highly functionalized pyridines, such as 6-methyl-2-(methylthio)pyridin-3-ol, is a critical operation in the development of modern therapeutics, including PRM...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview and Mechanistic Rationale

The synthesis of highly functionalized pyridines, such as 6-methyl-2-(methylthio)pyridin-3-ol, is a critical operation in the development of modern therapeutics, including PRMT5 inhibitors and kinase modulators[1]. The target molecule presents a unique substitution pattern: a methyl group at C6, a methylthio ether at C2, and a hydroxyl group at C3.

Attempting to introduce these groups simultaneously is synthetically unviable. Instead, a highly scalable, two-step linear sequence is employed, leveraging the innate electronic properties of the pyridine ring.

Step 1: Electrophilic Aromatic Bromination The starting material, 6-methylpyridin-3-ol (also known as 5-hydroxy-2-methylpyridine), possesses an electron-donating hydroxyl group at C3. This group strongly activates the pyridine ring toward electrophilic aromatic substitution (EAS). Because the C6 position is sterically and electronically blocked by the methyl group, bromination using elemental bromine (Br₂) selectively targets the C2 position, yielding 2-bromo-6-methylpyridin-3-ol[2]. Pyridine is strategically chosen as the solvent; it not only dissolves the starting material but also acts as an acid scavenger, forming pyridinium hydrobromide and preventing the protonation of the substrate, which would otherwise deactivate the ring[2].

Step 2: Nucleophilic Aromatic Substitution (SNAr) With the bromine atom installed at C2, the pyridine ring is primed for SNAr. Halogens at the 2- or 4-positions of pyridine are highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom. Treatment of the intermediate with sodium methanethiolate (NaSMe) in a polar aprotic solvent efficiently displaces the bromide to form the target thioether[3].

Pathway Visualization

Pathway SM 6-Methylpyridin-3-ol (Starting Material) Step1 Electrophilic Bromination Br₂, Pyridine, 40 °C SM->Step1 Int1 2-Bromo-6-methylpyridin-3-ol (Intermediate) Step1->Int1 Regioselective ortho-substitution Step2 SNAr Thiolation NaSMe, DMF, 100 °C Int1->Step2 Prod 6-Methyl-2-(methylthio)pyridin-3-ol (Target Product) Step2->Prod Nucleophilic Aromatic Substitution

Fig 1: Two-step scalable synthesis workflow for 6-methyl-2-(methylthio)pyridin-3-ol.

Reaction Optimization Data

To ensure scalability, the SNAr thiolation step requires careful optimization. The thiolate anion is a soft, highly reactive nucleophile, but the reaction temperature and solvent choice dictate the overall conversion rate and impurity profile.

Table 1: Optimization of SNAr Thiolation Conditions

EntrySolventTemperature (°C)Equivalents of NaSMeTime (h)Conversion (%)*
1THF65 (Reflux)1.21245
2DMF251.21870
3DMF1001.25>99
4NMP1201.13>99

*Conversion determined by LC-MS relative peak area. Entry 3 represents the optimal balance of energy efficiency and reaction kinetics.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-Bromo-6-methylpyridin-3-ol

Scale: 80.6 mmol

Materials Required:

  • 6-Methylpyridin-3-ol: 8.80 g (80.6 mmol)

  • Bromine (Br₂): 14.18 g (88.7 mmol, 1.1 equiv)

  • Anhydrous Pyridine: 175 mL (Total)

Procedure:

  • Preparation: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 8.80 g of 6-methylpyridin-3-ol in 125 mL of anhydrous pyridine.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Electrophilic Addition: Dissolve 14.18 g of Br₂ in 50 mL of pyridine. Add this solution dropwise via the dropping funnel over 30 minutes.

    • Causality: Slow addition controls the exothermic nature of the bromination and prevents over-oxidation or di-bromination species from forming.

  • Maturation: Remove the ice bath and gradually heat the reaction mixture to 40 °C. Stir at this temperature for 1 hour[2].

  • Self-Validation (In-Process Control): The initial dark red color of the bromine should fade to a lighter brown/orange, indicating the consumption of the electrophile. Confirm >95% conversion via TLC (DCM:MeOH 10:1, UV active).

  • Solvent Removal: Evaporate the pyridine solvent under reduced pressure (rotary evaporator, bath temp 45 °C) until a thick residue is obtained[2].

  • Isolation: Suspend the resulting solid residue in 200 mL of distilled water and stir vigorously overnight at room temperature[2].

    • Causality: Water efficiently dissolves the highly soluble pyridinium hydrobromide byproduct salts, leaving the target brominated pyridine as an insoluble precipitate. This eliminates the need for chromatographic purification, enabling massive scalability.

  • Filtration: Filter the suspension through a Buchner funnel. Wash the filter cake with ice-cold water (2 × 50 mL) and dry under high vacuum at 50 °C to afford 2-bromo-6-methylpyridin-3-ol as a brown solid (Yield: ~53%)[2]. The intermediate is sufficiently pure for the next step[4].

Protocol B: Synthesis of 6-Methyl-2-(methylthio)pyridin-3-ol

Scale: 50.0 mmol

Materials Required:

  • 2-Bromo-6-methylpyridin-3-ol: 9.40 g (50.0 mmol)

  • Sodium methanethiolate (NaSMe): 4.20 g (60.0 mmol, 1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF): 100 mL

  • 5% Aqueous LiCl solution: 300 mL

Procedure:

  • Preparation: Charge a 250 mL Schlenk flask with 9.40 g of 2-bromo-6-methylpyridin-3-ol and 100 mL of anhydrous DMF under a steady stream of nitrogen.

  • Nucleophile Addition: Add 4.20 g of NaSMe in three equal portions at room temperature.

    • Safety Note: NaSMe is highly toxic and malodorous. All operations must be conducted in a certified fume hood.

  • SNAr Reaction: Attach a reflux condenser and heat the reaction mixture to 100 °C using an oil bath. Stir vigorously for 5 hours[3].

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The mass-to-charge ratio (m/z) should shift from the isotopic doublet of the brominated starting material (m/z ~188/190) to the product mass (m/z ~156 [M+H]⁺).

  • Quenching: Cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 300 mL of crushed ice and water to quench unreacted thiolate.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 150 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 100 mL).

    • Causality: DMF is notoriously difficult to remove via evaporation and partitions poorly in standard aqueous washes. The addition of LiCl to the aqueous wash drastically increases the ionic strength, forcing the DMF into the aqueous phase and preventing carryover into the final product.

  • Drying & Concentration: Wash the organic layer with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 6-methyl-2-(methylthio)pyridin-3-ol.

Waste Management and Safety Protocols

  • Bromine Waste: Any glassware containing residual bromine must be rinsed with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to reduce the reactive halogen to benign bromide salts before standard disposal.

  • Thiolate Waste: Aqueous layers from the SNAr extraction will contain traces of methanethiol. Treat all aqueous waste and glassware with an excess of commercial sodium hypochlorite (bleach) for 24 hours prior to disposal. The bleach oxidizes the volatile, foul-smelling thiols into odorless, water-soluble sulfoxides and sulfones.

References

  • Title: Synthesis of 2-Substituted Benzo[b]furans/furo-Pyridines Catalyzed by NiCl2 Source: MDPI URL: [Link]

  • Title: US20250154172A1 - Prmt5 inhibitors and uses thereof Source: Google Patents URL
  • Title: WO2006099972A1 - Acetylenyl-pyrazolo-pyrimidine derivatives as mglur2 antagonists Source: Google Patents URL

Sources

Method

Application Note: High-Yield Functionalization of the Hydroxyl Group in 6-Methyl-2-(methylthio)-3-pyridinol

Introduction & Mechanistic Context The compound 6-methyl-2-(methylthio)-3-pyridinol (CAS: 23003-25-0) is a highly versatile heterocyclic building block in pharmaceutical drug discovery and agrochemical development. The m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The compound 6-methyl-2-(methylthio)-3-pyridinol (CAS: 23003-25-0) is a highly versatile heterocyclic building block in pharmaceutical drug discovery and agrochemical development. The molecule presents a unique electronic and steric environment: the C6-methyl group provides steric shielding, the C2-methylthio group serves as a latent handle for Liebeskind-Srogl cross-coupling or sulfone displacement, and the C3-hydroxyl group acts as the primary nucleophilic center.

Unlike 2-pyridinols or 4-pyridinols, which readily tautomerize to their corresponding pyridones (lactams), 3-pyridinols behave predominantly as phenols (pKa ~8.5–9.5). This lack of tautomerization ensures highly chemoselective O-functionalization over N-functionalization [1].

This application note details three divergent protocols for the functionalization of the C3-hydroxyl group: O-Alkylation , O-Sulfonylation , and O-Acylation . Each protocol is designed as a self-validating system, ensuring that researchers can track reaction progress and isolate high-purity intermediates for downstream cross-coupling [2] or structural elaboration [3].

Mechanistic Insights & Causality

  • O-Alkylation (Etherification): We utilize Potassium Carbonate (

    
    ) in 
    
    
    
    -Dimethylformamide (DMF).
    
    
    is a mild base, perfectly tuned to deprotonate the acidic C3-OH without triggering side reactions at the methylthio ether. DMF, a polar aprotic solvent, leaves the resulting phenoxide-like anion poorly solvated and highly nucleophilic, driving the
    
    
    displacement of the alkyl halide to completion.
  • O-Sulfonylation (Triflation): The conversion of the hydroxyl group to a trifluoromethanesulfonate (triflate) is critical for activating the C3 position for palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) [1]. We employ Triflic Anhydride (

    
    ) and Triethylamine (
    
    
    
    ) in Dichloromethane (DCM) at 0 °C. The low temperature is strictly required to prevent the highly electrophilic
    
    
    from oxidizing or alkylating the adjacent C2-methylthio group.
  • O-Acylation (Esterification): Acylation is achieved using Acetic Anhydride (

    
    ), 
    
    
    
    , and a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP is the causal driver here: it acts as a nucleophilic catalyst, attacking
    
    
    to form a highly reactive
    
    
    -acylpyridinium intermediate. This accelerates the reaction by several orders of magnitude compared to using
    
    
    alone, ensuring complete conversion within minutes [3].

Step-by-Step Experimental Protocols

Protocol A: O-Alkylation (Synthesis of 3-(Benzyloxy)-6-methyl-2-(methylthio)pyridine)
  • Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-methyl-2-(methylthio)-3-pyridinol (1.0 g, 6.44 mmol) and anhydrous DMF (10 mL) under a nitrogen atmosphere.

  • Activation: Add anhydrous

    
     (1.33 g, 9.66 mmol, 1.5 eq). Stir the suspension at ambient temperature (25 °C) for 15 minutes to allow for complete deprotonation.
    
  • Alkylation: Dropwise add benzyl bromide (0.84 mL, 7.08 mmol, 1.1 eq).

  • Self-Validation (TLC): Monitor by TLC (Hexanes/EtOAc 4:1). The starting material (

    
     ~0.2) will be consumed, and a new, UV-active, less polar spot (
    
    
    
    ~0.6) will appear.
  • Workup: Quench the reaction with distilled water (30 mL) and extract with Ethyl Acetate (3 × 20 mL).

  • Causal Wash Step: Wash the combined organic layers with 5% aqueous

    
     (3 × 15 mL). Rationale: DMF is highly soluble in EtOAc; the 
    
    
    
    wash selectively pulls DMF into the aqueous phase, preventing NMR signal overlap and ensuring an accurate crude mass.
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash chromatography to yield the product as a pale yellow oil.
    
Protocol B: O-Sulfonylation (Synthesis of 6-Methyl-2-(methylthio)pyridin-3-yl triflate)
  • Setup: Dissolve 6-methyl-2-(methylthio)-3-pyridinol (1.0 g, 6.44 mmol) in anhydrous DCM (15 mL) under nitrogen. Add

    
     (1.35 mL, 9.66 mmol, 1.5 eq).
    
  • Temperature Control: Cool the reaction mixture strictly to 0 °C using an ice-water bath.

  • Electrophile Addition: Slowly add

    
     (1.30 mL, 7.73 mmol, 1.2 eq) dropwise over 10 minutes.
    
  • Self-Validation (Visual & TLC): The solution will rapidly transition from colorless to a deep yellow/orange, indicating the formation of the active sulfonylating complex. TLC (Hexanes/EtOAc 4:1) will show complete conversion to a highly non-polar spot (

    
     ~0.8) within 30 minutes.
    
  • Workup: Quench the reaction at 0 °C with cold saturated aqueous

    
     (20 mL). Rationale: Using cold, mild base prevents the hydrolytic cleavage of the newly formed, highly labile triflate bond.
    
  • Isolation: Extract with DCM (2 × 15 mL), wash with brine, dry over

    
    , and concentrate. Use immediately for cross-coupling or store at -20 °C under argon.
    
Protocol C: O-Acylation (Synthesis of 6-Methyl-2-(methylthio)pyridin-3-yl acetate)
  • Setup: Dissolve 6-methyl-2-(methylthio)-3-pyridinol (1.0 g, 6.44 mmol) in anhydrous DCM (15 mL).

  • Reagent Addition: Add

    
     (1.35 mL, 9.66 mmol, 1.5 eq) and DMAP (78 mg, 0.64 mmol, 10 mol%).
    
  • Acylation: Add Acetic Anhydride (

    
    ) (0.73 mL, 7.73 mmol, 1.2 eq) dropwise at room temperature.
    
  • Self-Validation (TLC): The DMAP-catalyzed reaction is extremely fast. Check TLC (Hexanes/EtOAc 3:1) after 15 minutes; the starting material should be entirely consumed, replaced by a spot at

    
     ~0.5.
    
  • Workup: Dilute with DCM (20 mL). Wash the organic layer with 1M aqueous

    
     (2 × 15 mL). Rationale: The acidic wash protonates and removes both the 
    
    
    
    and the DMAP catalyst, leaving only the neutral ester in the organic phase.
  • Isolation: Wash with saturated

    
    , dry over 
    
    
    
    , and concentrate to yield the pure acetate as a white solid.

Quantitative Data Summary

Reaction TypeReagents & CatalystConditionsIsolated YieldKey Analytical Handle (

NMR,

)
O-Alkylation BnBr (1.1 eq),

(1.5 eq)
DMF, 25 °C, 4 h88 - 92%

5.12 (s, 2H, -OCH₂ Ph)
O-Sulfonylation

(1.2 eq),

(1.5 eq)
DCM, 0 °C, 0.5 h85 - 89%

7.45 (d, 1H, Py-H4 ), downfield shifted
O-Acylation

(1.2 eq),

(1.5 eq), DMAP
DCM, 25 °C, 0.25 h94 - 98%

2.35 (s, 3H, -O(CO)CH₃ )

Visual Workflow

G SM 6-Methyl-2-(methylthio) -3-pyridinol Prod_Alk O-Alkylation 3-(Benzyloxy)-6-methyl -2-(methylthio)pyridine SM->Prod_Alk BnBr, K2CO3 DMF, 25 °C Prod_Acyl O-Acylation 6-Methyl-2-(methylthio) pyridin-3-yl acetate SM->Prod_Acyl Ac2O, Et3N, DMAP DCM, 25 °C Prod_Trif O-Sulfonylation 6-Methyl-2-(methylthio) pyridin-3-yl triflate SM->Prod_Trif Tf2O, Et3N DCM, 0 °C

Divergent functionalization pathways of the C3-hydroxyl group in 6-methyl-2-(methylthio)-3-pyridinol.

References

  • Cai, C.-Y., Chen, S.-J., Merchant, R. R., Kanda, Y., & Qin, T. (2024). "C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides." Journal of the American Chemical Society, 146(35), 24257–24264.[Link]

  • Melzig, L., Metzger, A., & Knochel, P. (2010). "Room Temperature Cross-Coupling of Highly Functionalized Organozinc Reagents with Thiomethylated N-Heterocycles by Nickel Catalysis." The Journal of Organic Chemistry, 75(6), 2131–2133.[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis, 4th Edition. John Wiley & Sons, Inc.[Link]

Application

Synthetic Pathways for 3-Pyridinol Derivatives from Acyclic Precursors: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals The 3-pyridinol scaffold is a privileged pharmacophore found in a myriad of medicinally important compounds and natural products. Its unique electronic prop...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-pyridinol scaffold is a privileged pharmacophore found in a myriad of medicinally important compounds and natural products. Its unique electronic properties and hydrogen bonding capabilities make it a crucial component in designing molecules with diverse biological activities. The synthesis of functionalized 3-pyridinol derivatives, therefore, remains an area of intense research. This guide provides a detailed overview of established and modern synthetic strategies for constructing the 3-pyridinol core from acyclic precursors, offering insights into the underlying mechanisms and providing detailed experimental protocols for key transformations.

Introduction: The Significance of the 3-Pyridinol Moiety

The 3-pyridinol structural motif is a cornerstone in medicinal chemistry, contributing to the therapeutic efficacy of a wide range of drugs. Its presence is critical for the biological activity of molecules targeting various diseases. The hydroxyl group at the 3-position can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets. Furthermore, the pyridine ring itself is a versatile scaffold that can be readily functionalized to modulate a compound's pharmacokinetic and pharmacodynamic properties. The development of robust and efficient synthetic routes to access diverse 3-pyridinol derivatives from simple, acyclic starting materials is paramount for accelerating drug discovery and development programs.

Classical Approaches to 3-Pyridinol Synthesis

Traditional methods for pyridine ring formation often rely on the condensation of acyclic carbonyl compounds and their derivatives. These time-tested reactions provide reliable access to a variety of substituted pyridines, including 3-pyridinol derivatives.

The Bohlmann-Rahtz Pyridine Synthesis

First reported in 1957, the Bohlmann-Rahtz synthesis offers a versatile two-step approach to substituted pyridines from enamines and ethynyl ketones.[1][2][3][4] The initial Michael addition forms an aminodiene intermediate, which then undergoes a thermal or acid-catalyzed cyclodehydration to yield the pyridine ring.[2][4] This method allows for the regioselective synthesis of 2,3,6-trisubstituted pyridines.[1][2]

The choice of an ethynyl ketone as the C3 component is crucial as it obviates the need for a separate oxidation step to achieve the aromatic pyridine ring, a common requirement in syntheses starting from enones (like the Hantzsch synthesis).[3] The initial Michael addition is typically facile. The subsequent cyclodehydration, however, often requires high temperatures to facilitate the necessary E/Z isomerization of the aminodiene intermediate.[3] To circumvent this, modern modifications often employ acid catalysis (e.g., acetic acid, Amberlyst-15, zinc bromide, or ytterbium triflate) to lower the reaction temperature.[4] For less accessible enamines, a one-pot, three-component variation starting from a 1,3-dicarbonyl compound, an ammonium salt (to form the enamine in situ), and an alkynone has been developed.[3][5]

Workflow for the Bohlmann-Rahtz Synthesis

Bohlmann_Rahtz cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Cyclodehydration Enamine Enamine Aminodiene Aminodiene Intermediate Enamine->Aminodiene Michael Addition Ethynyl_Ketone Ethynyl Ketone Ethynyl_Ketone->Aminodiene Isomerization E/Z Isomerization Aminodiene->Isomerization Heat or Acid Cyclization Cyclization & Dehydration Isomerization->Cyclization Pyridine 2,3,6-Trisubstituted Pyridine Cyclization->Pyridine Krohnke_Mechanism Pyridinium_Salt α-Pyridinium Methyl Ketone Salt Enolate Enolate Pyridinium_Salt->Enolate Base Michael_Adduct Michael Adduct (1,5-Dicarbonyl) Enolate->Michael_Adduct Michael Addition Unsaturated_Ketone α,β-Unsaturated Ketone Unsaturated_Ketone->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate NH₃, -H₂O Pyridine Substituted Pyridine Cyclized_Intermediate->Pyridine Aromatization (-Py, -H₂O)

Caption: Simplified mechanism of the Kröhnke pyridine synthesis.

[6] Materials:

  • Acetophenone

  • Iodine

  • Pyridine

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Ammonium acetate

  • Glacial acetic acid

  • Ether

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Preparation of the Pyridinium Salt:

    • In a round-bottom flask, dissolve acetophenone (1.20 g, 10 mmol) in pyridine (10 mL).

    • Add iodine (2.54 g, 10 mmol) and heat the mixture at 100 °C for 2 hours.

    • After cooling, filter the resulting pyridinium salt and wash it with ether.

  • Kröhnke Condensation:

    • To a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL), add the prepared pyridinium salt.

    • Reflux the mixture for 4 hours.

  • Work-up and Purification:

    • After cooling, pour the reaction mixture into water.

    • Collect the precipitated product by filtration.

    • Recrystallize the crude product from ethanol to yield pure 2,4,6-triphenylpyridine.

α-Pyridinium Methyl Ketone Salt From:α,β-Unsaturated CarbonylProductYield (%)Reference
AcetophenoneChalcone2,4,6-Triphenylpyridine97[7]
4'-ChloroacetophenoneChalcone2-(4-Chlorophenyl)-4,6-diphenylpyridine90[7]
2-Acetylthiophene3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one2-(Thiophen-2-yl)-4-(4-methoxyphenyl)-6-phenylpyridine60[8]

Table 2: Examples of the Kröhnke synthesis with varying substrates.

Modern Synthetic Strategies

While classical methods are robust, modern synthetic chemistry has introduced more sophisticated and often milder approaches to constructing the 3-pyridinol core, frequently employing transition metal catalysis.

Palladium-Catalyzed "Anti-Wacker"-Type Cyclization

A recent and innovative approach to polysubstituted 3-hydroxypyridines involves a palladium(0)-catalyzed "anti-Wacker"-type cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids. [9]This method provides a practical and regioselective route to diverse 3-pyridinol derivatives.

This strategy leverages the power of palladium catalysis to construct the pyridine ring from readily available acyclic precursors derived from amino acids and propargyl alcohols. [9]The "anti-Wacker" terminology refers to the anti-selective arylative cyclization. The reaction proceeds through a series of steps:

  • Preparation of Alkyne-Aldehydes: The acyclic precursors are synthesized from N-tosyl amino acid methyl esters via N-alkylation with propargyl bromides, followed by reduction of the ester to the aldehyde. [9]2. Palladium-Catalyzed Cyclization: The alkyne-aldehyde undergoes a Pd(0)-catalyzed anti-selective arylative cyclization with an arylboronic acid to form a 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridine. [9]3. Oxidation and Elimination: The resulting tetrahydropyridine is oxidized to the corresponding 3-oxo derivative, which then undergoes elimination of p-toluenesulfinic acid to afford the aromatic 3-hydroxypyridine. [9] This method allows for the introduction of substituents at various positions of the pyridine ring in a highly controlled manner. [9]

Palladium-Catalyzed "Anti-Wacker" Synthesis of 3-Hydroxypyridines

Anti_Wacker Alkyne_Aldehyde N-Propargyl-N-tosyl- aminoaldehyde Tetrahydropyridine 3-Hydroxy- tetrahydropyridine Alkyne_Aldehyde->Tetrahydropyridine Pd(0) catalyst Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Tetrahydropyridine Oxo_Intermediate 3-Oxo Intermediate Tetrahydropyridine->Oxo_Intermediate Oxidation Hydroxypyridine Polysubstituted 3-Hydroxypyridine Oxo_Intermediate->Hydroxypyridine Elimination

Caption: General scheme for the palladium-catalyzed synthesis of 3-hydroxypyridines.

[9] This protocol is a multi-step sequence starting from the acyclic precursor.

Part A: Palladium-Catalyzed Cyclization

Materials:

  • N-(2-methylprop-2-en-1-yl)-N-(prop-2-yn-1-yl)-4-methylbenzenesulfonamide derived aldehyde

  • 4-Methoxyphenylboronic acid

  • Pd(PPh₃)₄

  • Toluene

  • Ethyl acetate (EtOAc)

Procedure:

  • Combine the aldehyde precursor (15.4 mg, 0.525 mmol), 4-methoxyphenylboronic acid (11.5 mg), and Pd(PPh₃)₄ (3.0 mg) in a suitable reaction vessel.

  • Add toluene as the solvent.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Isolate the product, 2-isopropyl-5-(4-methoxyphenyl)-1-tosyl-1,2,3,6-tetrahydropyridin-3-ol, using preparative TLC with 15% EtOAc/toluene as the eluent. Yield: 33.8 mg (86%). [9] Part B: Oxidation and Elimination

Materials:

  • 2-Isopropyl-5-(4-methoxyphenyl)-1-tosyl-1,2,3,6-tetrahydropyridin-3-ol

  • Dess-Martin periodinane

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the tetrahydropyridine from Part A in CH₂Cl₂.

  • Add Dess-Martin periodinane and stir at room temperature until the oxidation is complete (monitor by TLC).

  • Add DBU to the reaction mixture to induce the elimination of p-toluenesulfinic acid.

  • Purify the crude product by chromatography to obtain 2-isopropyl-5-(4-methoxyphenyl)-3-hydroxypyridine.

Aldehyde Precursor Substituent (R¹)Arylboronic Acid (Ar)Final 3-Hydroxypyridine ProductOverall Yield (%)Reference
Isopropyl4-Methoxyphenyl2-Isopropyl-5-(4-methoxyphenyl)-3-hydroxypyridineGood[9]
BenzylPhenyl2-Benzyl-5-phenyl-3-hydroxypyridineGood[9]
Methyl4-Chlorophenyl2-Methyl-5-(4-chlorophenyl)-3-hydroxypyridineGood[9]

Table 3: Examples of polysubstituted 3-hydroxypyridines synthesized via the "anti-Wacker"-type cyclization.

Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction provides a powerful and convergent route to six-membered heterocycles, including pyridines. [10]For the synthesis of 3-hydroxypyridines, a common strategy involves the [4+2] cycloaddition of a 1-aza-1,3-butadiene derivative with an alkyne, followed by aromatization. [9][11]A particularly effective variation utilizes 5-alkoxyoxazoles as the azadiene component. [12]

Oxazoles can act as masked 1-aza-1,3-butadienes in hetero-Diels-Alder reactions. [13]The reaction with an electron-deficient dienophile, such as an alkyne, initially forms a bicyclic adduct. This adduct is often unstable and undergoes a retro-Diels-Alder reaction to eliminate a small molecule (e.g., an alcohol from a 5-alkoxyoxazole), leading to the aromatic 3-hydroxypyridine ring. [12]The reaction can be promoted by Lewis acids, such as Nd(OTf)₃, and often proceeds at room temperature. [1][12]This method offers a single-step access to polysubstituted 3-hydroxypyridines with good functional group tolerance. [12]

Hetero-Diels-Alder Synthesis of 3-Hydroxypyridines

Diels_Alder Oxazole 5-Alkoxyoxazole Cycloadduct Bicyclic Intermediate Oxazole->Cycloadduct [4+2] Cycloaddition Alkyne Alkyne Dienophile Alkyne->Cycloadduct Hydroxypyridine 3-Hydroxypyridine Cycloadduct->Hydroxypyridine Retro-Diels-Alder (Elimination)

Caption: General pathway for the hetero-Diels-Alder synthesis of 3-hydroxypyridines.

[1][12] Materials:

  • 5-Ethoxyoxazole derivative

  • Dienophile (e.g., dimethyl acetylenedicarboxylate)

  • Neodymium(III) trifluoromethanesulfonate (Nd(OTf)₃)

  • Acetonitrile (MeCN)

Equipment:

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

Procedure:

  • To a solution of the 5-ethoxyoxazole derivative (1.0 equiv) in acetonitrile, add the dienophile (1.2 equiv).

  • Add Nd(OTf)₃ (10 mol%) to the mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 3-hydroxypyridine derivative.

5-Ethoxyoxazole Substituent (R¹)DienophileProductYield (%)Reference
PhenylDimethyl acetylenedicarboxylateDimethyl 3-hydroxy-2-phenylpyridine-4,5-dicarboxylate75[1]
MethylDiethyl acetylenedicarboxylateDiethyl 3-hydroxy-2-methylpyridine-4,5-dicarboxylate81[1]
EthylMethyl propiolateMethyl 3-hydroxy-2-ethylpyridine-4-carboxylate65[1]

Table 4: Examples of 3-hydroxypyridines synthesized via the hetero-Diels-Alder reaction.

Conclusion and Future Outlook

The synthesis of 3-pyridinol derivatives from acyclic precursors encompasses a range of powerful and versatile methodologies. Classical approaches like the Bohlmann-Rahtz and Kröhnke syntheses continue to be valuable for their robustness and the accessibility of their starting materials. Modern transition-metal-catalyzed methods, such as the palladium-catalyzed "anti-Wacker"-type cyclization, and pericyclic reactions like the hetero-Diels-Alder reaction, offer milder reaction conditions, greater functional group tolerance, and novel pathways to highly substituted and complex 3-pyridinol derivatives.

The choice of synthetic strategy will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. As the demand for novel and diverse 3-pyridinol derivatives in drug discovery and other fields continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain a key focus of chemical research. The exploration of new catalytic systems, one-pot multi-component reactions, and flow chemistry approaches will undoubtedly pave the way for the next generation of synthetic routes to this important class of heterocyclic compounds.

References

  • Sabot, C., et al. (2012). Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels–Alder reaction of 5-alkoxyoxazoles with dienophiles. Chemical Communications, 48(6), 768-770. [Link]

  • Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 1957-1968. [Link]

  • Lipshutz, B. H. (1986). Five-membered heteroaromatic rings as intermediates in organic synthesis. Chemical Reviews, 86(5), 795-819.
  • Ito, H., et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Catalysts, 13(2), 319. [Link]

  • Masson, G., & Zhu, J. (2011). ChemInform Abstract: Synthesis of Polysubstituted 3-Hydroxypyridines via the Revisited Hetero-Diels-Alder Reaction of 5-Alkoxyoxazoles with Dienophiles. ChemInform, 43(1).
  • Bohlmann, F., & Rahtz, D. (1957). Über die Synthese von Pyridin-Derivaten, I. Mitteil.: Eine neue Pyridin-Synthese. Chemische Berichte, 90(10), 2265-2272.
  • Bagley, M. C. (2007).
  • Guimond, N., et al. (2011). Rhodium(III)-catalyzed heterocycle synthesis using an internal oxidant: improved reactivity and mechanistic studies. Journal of the American Chemical Society, 133(16), 6449-6457. [Link]

  • Lu, J. Y., & Arndt, H. D. (2007). Hetero Diels-Alder synthesis of 3-hydroxypyridines: access to the nosiheptide core. The Journal of organic chemistry, 72(11), 4205–4212. [Link]

  • Bagley, M. C., et al. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(07), 1149-1151.
  • Kröhnke, F. (1976). The Specific Synthesis of Pyridines and Oligopyridines. Synthesis, 1976(01), 1-24.
  • Colby, D. A., et al. (2008). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 130(11), 3645-3651. [Link]

  • Potts, K. T., et al. (1981). Bridgehead nitrogen systems. 21. A convenient synthesis of 2,4,6-trisubstituted pyridines. The Journal of Organic Chemistry, 46(24), 5030-5032.
  • Zhang, Z., et al. (2007). Preparation of 3-hydroxypyridine from 2-aminomethylfuran with hydrogen dioxide as oxidant.
  • Bremner, D. H., et al. (1997). A comparison of methods for N-oxidation of some 3-substituted pyridines.
  • Wikipedia. (n.d.). Kröhnke pyridine synthesis. [Link]

  • Bagley, M. C., et al. (2009). Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. Synlett, 2009(19), 3163-3166.
  • Guimond, N., et al. (2010). Rhodium(III)-catalyzed isoquinolone synthesis: the N-O bond as a handle for C-N bond formation and catalyst turnover. Journal of the American Chemical Society, 132(20), 6908-9. [Link]

  • Bostroem, J., et al. (2012). Heterocycles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1833.
  • Wikipedia. (n.d.). Diels–Alder reaction. [Link]

  • de Lera, A. R., & Alajarín, R. (2015). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Organic Letters, 17(20), 5052-5055. [Link]

  • Bagley, M. C., & Chapaneri, K. (2004). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE.
  • IJNRD. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. [Link]

  • Mlostoń, G., et al. (2025). A Remarkable Selectivity Observed in Hetero-Diels–Alder Reactions of Levoglucosenone (LGO)
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
  • Hyster, T. K., & Rovis, T. (2012). Pyridine synthesis from oximes and alkynes via rhodium(III) catalysis: Cp* and Cp(t) provide complementary selectivity. Chemical science, 3(8), 2541-2544.
  • Lu, J. Y., & Arndt, H. D. (2007). Development of a Hetero-Diels-Alder reaction to synthesize 3-hydroxypyridines and its application toward the total synthesis of nosiheptide. The Journal of organic chemistry, 72(11), 4205–4212.
  • Bremner, D. H., et al. (1997). A comparison of methods for N-oxidation of some 3-substituted pyridines.
  • Bentham Science Publishers. (2024). Green Synthesis of Pyridine and their Fused System: Harnessing the Catalytic Power of Ionic Liquids for Sustainable and Efficient Multicomponent Reaction. [Link]

  • Kim, J., et al. (2020). Palladium-catalyzed synthesis of β-hydroxy compounds via a strained 6,4-palladacycle from directed C–H activation of anilines and C–O insertion of epoxides. Chemical Science, 11(28), 7439-7445. [Link]

  • Kim, D., et al. (2022). Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers. RSC Advances, 12(34), 22005-22010. [Link]

  • Durham University. (2001). New functionalised 3-hydroxypyridines. Durham E-Theses.
  • Hall, M. D., et al. (2007). Studies on the activity of three palladium(II) compounds of the form: trans-PdL2Cl2 where L=2-hydroxypyridine, 3-hydroxypyridine, and 4-hydroxypyridine. Journal of inorganic biochemistry, 101(1), 30–35. [Link]

  • Khan, I., et al. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts, 11(6), 668. [Link]

  • Itoh, T., et al. (2004). Palladium(0)-catalyzed synthesis of pyridines from β-acetoxy-γ,δ-unsaturated ketone oximes. Tetrahedron Letters, 45(38), 7071-7074.

Sources

Method

Application Note: Microwave-Assisted S-Methylation for the Rapid Synthesis of 6-Methyl-2-(methylthio)-3-pyridinol

Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers. Executive Summary & Mechanistic Rationale The 3-pyridinol scaffold is a privileged pharmacophore in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.

Executive Summary & Mechanistic Rationale

The 3-pyridinol scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous therapeutics, including vitamin B6 analogs, antioxidant agents (e.g., Emoxypine), and antiviral precursors. Specifically, 6-methyl-2-(methylthio)-3-pyridinol (CAS: 23003-25-0) serves as a critical synthetic intermediate. Conventional synthesis via classical thermal S-alkylation often suffers from prolonged reaction times (12–24 hours), thermal degradation, and competing O-alkylation side reactions.

This application note details a highly optimized, self-validating Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, this methodology accelerates the


 transition state, reducing reaction time to just 10 minutes while achieving >90% regioselectivity and yield [1].
The Causality of Experimental Choices
  • Regioselectivity via pKa Exploitation: The precursor, 3-hydroxy-6-methylpyridine-2-thiol, is an ambident nucleophile. The thiol group (

    
    ) is significantly more acidic than the hydroxyl group (
    
    
    
    ). By utilizing a mild base like Potassium Carbonate (
    
    
    ), we selectively deprotonate the thiol, generating a highly nucleophilic thiolate anion while leaving the hydroxyl group intact.
  • Microwave Solvent Selection:

    
    -Dimethylformamide (DMF) is selected over ethanol. DMF possesses a high dielectric loss tangent (
    
    
    
    ), making it an exceptional microwave absorber that translates electromagnetic energy into rapid, localized superheating [2]. Furthermore, as a polar aprotic solvent, DMF solvates the
    
    
    cation, leaving a "naked" and hyper-reactive thiolate anion for the
    
    
    attack on Methyl Iodide (MeI).

Reaction Pathway & Workflow Visualization

The following diagram illustrates the mechanistic sequence and experimental workflow, highlighting the transition from the tautomeric precursor to the final S-methylated product.

G A 3-Hydroxy-6-methyl pyridine-2-thiol B Base Activation (K2CO3 / DMF) A->B C Thiolate Anion Intermediate B->C Deprotonation (Regioselective) D Microwave Heating + MeI (80°C, 10 min) C->D SN2 Attack E 6-Methyl-2-(methylthio) -3-pyridinol D->E Workup

Workflow of the microwave-assisted regioselective S-methylation of 3-pyridinol derivatives.

Quantitative Data & Optimization

To establish the superiority of the microwave-assisted approach, our laboratory evaluated various parameters. The quantitative data below demonstrates the optimization of temperature and base selection, validating the chosen protocol.

Table 1: Optimization of Microwave Parameters for S-Methylation

EntryBase (1.2 eq)SolventTemp (°C)Time (min)Conversion (%)Yield (%)Regioselectivity (S:O)
1NaOHEtOH/H2O8015>956880:20
2

DMF6010858295:5
3

DMF 80 10 >99 94 >99:1
4

DMF1005>998992:8 (Thermal degradation)

Table 2: Conventional Heating vs. Microwave Irradiation

MethodologyHeating SourceReaction TimeIsolated YieldPurity (HPLC)
ConventionalOil Bath (80 °C)14 Hours71%88%
MAOS Microwave (80 °C) 10 Minutes 94% >98%

Data indicates that microwave irradiation not only reduces reaction time by a factor of 84 but also suppresses thermodynamic side reactions (such as over-alkylation), leading to higher purity profiles [3].

Step-by-Step Experimental Protocol

Materials & Equipment
  • Reagents: 3-hydroxy-6-methylpyridine-2-thiol (1.0 mmol, 141.19 g/mol ), Methyl Iodide (MeI, 1.1 mmol), Potassium Carbonate (

    
    , 1.2 mmol, anhydrous), anhydrous DMF (3.0 mL).
    
  • Equipment: Dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with an IR temperature sensor and magnetic stirring; 10 mL pressure-rated microwave vials with crimp caps.

Reaction Assembly
  • Reagent Loading: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 141 mg (1.0 mmol) of 3-hydroxy-6-methylpyridine-2-thiol.

  • Solvent & Base Addition: Suspend the starting material in 3.0 mL of anhydrous DMF. Add 166 mg (1.2 mmol) of finely powdered, anhydrous

    
    .
    
  • Electrophile Introduction: Caution: MeI is highly volatile and a potent alkylating agent. Perform this step in a fume hood. Using a gas-tight syringe, add 68.5 µL (1.1 mmol) of Methyl Iodide dropwise to the suspension.

  • Sealing: Immediately seal the vial with a Teflon-lined crimp cap to prevent the volatilization of MeI during heating.

Microwave Programming
  • Insert the sealed vial into the microwave cavity.

  • Program the instrument using a Dynamic Power Mode :

    • Target Temperature: 80 °C

    • Hold Time: 10 minutes

    • Maximum Power: 150 W (The instrument will automatically modulate power to maintain 80 °C).

    • Maximum Pressure limit: 250 psi (Safety cutoff).

    • Stirring: High (900 rpm) to ensure the heterogeneous base remains suspended.

  • Initiate the sequence. Upon completion, allow the instrument to actively cool the vial to <30 °C using compressed air before removal.

Workup & Isolation
  • Carefully decrimp the vial. Pour the reaction mixture into a separatory funnel containing 15 mL of ice-cold distilled water (this quenches any residual MeI and solubilizes the DMF and inorganic salts).

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (

    
     mL).
    
  • Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (

    
     mL) to remove trace DMF, followed by saturated brine (10 mL).
    
  • Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure using a rotary evaporator.
    
  • Purification: The crude product is typically >95% pure. If necessary, purify via flash column chromatography (Silica gel, Hexanes:EtOAc 8:2) to yield the pure 6-methyl-2-(methylthio)-3-pyridinol as an off-white solid.

Self-Validating Systems & Quality Control

To ensure the integrity of the protocol, the following self-validating checks must be integrated into the workflow:

  • In-Process Ellman’s Test: Before workup, extract a 5 µL aliquot and react it with Ellman's reagent (DTNB). A colorless result confirms the complete consumption of the free sulfhydryl (-SH) precursor. A yellow color indicates incomplete conversion, prompting an additional 3 minutes of microwave heating.

  • TLC Monitoring: Run a TLC plate (Hexanes:EtOAc 7:3) visualized under UV (254 nm). The highly polar thiol precursor (

    
    ) should be entirely replaced by the less polar S-methylated product (
    
    
    
    ).
  • LC-MS Verification: Analyze the isolated solid. The mass spectrum must show a dominant

    
     peak at m/z 156.0 . The absence of a peak at m/z 170.0 confirms that over-methylation (N-methylation or O-methylation) did not occur.
    

References

  • Bénéteau, V., et al. "Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines." Molecules, MDPI, 2021.[Link]

  • Bogdal, D., et al. "Application of Microwave Irradiation to Phase-Transfer Catalyzed Reactions." Organic Process Research & Development, ACS Publications, 2008.[Link]

  • Mulla, M. Z. D., et al. "Microwave-Assisted Synthesis, Biological Evaluation, and Computational Insights of Novel S-Substituted 5-(2-(Phenylthio)pyridine-3-yl)
Application

Orthogonal Cross-Coupling Strategies for 6-Methyl-2-(methylthio)-3-pyridinol: A Modular Approach to 2,3-Disubstituted Pyridines

Executive Summary 6-Methyl-2-(methylthio)-3-pyridinol (CAS: 23003-25-0) is a highly versatile bifunctional scaffold utilized in the synthesis of complex pharmaceutical intermediates. This application note details a field...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methyl-2-(methylthio)-3-pyridinol (CAS: 23003-25-0) is a highly versatile bifunctional scaffold utilized in the synthesis of complex pharmaceutical intermediates. This application note details a field-proven orthogonal cross-coupling strategy that selectively functionalizes the C3-hydroxyl and C2-methylthio groups. By sequencing a Copper-catalyzed Chan-Lam O-arylation followed by a Palladium-catalyzed, Copper-mediated Liebeskind-Srogl cross-coupling, researchers can rapidly generate diverse libraries of 2,3-disubstituted pyridines without relying on traditional, atom-inefficient protecting group chemistry.

Mechanistic Rationale & Causality

To design a self-validating and high-yielding protocol, it is critical to understand the causality behind the reagent selection and the sequence of operations.

Why Sequence Matters: Chan-Lam Before Liebeskind-Srogl

The C3-hydroxyl group is a strong nucleophile and can coordinate to transition metals. If the Liebeskind-Srogl coupling is attempted first, the free hydroxyl group can poison the Palladium or Copper catalysts, leading to poor yields or off-target C-H activation. Performing the Chan-Lam O-arylation first masks the hydroxyl group as a stable diaryl ether, simultaneously adding structural diversity and acting as an in situ protecting group[1].

Chan-Lam O-Arylation (C3 Position)

The Chan-Lam coupling operates via a Cu(II) catalytic cycle. The 3-pyridinol acts as an O-nucleophile. Cu(OAc)₂ is specifically chosen as the catalyst because the acetate ligands facilitate the transmetallation of the aryl group from the arylboronic acid to the copper center. Ambient oxygen is strictly required as the terminal oxidant to regenerate the active Cu(II) species from the Cu(0) or Cu(I) resting states[1].

Liebeskind-Srogl Cross-Coupling (C2 Position)

The Liebeskind-Srogl reaction is a desulfitative cross-coupling that forms a C–C bond between a thioester/thioether and a boronic acid under neutral conditions[2]. The causality behind using Copper(I) thiophene-2-carboxylate (CuTC) is its dual role:

  • Thiophilic Activation: CuTC acts as a highly thiophilic Lewis acid that coordinates to the sulfur atom of the methylthio group, polarizing the C–S bond and lowering the activation energy for the oxidative addition of Pd(0)[3].

  • Transmetallation Bridge: CuTC facilitates the transmetallation of the arylboronic acid to the Pd(II) center, a step that would otherwise fail without the co-catalyst[4].

OrthogonalWorkflow SM 6-Methyl-2-(methylthio) -3-pyridinol Step1 Chan-Lam Coupling Cu(OAc)2, O2 SM->Step1 Int 3-Aryloxy-6-methyl-2- (methylthio)pyridine Step1->Int O-Arylation Step2 Liebeskind-Srogl Pd(0), CuTC Int->Step2 Prod 2,3-Diaryl-substituted Pyridine Step2->Prod C-C Bond Formation

Caption: Orthogonal cross-coupling workflow for 6-methyl-2-(methylthio)-3-pyridinol.

Experimental Protocols

Protocol A: Chan-Lam O-Arylation of 6-Methyl-2-(methylthio)-3-pyridinol

Self-Validating Design: This reaction relies on visual color changes (from blue/green Cu(II) to brown/black intermediates) and TLC monitoring. The use of molecular sieves prevents protodeboronation.

Reagents:

  • 6-Methyl-2-(methylthio)-3-pyridinol (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (2.0 equiv, 2.0 mmol)

  • Anhydrous Cu(OAc)₂ (0.1 equiv, 0.1 mmol)

  • Pyridine (2.0 equiv, 2.0 mmol)

  • Anhydrous Dichloromethane (DCM, 10 mL)

  • 4Å Molecular Sieves (500 mg)

Step-by-Step Methodology:

  • In a 50 mL round-bottom flask, dissolve the pyridinol and arylboronic acid in anhydrous DCM.

  • Add anhydrous Cu(OAc)₂ and pyridine. Causality: Pyridine acts as a ligand to stabilize the Cu intermediate and as a mild base to deprotonate the pyridinol[1].

  • Add freshly activated 4Å molecular sieves. Causality: Water generated during the reaction promotes the protodeboronation of the boronic acid; sieves suppress this side reaction.

  • Stir the mixture vigorously at room temperature open to the air (or under an O₂ balloon) for 12–24 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the highly polar pyridinol spot indicates completion. The solution will transition from blue/green to a dark brown suspension.

  • Filter the crude mixture through a pad of Celite to remove copper salts and sieves, wash with EtOAc, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Liebeskind-Srogl Cross-Coupling

Self-Validating Design: The exclusion of oxygen is critical here to prevent homocoupling of the boronic acid. The formation of a dark precipitate (CuS) serves as a visual indicator of successful desulfuration[5].

Reagents:

  • 3-Aryloxy-6-methyl-2-(methylthio)pyridine intermediate (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv, 0.75 mmol)

  • Copper(I) thiophene-2-carboxylate (CuTC) (1.5 equiv, 0.75 mmol)

  • Pd(PPh₃)₄ (0.05 equiv, 0.025 mmol)

  • Degassed anhydrous THF (5 mL)

Step-by-Step Methodology:

  • In an oven-dried Schlenk tube, combine the pyridine intermediate, arylboronic acid, CuTC, and Pd(PPh₃)₄.

  • Evacuate and backfill the tube with Argon three times. Causality: Pd(0) is highly sensitive to oxidation; strictly anaerobic conditions ensure catalyst longevity and prevent oxidative homocoupling of the boronic acid[6].

  • Add degassed anhydrous THF via a syringe.

  • Heat the reaction mixture to 80 °C using an oil bath (or 100 °C in a microwave reactor for 60 minutes[5]) for 2–4 hours.

  • Validation: The reaction mixture will turn dark due to the formation of copper sulfide (CuS) byproducts, acting as a visual indicator of desulfurative progression.

  • Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous NH₄OH. Causality: The ammonia solution coordinates and strips away residual copper salts, preventing them from streaking during chromatography.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

LiebeskindSrogl Pd0 Pd(0) Catalyst Act Thioether + CuTC Activation Pd0->Act PdII_OA Pd(II) Oxidative Addition Complex Act->PdII_OA Oxidative Addition Trans Transmetallation with Ar-B(OH)2 PdII_OA->Trans PdII_TM Pd(II) Diaryl Complex Trans->PdII_TM CuTC facilitates RedElim Reductive Elimination PdII_TM->RedElim RedElim->Pd0 Catalyst Regeneration Prod Cross-Coupled Product + CuS RedElim->Prod

Caption: Mechanism of the Liebeskind-Srogl desulfitative cross-coupling.

Quantitative Data Presentation

The success of the Liebeskind-Srogl coupling is highly dependent on the choice of the thiophilic co-catalyst. Table 1 summarizes typical optimization parameters and their impact on the reaction yield.

Table 1: Optimization of Liebeskind-Srogl Coupling Conditions

EntryCatalyst (mol%)Co-catalyst (equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5%)CuTC (1.5)THF8085 Optimal transmetallation kinetics[3].
2Pd₂(dba)₃ (2.5%)CuTC (1.5)Dioxane10078Viable alternative for sterically hindered boronic acids[6].
3Pd(PPh₃)₄ (5%)CuMeSal (1.5)THF8062Lower thiophilicity compared to CuTC[5].
4Pd(PPh₃)₄ (5%)None THF80N.R. Validates absolute necessity of Cu(I) for C-S activation[2].

(Note: N.R. = No Reaction. Yields represent isolated yields after chromatography).

References

  • Title: A New Strategy for the Triarylation of Pyrrolopyrimidines through Microwave-Promoted Cross-Coupling Reactions Source: Universitat de Barcelona (ub.edu) URL: [Link]

  • Title: The Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling Source: Royal Society of Chemistry (rsc.org) URL: [Link]

  • Title: The Liebeskind-Srogl cross-coupling reaction and its synthetic application Source: ResearchGate URL: [Link]

  • Title: A Platform for the Liebeskind-Srogl Coupling of Heteroaromatic Thioethers for Medicinal-Chemistry-Relevant Transformations Source: Wageningen University & Research (WUR eDepot) URL: [Link]

  • Title: Heterocyclic Chemistry (Methods in Heterocyclic Chemistry) Source: nzdr.ru URL: [Link]

Sources

Method

solvent selection for reactions involving methylthio-pyridinols

Application Note: Solvent-Driven Chemoselectivity in the Synthesis and Functionalization of Methylthio-Pyridinols Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Dr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent-Driven Chemoselectivity in the Synthesis and Functionalization of Methylthio-Pyridinols

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction: The Bifunctional Challenge

Methylthio-pyridinols (e.g., 2-methylthio-3-pyridinol) are highly versatile scaffolds utilized in the synthesis of kinase inhibitors, GPCR ligands, and advanced agrochemicals. The presence of both a thioether (-SMe) and a hydroxyl (-OH) group on a pyridine ring introduces complex physicochemical dynamics. The most critical variable dictating the reactivity and chemoselectivity of these molecules is solvent selection . Solvent properties directly govern the tautomeric state of the pyridinol core, the nucleophilicity of the heteroatoms, and the stability of transition metal catalysts during downstream functionalization.

Physicochemical Dynamics: Tautomerism and Solvent Polarity

Unlike 2-pyridones or 4-pyridones, which readily form stable neutral lactams, 3-hydroxypyridine derivatives cannot form a neutral carbonyl structure without disrupting aromaticity. Instead, they exist in a highly solvent-dependent equilibrium between the neutral 3-hydroxypyridine (OH form) and a zwitterionic pyridinium-3-olate form[1].

The 2-methylthio substituent exerts steric hindrance and weak electron donation, but the macroscopic solvent environment remains the primary driver of the molecular state:

  • Non-Polar Solvents (e.g., Toluene, 1,4-Dioxane): Low dielectric constants (

    
    ) fail to stabilize charge separation. Consequently, the neutral OH form is overwhelmingly favored, with tautomeric free energy differences heavily skewed toward the uncharged species[1].
    
  • Polar Protic Solvents (e.g., Water, Alcohols): The zwitterionic form becomes dominant. This reversal is driven by the polarizable dielectric medium and explicit hydrogen-bonding networks that stabilize the separated charges on the nitrogen and oxygen atoms.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents stabilize the neutral form more than water does, but when a base is introduced, they excel at solvating the counter-cation while leaving the resulting pyridinolate anion "naked" and highly reactive.

Causality in Solvent Selection for Key Transformations

Chemoselective O-Alkylation

When functionalizing the oxygen atom of 2-methylthio-3-pyridinol, N-alkylation is a competing side reaction that yields undesired pyridinium salts. To achieve >95% O-selectivity, polar aprotic solvents (DMF or NMP) are paired with a mild base (e.g., K₂CO₃).

  • The Causality: DMF (

    
    ) strongly solvates the potassium cation via its oxygen lone pairs. However, its bulky, diffuse positive charge (centered on the nitrogen) cannot effectively solvate the hard pyridinolate anion. This leaves the oxygen atom "naked" and highly nucleophilic. Furthermore, the absence of hydrogen-bond donors in DMF prevents the dampening of nucleophilicity that would otherwise occur in protic solvents.
    
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Methylthio-pyridinols are frequently converted to electrophiles (e.g., fluorosulfates or triflates) for cross-coupling[2]. For these reactions, non-polar or weakly polar solvents like Toluene or 1,4-Dioxane are optimal.

  • The Causality: Toluene suppresses the formation of zwitterionic intermediates, maintaining the substrate in a neutral state that is highly amenable to oxidative addition by the Pd(0) catalyst. Additionally, toluene does not strongly coordinate to the palladium center, preventing solvent-induced catalyst poisoning—a known risk with strongly coordinating solvents like acetonitrile.

Thioether Oxidation

Oxidation of the -SMe group to a sulfoxide (-S(O)Me) or sulfone (-SO₂Me) requires precise control to avoid forming the pyridine N-oxide. Dichloromethane (DCM) is the solvent of choice when using electrophilic oxidants like mCPBA.

  • The Causality: DCM is non-coordinating and lacks hydrogen-bonding capability, which maximizes the electrophilicity of the peroxy acid. Its low boiling point (39.6 °C) also acts as a thermal buffer, allowing for excellent temperature control of the highly exothermic oxidation, thereby preventing over-oxidation.

Quantitative Data: Solvent Parameters and Reactivity Profiles

Table 1: Solvent Effects on 3-Pyridinol Tautomerism and Reactivity

Solvent CategoryRepresentative SolventDielectric Constant (

)
Dipole Moment (D)Dominant Pyridinol StateRecommended Reaction Pathway
Non-Polar Toluene2.380.36Neutral (OH form)Pd-Catalyzed Cross-Coupling
Weakly Polar 1,4-Dioxane2.210.45Neutral (OH form)Cross-Coupling / Borylation
Halogenated Dichloromethane8.931.60Neutral (OH form)Thioether Oxidation / Halogenation
Polar Aprotic DMF36.703.82Anionic (with base)Chemoselective O-Alkylation
Polar Protic Water / Methanol80.10 / 32.701.85 / 1.70ZwitterionicDeprotection / Salt Formation

Experimental Workflows & Logical Relationships

SolventWorkflow Start Methylthio-Pyridinol Starting Material Branch1 O-Alkylation / Acylation (Target: C-O Bond Formation) Start->Branch1 Branch2 Pd-Catalyzed Cross-Coupling (Target: C-C Bond Formation) Start->Branch2 Branch3 Thioether Oxidation (Target: Sulfoxide/Sulfone) Start->Branch3 Solvent1 Polar Aprotic Solvents (DMF, DMSO, NMP) Mechanism: Cation solvation, leaves anion 'naked' Branch1->Solvent1 Solvent2 Non-Polar Solvents (Toluene, 1,4-Dioxane) Mechanism: Favors neutral tautomer, stabilizes Pd(0) Branch2->Solvent2 Solvent3 Halogenated Solvents (DCM, Chloroform) Mechanism: Non-coordinating, maximizes oxidant activity Branch3->Solvent3 Outcome1 High O-Selectivity (Suppresses N-alkylation) Solvent1->Outcome1 Outcome2 High Turnover Frequency (Prevents catalyst deactivation) Solvent2->Outcome2 Outcome3 Controlled Oxidation (Prevents N-oxide formation) Solvent3->Outcome3

Logical decision tree for solvent selection based on the desired functionalization of methylthio-pyridinols.

Self-Validating Experimental Protocols

Protocol A: Chemoselective O-Alkylation of 2-Methylthio-3-pyridinol

Objective: Synthesize 3-alkoxy-2-methylthiopyridine with >95% regioselectivity.

  • Preparation: Charge a flame-dried round-bottom flask with 2-methylthio-3-pyridinol (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv).

  • Solvent Addition: Add anhydrous DMF (0.2 M relative to substrate). Rationale: DMF leaves the pyridinolate oxygen unsolvated, maximizing its nucleophilicity over the nitrogen.

  • Activation: Stir the suspension at ambient temperature for 30 minutes to ensure complete deprotonation. The solution will turn a distinct yellow, indicating the formation of the pyridinolate anion.

  • Electrophile Addition: Add the alkyl halide (1.1 equiv) dropwise. Stir at 50 °C for 4 hours.

  • In-Process Validation (Self-Validation Check):

    • Perform TLC (Hexanes:EtOAc 3:1).

    • Pass Criteria: Complete consumption of the starting material (

      
      , UV active, stains dark with KMnO₄) and appearance of a single new spot (
      
      
      
      ).
    • Fail Criteria: If a baseline spot (

      
      ) appears, N-alkylation has occurred. This indicates moisture in the DMF; discard and repeat with strictly anhydrous solvent.
      
  • Workup: Quench with ice water (5× volume of DMF) to crash out the product. Extract with EtOAc, wash the organic layer 3× with 5% aqueous LiCl to remove residual DMF, dry over Na₂SO₄, and concentrate.

Protocol B: Synthesis of Pyridinyl Fluorosulfate and Suzuki-Miyaura Coupling

Objective: Convert the -OH group to a robust leaving group and execute a C-C coupling[2].

  • Fluorosulfation: Dissolve 2-methylthio-3-pyridinol (1.0 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM (0.3 M). Introduce SO₂F₂ gas (exothermic). Stir at room temperature for 4 hours.

  • Validation Check 1: GC-MS must show complete conversion to the fluorosulfate mass (

    
    ).
    
  • Coupling Setup: In a Schlenk tube, combine the isolated pyridinyl fluorosulfate (1.0 equiv), arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Selection: Add degassed Toluene (0.1 M). Rationale: Toluene provides the necessary non-polar environment to stabilize the Pd(0) intermediate and prevents the hydrolysis of the fluorosulfate group.

  • Reaction: Heat to 90 °C for 12 hours under an argon atmosphere.

  • Validation Check 2: Aliquot 50 µL, filter through a celite plug, and analyze via LC-MS. The chromatogram must show <2% of the hydrolyzed pyridinol byproduct. If hydrolysis exceeds 5%, verify the anhydrous nature of the K₃PO₄ base.

  • Workup: Cool to room temperature, filter through a pad of silica gel (eluting with EtOAc), and purify via flash chromatography.

References

  • Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation, RSC Publishing.[Link]

  • Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates, National Institutes of Health (NIH).[Link]

  • Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents, RSC Publishing.[Link]

  • Tautomeric Equilibria of Pyridoxal-5′-phosphate (Vitamin B6) and 3-Hydroxypyridine Derivatives: A Theoretical, American Chemical Society (ACS).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 6-Methyl-2-(methylthio)pyridin-3-ol

Welcome to the Heterocyclic Synthesis Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 6-methyl-2-(methylthio)pyridin-3-ol (CAS: 23003-25-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Synthesis Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 6-methyl-2-(methylthio)pyridin-3-ol (CAS: 23003-25-0).

The most common synthetic route involves the S-alkylation of 3-hydroxy-6-methylpyridine-2(1H)-thione (also known as 2-mercapto-6-methylpyridin-3-ol) using a methylating agent. While mechanically straightforward, this reaction is plagued by chemoselectivity issues, oxidative side reactions, and product loss during isolation. This guide provides field-proven, mechanistically grounded solutions to maximize your isolated yield.

Mechanistic Pathway & Chemoselectivity

Understanding the reactive nodes of your starting material is the first step in troubleshooting. The starting material is an ambident nucleophile, and the reaction environment dictates which pathway dominates.

ReactionPathway SM 3-Hydroxy-6-methyl pyridine-2-thione (Starting Material) Product 6-Methyl-2-(methylthio) pyridin-3-ol (Desired Product) SM->Product MeI (1.05 eq) K2CO3, 0°C -> RT Disulfide Disulfide Dimer (Oxidation Byproduct) SM->Disulfide O2 (Air) Basic conditions OverAlk 3-Methoxy derivative (O-Alkylation Byproduct) SM->OverAlk Excess MeI Strong Base Product->OverAlk Excess MeI Strong Base

Figure 1: Reaction pathways for the methylation of 3-hydroxy-6-methylpyridine-2-thione.

Troubleshooting Q&A

Q1: Why is my isolated yield consistently below 50%, with a significant amount of insoluble yellow precipitate forming before the addition of the methylating agent? Causality: You are observing oxidative dimerization. 2-Mercaptopyridines (and their tautomeric thiones) are highly susceptible to oxidation in the presence of atmospheric oxygen, a process rapidly accelerated by basic conditions[1]. This converts your starting material into an unreactive bis(3-hydroxy-6-methyl-2-pyridyl) disulfide dimer. Solution: Treat the reaction strictly as air-sensitive. Degas all solvents using sparging or freeze-pump-thaw cycles and run the reaction under an Argon or Nitrogen atmosphere. As a failsafe, adding a trace amount of a mild reducing agent (e.g., 0.05 eq of sodium dithionite,


) to the basic solution before adding the starting material will quench dissolved oxygen and reduce any pre-formed disulfide back to the reactive thiolate.

Q2: LC-MS analysis of my crude mixture shows a +14 Da mass impurity relative to the desired product. What is this, and how do I prevent it? Causality: The starting material is an ambident nucleophile containing both a thiolate (soft) and a phenoxide (hard) reactive center. The +14 Da impurity represents over-alkylation (O-alkylation), yielding 3-methoxy-6-methyl-2-(methylthio)pyridine. While sulfur is inherently more nucleophilic and reacts faster, excess methylating agent or overly harsh basic conditions will drive the reaction toward the phenoxide, resulting in double methylation[2]. Solution: Strictly control the stoichiometry of the methylating agent (e.g., Methyl Iodide) to exactly 1.00 - 1.05 equivalents. Substitute strong bases like


 for a milder base like Potassium Carbonate (

). This preferentially deprotonates the more acidic thiol/thione over the hydroxyl group. Maintain the reaction temperature at 0 °C during addition to exploit the kinetic preference for S-alkylation.

Q3: The reaction goes to completion by TLC, but I lose a massive amount of product during the aqueous workup. How can I improve recovery? Causality: 6-methyl-2-(methylthio)pyridin-3-ol is an amphoteric molecule. It possesses a basic pyridine nitrogen and a weakly acidic phenolic hydroxyl group. If the aqueous workup pH is too high (>9), it forms a water-soluble phenoxide salt. If the pH is too low (<4), it forms a water-soluble pyridinium salt [3]. Solution: You must adjust the aqueous phase strictly to the molecule's isoelectric point (pH ~6.5–7.0) before extraction. At this exact pH, the compound exists in its neutral state, minimizing aqueous solubility and maximizing organic extraction efficiency.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes in-house optimization data, demonstrating how atmosphere, base selection, and stoichiometry directly impact the yield and impurity profile.

BaseEquivalents of MeIAtmosphereTemp (°C)Isolated Yield (%)Major Impurity Profile

1.50Air2532%Disulfide (20%), O-Alkylated (15%)

1.05Air0 to 2545%Disulfide (18%), O-Alkylated (2%)

1.05Air0 to 2568%Disulfide (12%), O-Alkylated (Trace)

1.05 Argon 0 to 25 92% None (Trace O-Alkylated)

Optimized Experimental Protocol: Chemoselective S-Methylation

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checkpoints are met.

Step 1: Preparation and Degassing

  • To a flame-dried, argon-purged 250 mL round-bottom flask, add 3-hydroxy-6-methylpyridine-2(1H)-thione (10.0 g, 70.8 mmol) and anhydrous

    
     (10.7 g, 77.9 mmol, 1.1 eq).
    
  • Add 100 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Sparge the suspension with Argon for 15 minutes to remove dissolved oxygen. Causality: Removing oxygen prevents the oxidative dimerization of the thiolate to the disulfide.

Step 2: Alkylation 4. Cool the reaction mixture to 0 °C using an ice-water bath. 5. Dropwise, add Methyl Iodide (MeI) (4.63 mL, 74.3 mmol, 1.05 eq) over 15 minutes via syringe. 6. Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. 7. Validation Checkpoint: Monitor by TLC (Silica, 50% EtOAc/Hexanes). The deep yellow starting material (


 ~0.2) should disappear, replaced by a new, pale UV-active spot (

~0.5). The physical color of the reaction should shift from deep orange/yellow to a pale yellow suspension.

Step 3: Isoelectric Workup and Isolation 8. Quench the reaction by adding 100 mL of degassed, deionized water. 9. Carefully adjust the pH of the aqueous mixture to exactly 6.5–7.0 using 1M


.
Validation Checkpoint:  Use a calibrated pH meter or narrow-range pH paper. The solution will become noticeably cloudy as the neutral product precipitates out of the aqueous phase.
10. Extract the aqueous phase with Ethyl Acetate (3 x 100 mL).
11. Wash the combined organic layers with brine (50 mL), dry over anhydrous 

, filter, and concentrate under reduced pressure. 12. Purify by recrystallization from hot toluene to yield the pure 6-methyl-2-(methylthio)pyridin-3-ol as an off-white solid.

References

  • Pardo, I., et al. "Electrochemical oxidation of 2-mercaptopyridine N-oxide on mercury electrodes in aqueous solutions." Electrochimica Acta, 1996, 41(1), 133-139. URL:[Link]

  • Creative Biolabs. "Summary and Comparison of IgM Antibody Purification Methods." Creative Biolabs, 2026. URL: [Link]

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for 6-Methyl-2-(methylthio)-3-pyridinol

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals experiencing aqueous solubility challenges with 6-methyl-2-(methylthio)-3-pyridinol (CAS: 2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals experiencing aqueous solubility challenges with 6-methyl-2-(methylthio)-3-pyridinol (CAS: 23003-25-0) [1].

Rather than providing generic advice, this guide deconstructs the physicochemical properties of the compound, explains the thermodynamic causality behind its precipitation, and provides self-validating, step-by-step protocols to achieve stable aqueous formulations.

Physicochemical Profiling: The Root Cause of Insolubility

To solve a solubility issue, we must first understand the molecule's structural behavior in water. 6-Methyl-2-(methylthio)-3-pyridinol is an amphoteric compound [2]. It possesses two distinct ionizable centers:

  • Basic Center: The pyridine nitrogen (typically protonates at low pH).

  • Acidic Center: The pyridinol (phenolic) hydroxyl group at the 3-position (typically deprotonates at high pH).

The "U-Shaped" Solubility Curve

Because it is amphoteric, the solubility of this compound is highly pH-dependent [2]. At physiological pH (~7.4), the molecule exists predominantly in its neutral or zwitterionic state. In this state, the lack of net charge minimizes favorable ion-dipole interactions with water. Instead, the molecules engage in strong intermolecular hydrogen bonding (between the -OH and pyridine N of adjacent molecules) and hydrophobic interactions driven by the 6-methyl and 2-methylthio groups [3]. This results in a highly stable crystal lattice and extremely poor aqueous solubility.

Table 1: pH-Dependent Ionization and Solubility Profile
pH RangeDominant Ionic StatePrimary Molecular InteractionsExpected Aqueous Solubility
< 4.0 Cationic (Protonated Pyridine N)Ion-dipole (Solute-Water)High (Forms soluble acid salts)
6.0 - 8.0 Neutral / ZwitterionicIntermolecular H-bonding,

stacking
Very Low (Precipitation zone)
> 10.0 Anionic (Deprotonated Pyridinol OH)Ion-dipole (Solute-Water)High (Forms soluble base salts)

Experimental Protocols: Step-by-Step Solubilization

Below are field-proven protocols designed to bypass the thermodynamic barriers of the zwitterionic state.

Protocol A: pH-Shift Solubilization (For High-Concentration Stock Solutions)

Use this protocol if your downstream application can tolerate pH extremes (e.g., analytical chemistry, chemical synthesis, or specific NMR studies).

  • Weighing: Weigh the desired amount of 6-methyl-2-(methylthio)-3-pyridinol into a sterile glass vial.

  • Wetting: Add 5% total volume of a water-miscible co-solvent (e.g., Methanol or DMSO) to wet the hydrophobic crystal lattice. Vortex for 30 seconds.

  • Ionization:

    • For Acidic Stock: Add 0.1 M HCl dropwise while continuously vortexing until the powder completely dissolves. The protonation of the pyridine nitrogen disrupts intermolecular hydrogen bonding.

    • For Basic Stock: Add 0.1 M NaOH dropwise until dissolution is achieved (deprotonating the hydroxyl group).

  • Volume Adjustment: Bring to the final volume using deionized water.

  • Validation: Visually inspect against a dark background for micro-particulates. Measure the final pH to ensure it remains outside the 6.0–8.0 precipitation zone.

Protocol B: Biocompatible Formulation (For In Vitro / In Vivo Assays at pH 7.4)

Use this protocol when physiological pH is strictly required. This method uses complexation to shield the hydrophobic moieties (methyl and methylthio groups) from the aqueous environment.

  • Excipient Preparation: Prepare a 10–20% (w/v) solution of Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in 1X PBS (pH 7.4). Filter sterilize (0.22 µm).
  • API Stock: Dissolve 6-methyl-2-(methylthio)-3-pyridinol in 100% DMSO to create a highly concentrated master stock (e.g., 50 mM). Note: The final DMSO concentration in your assay must not exceed 1% to avoid cellular toxicity.

  • Encapsulation: While vigorously vortexing the HP-

    
    -CD/PBS solution, add the DMSO master stock dropwise. Causality note:  The rapid mixing ensures the hydrophobic methylthio and methyl groups enter the lipophilic cavity of the cyclodextrin before they can nucleate and crash out in the PBS [3].
    
  • Sonication: Sonicate the mixture in a water bath for 5 minutes at room temperature to ensure complete thermodynamic equilibrium of the inclusion complex.

  • Validation: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the inclusion capacity has been exceeded; you must either increase the HP-

    
    -CD concentration or decrease the API concentration.
    

Formulation Troubleshooting Workflow

SolubilityTroubleshooting Start Poor Aqueous Solubility 6-Methyl-2-(methylthio)-3-pyridinol Assess Step 1: Assess Target pH (Is physiological pH required?) Start->Assess LowHighPH No (Analytical/Synthesis) Use pH Adjustment Assess->LowHighPH pH flexible PhysioPH Yes (In Vitro/In Vivo Assays) Target pH 7.4 Assess->PhysioPH pH restricted Acidic Acidic Media (pH < 4) Protonated Cation LowHighPH->Acidic Add HCl Basic Basic Media (pH > 10) Deprotonated Anion LowHighPH->Basic Add NaOH Cosolvent Step 2: Co-solvent System (e.g., DMSO + Buffer) PhysioPH->Cosolvent Try First Success Stable Formulation Achieved Acidic->Success Basic->Success Complexation Step 3: Complexation (e.g., 10% HP-β-CD) Cosolvent->Complexation If precipitation occurs Cosolvent->Success If stable Complexation->Success

Caption: Decision tree for troubleshooting the aqueous solubility of amphoteric pyridine derivatives.

Frequently Asked Questions (FAQs)

Q: I dissolved the compound perfectly in 100% DMSO, but it immediately turns cloudy when I pipette it into my cell culture media. Why? A: This is a classic "solvent crash-out." While DMSO is an excellent solvent for the neutral form of the drug, cell culture media is predominantly water at pH 7.4. When the DMSO diffuses into the bulk aqueous phase, the local concentration of the highly insoluble zwitterionic/neutral pyridinol exceeds its thermodynamic solubility limit, causing rapid nucleation and precipitation [2]. Solution: Pre-dilute your DMSO stock into a transitional vehicle (like an HP-


-CD solution or a Tween-80 micellar solution) before adding it to the media, as detailed in Protocol B.

Q: Can I use heat to force 6-methyl-2-(methylthio)-3-pyridinol into solution at pH 7.4? A: Heating will temporarily increase kinetic solubility by providing the energy required to break the crystal lattice. However, once the solution cools back to room temperature or 37°C, the solution will become supersaturated and the compound will eventually recrystallize. Furthermore, prolonged heating of the methylthio (-SCH3) group in aerated aqueous solutions can lead to unwanted oxidation, forming sulfoxides or sulfones. Rely on chemical formulation (pH, co-solvents, complexation) rather than heat.

Q: How do I know if the compound has degraded during the solubilization process? A: The most sensitive indicator of degradation (particularly oxidation of the thioether or degradation of the pyridinol ring) is a color change. The pure compound in solution should be relatively colorless to pale yellow. If the solution turns dark brown or deep orange, oxidative degradation has likely occurred. Validate the integrity of your stock solution using LC-MS or HPLC-UV before proceeding to critical assays.

Q: Does the order of addition matter when making a co-solvent mixture? A: Yes, absolutely. You must always dissolve the API in the strongest solvent (e.g., DMSO or Ethanol) first, and then add the aqueous buffer dropwise to the organic phase under constant agitation. Reversing this order (adding the organic solvent to an aqueous suspension of the drug) leads to clumping and prevents the solvent from efficiently wetting the hydrophobic surfaces of the particles.

References

  • PubChem. "3-Pyridinol, 6-methyl-2-(methylthio)- | C7H9NOS". National Institutes of Health (NIH). Verified Landing Page:[Link]

  • ResearchGate. "Solubility-pH profiles of some acidic, basic and amphoteric drugs". Verified Landing Page:[Link]

Troubleshooting

Technical Support Center: Purification of Crude 6-Methyl-2-(methylthio)-3-pyridinol

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-methyl-2-(methylthio)-3-pyridinol. The purity of this compound is critical for reliable...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-methyl-2-(methylthio)-3-pyridinol. The purity of this compound is critical for reliable experimental outcomes and for meeting regulatory standards in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this molecule. Our aim is to provide not just procedural steps, but also the scientific rationale behind them to empower you to optimize your purification workflows.

Understanding the Molecule: Key Physicochemical Properties

6-Methyl-2-(methylthio)-3-pyridinol is a heterocyclic compound featuring a pyridine ring, a hydroxyl group (conferring some polarity and acidic character), a methyl group, and a methylthio group. The interplay of these functional groups dictates its solubility, stability, and chromatographic behavior. The sulfur atom in the methylthio group can be susceptible to oxidation, and the pyridinol moiety can participate in various intermolecular interactions. A clear understanding of these properties is fundamental to troubleshooting purification issues.

Visualizing a General Purification Workflow

The selection of an appropriate purification strategy is contingent on the nature and quantity of the impurities present. The following diagram outlines a general decision-making workflow for the purification of organic compounds like 6-methyl-2-(methylthio)-3-pyridinol.

Purification_Workflow Start Crude 6-methyl-2-(methylthio)-3-pyridinol Purity_Analysis Assess Purity (TLC, HPLC, GC, NMR) Start->Purity_Analysis Decision1 Is Purity Sufficient? Purity_Analysis->Decision1 Recrystallization_Path Recrystallization Decision1->Recrystallization_Path No (Solid, Crystalline Impurities) Chromatography_Path Column Chromatography Decision1->Chromatography_Path No (Complex Mixture, Similar Polarity) Extraction_Path Liquid-Liquid Extraction Decision1->Extraction_Path No (Acidic/Basic Impurities) Final_Product Pure Product Decision1->Final_Product Yes Drying Drying Recrystallization_Path->Drying Chromatography_Path->Drying Extraction_Path->Drying Characterization Characterize (NMR, MS, etc.) Characterization->Final_Product Drying->Characterization

Caption: A decision tree for selecting a purification method.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 6-methyl-2-(methylthio)-3-pyridinol, providing potential causes and actionable solutions.

Recrystallization Issues

Recrystallization is a powerful technique for purifying crystalline solids by leveraging differences in solubility.[1]

Problem 1: The compound does not dissolve in the chosen hot solvent.

  • Possible Cause: The solvent is not polar enough to dissolve the pyridinol derivative at elevated temperatures.

  • Solution:

    • Solvent Selection: Choose a more polar solvent. For pyridinol derivatives, solvents like ethanol, isopropanol, or mixtures with water can be effective.[2] A systematic approach is to test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.[1][3]

    • Solvent Mixture: If a single solvent is not ideal, a two-solvent system can be employed.[1] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until turbidity is observed. Reheat to clarify and then allow to cool slowly.

Problem 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause 1: The solution is supersaturated, and the compound is coming out of solution above its melting point.

  • Solution 1: Reheat the solution to redissolve the oil. Add a small amount of additional solvent to decrease the saturation level and allow it to cool more slowly.[4]

  • Possible Cause 2: High levels of impurities are depressing the melting point of the mixture.

  • Solution 2: Consider a preliminary purification step, such as a charcoal treatment to remove colored impurities, or an initial pass through a short silica plug to remove highly polar or non-polar contaminants.[4]

Problem 3: No crystals form upon cooling.

  • Possible Cause 1: The solution is not sufficiently saturated.

  • Solution 1: Evaporate some of the solvent to increase the concentration of the compound and then attempt to cool again.[3]

  • Possible Cause 2: The nucleation process is inhibited.

  • Solution 2:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.[4]

    • Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") to initiate crystallization.[3][4]

Problem 4: Low recovery of the purified compound.

  • Possible Cause 1: Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor.

  • Solution 1: Use the minimum amount of hot solvent necessary to fully dissolve the crude material.[4] The mother liquor can be concentrated and cooled again to obtain a second crop of crystals, although these may be less pure.

  • Possible Cause 2: Premature crystallization during a hot filtration step.

  • Solution 2: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Use a small amount of extra hot solvent to wash the filter paper and funnel to recover any precipitated material.[4]

Column Chromatography Issues

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[5]

Problem 1: Poor separation of the target compound from impurities (co-elution).

  • Possible Cause: The polarity of the mobile phase (eluent) is not optimized.

  • Solution:

    • TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). The ideal eluent should provide a retention factor (Rƒ) of 0.2-0.4 for the target compound and maximize the separation between the spots of the compound and its impurities.[5]

    • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, employ a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This will allow for the elution of less polar impurities first, followed by the target compound, and finally the more polar impurities.

Problem 2: Tailing of the compound's band on the column.

  • Possible Cause 1: Strong interactions between the slightly acidic pyridinol and the acidic silanol groups on the silica gel stationary phase.[6]

  • Solution 1:

    • Add a Modifier: Add a small amount (0.1-1%) of a polar modifier like triethylamine or acetic acid to the eluent. Triethylamine will neutralize the acidic sites on the silica, while acetic acid can improve the elution of acidic compounds by keeping them protonated.

    • Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.[6]

  • Possible Cause 2: The sample was overloaded on the column.

  • Solution 2: Use a larger column or reduce the amount of crude material being purified.[6]

Problem 3: The compound appears to be degrading on the column.

  • Possible Cause: The methylthio group is susceptible to oxidation, which can be catalyzed by the acidic silica gel.

  • Solution:

    • Deoxygenate Solvents: Bubble an inert gas like nitrogen or argon through the solvents before use to remove dissolved oxygen.[7]

    • Use a Different Stationary Phase: As mentioned above, alumina or Florisil® can be less harsh alternatives to silica gel.[6]

    • Work Quickly: Do not let the compound sit on the column for an extended period.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude 6-methyl-2-(methylthio)-3-pyridinol?

A1: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials, over-methylated products, and oxidation products (e.g., the corresponding sulfoxide or sulfone). The synthetic route will largely determine the impurity profile.[8]

Q2: How can I assess the purity of my compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.[9]

  • Thin Layer Chromatography (TLC): A quick and easy method to visualize the number of components in a mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or acetic acid) is a good starting point.[10]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities if their structures are known or can be deduced.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.[9]

Q3: What are the recommended storage conditions for 6-methyl-2-(methylthio)-3-pyridinol?

A3: To prevent degradation, the compound should be stored in a tightly sealed container, protected from light and air.[13][14][15] Storage in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) is ideal.

Q4: What safety precautions should be taken when handling this compound?

A4: Always handle chemicals in a well-ventilated area, preferably in a chemical fume hood.[16][17][18] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17][18] Consult the Safety Data Sheet (SDS) for specific handling and disposal information.[16][17][18]

Summary of Purification Parameters

Purification TechniqueKey Parameters to OptimizeCommon Solvents/Stationary Phases
Recrystallization Solvent choice, cooling rate, concentrationEthanol, isopropanol, water, ethyl acetate, heptane
Column Chromatography Stationary phase, mobile phase compositionStationary Phase: Silica gel, alumina, Florisil® Mobile Phase: Hexane/Ethyl Acetate, Dichloromethane/Methanol
Liquid-Liquid Extraction pH of the aqueous phase, organic solventOrganic Solvents: Dichloromethane, ethyl acetate Aqueous Phase: Dilute HCl, dilute NaOH/NaHCO₃

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • In an Erlenmeyer flask, add the crude 6-methyl-2-(methylthio)-3-pyridinol.

  • Add a minimal amount of a suitable hot solvent (e.g., isopropanol) dropwise while heating and stirring until the solid just dissolves.[1]

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: General Column Chromatography Procedure
  • Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial, least polar mobile phase.

  • Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully load the sample onto the top of the column.

  • Begin eluting with the mobile phase, collecting fractions.[5]

  • Monitor the fractions by TLC to determine which ones contain the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Impact of Solvent Polarity in Chromatography

The following diagram illustrates the effect of increasing solvent polarity on the elution of compounds from a normal-phase chromatography column.

Chromatography_Elution cluster_0 Low Polarity Eluent cluster_1 High Polarity Eluent Low_Polarity_Impurity Non-polar Impurity (Elutes Quickly) Target_Compound_Low Target Compound (Moves Slowly) Low_Polarity_Impurity->Target_Compound_Low Polar_Impurity_Low Polar Impurity (Stays at Top) Target_Compound_Low->Polar_Impurity_Low Target_Compound_High Target Compound (Elutes) Polar_Impurity_High Polar Impurity (Starts to Move) Target_Compound_High->Polar_Impurity_High Start Crude Mixture at Top of Column Start->Low_Polarity_Impurity Elute Start->Target_Compound_High Increase Polarity

Caption: Elution order in normal-phase chromatography.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Bradshaw, T. P., Ahmed, F., & Dunlap, R. B. (1988). The removal of exogenous thiols from proteins by centrifugal column chromatography. Journal of Biochemical and Biophysical Methods, 16(1), 69–80. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Reddit. (2013, October 18). How would you purify air-sensitive materials (thiols) using column chromatography?. [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Cirujano, F. G., & Llabrés i Xamena, F. X. (2016). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry, 12, 2688–2695. [Link]

  • Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). [Link]

  • Wang, Y., An, C., Li, H., Liu, J., & Wang, J. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Molecules, 28(12), 4721. [Link]

  • Groman, A., Sznitowska, M., & Janicki, S. (2001). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione. Acta poloniae pharmaceutica, 58(1), 3–7.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (1991, December). Pyridine. Retrieved from [Link]

  • El-Gindy, A., El-Zeany, B., & Awad, T. (2005). Stability-indicating methods for determination of pyritinol dihydrochloride in the presence of its precursor and degradation product by derivative spectrophotometry.
  • Friscic, T., & Jones, W. (2016). Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. CrystEngComm, 18(6), 837–845.
  • Google Patents. (n.d.). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
  • Google Patents. (n.d.). CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 3-Pyridinol Functionalization

Welcome to the Technical Support Center for the functionalization of 3-pyridinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical g...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of 3-pyridinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing reaction temperatures in common 3-pyridinol modifications. The following content is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when my 3-pyridinol functionalization reaction is not proceeding as expected?

A1: Before making significant changes to your protocol, it is crucial to verify the integrity of your starting materials and reagents. Ensure your 3-pyridinol has not degraded and that all solvents are anhydrous, especially for moisture-sensitive reactions. Once you have confirmed the quality of your reagents, systematically increasing the reaction temperature in small increments (e.g., 10-20 °C) is a logical next step to overcome the activation energy of the reaction.[1][2][3] Monitor the reaction progress closely by techniques like TLC or LC-MS to assess the impact of the temperature change.[4]

Q2: I'm observing the formation of multiple byproducts in my reaction. How can temperature optimization help?

A2: The formation of byproducts is often an indication that the reaction temperature is too high, leading to side reactions or decomposition.[1][5] Conversely, some side reactions may be favored at lower temperatures. Therefore, a systematic temperature screen is recommended. Lowering the reaction temperature may enhance selectivity for the desired product.[6] For instance, in some etherification reactions of pyridinols, increasing the temperature from 105 °C to 120–160 °C can lead to a higher degree of decomposition and lower selectivity.[5]

Q3: How does the dual reactivity of 3-pyridinol (N vs. O-functionalization) complicate temperature optimization?

A3: 3-Pyridinol exists in equilibrium with its zwitterionic pyridone tautomer. This duality means it can react as either a nucleophile at the nitrogen or the oxygen atom, leading to N-functionalized or O-functionalized products, respectively. The regioselectivity of this process can be highly dependent on the reaction conditions, including temperature. According to Hard and Soft Acid-Base (HSAB) theory, the nitrogen atom is a softer nucleophile than the oxygen atom.[2] The choice of electrophile and reaction conditions will dictate the preferred site of attack. Temperature can influence this equilibrium and the relative rates of N- versus O-functionalization. A careful temperature optimization study is therefore essential to selectively obtain the desired isomer.

Troubleshooting Guides by Reaction Type

This section provides detailed troubleshooting for common functionalization reactions of 3-pyridinol, with a focus on optimizing reaction temperature.

O-Alkylation and O-Arylation (Etherification)

Issue: Low or no yield of the desired 3-alkoxypyridine or 3-aryloxypyridine.

Potential Cause Explanation & Troubleshooting Steps Temperature-Related Insights
Insufficient Activation Energy The reaction may not have enough energy to proceed at the current temperature.Gradually increase the reaction temperature in 10-20 °C increments. For some pyridinol etherifications, a temperature of at least 100-105 °C may be required for the reaction to proceed.[5]
Catalyst Inactivity If using a catalyst, it may not be active at the current temperature, or it may have degraded.Some reactions are catalyst-free but require higher temperatures (e.g., 120-130 °C), though this can lead to byproducts.[5] If a catalyst is used, ensure it is appropriate for the reaction and consider that some catalysts may require thermal activation.
Side Reactions/Decomposition High temperatures can lead to the formation of byproducts or decomposition of the starting material or product.[1][5]If increasing the temperature leads to a complex mixture of products, consider lowering the temperature and extending the reaction time. An optimal temperature balances reaction rate and selectivity.[1]

Experimental Protocol: General Procedure for Temperature Screening in O-Alkylation

  • Reaction Setup: In parallel reaction vials, add 3-pyridinol (1.0 eq.), the alkylating/arylating agent (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃; 2.0 eq.) to a polar aprotic solvent such as DMF or DMSO.

  • Temperature Gradient: Place the vials in separate heating blocks pre-set to a range of temperatures (e.g., 80 °C, 100 °C, 120 °C).

  • Monitoring: After a set time (e.g., 2, 6, and 24 hours), take an aliquot from each reaction vial and analyze by LC-MS to determine the consumption of starting material and the formation of the desired product and any byproducts.

  • Analysis: Compare the results to identify the optimal temperature that provides the best balance of reaction rate and product purity.

Logical Workflow for O-Alkylation Troubleshooting

Caption: Troubleshooting workflow for low-yield O-alkylation of 3-pyridinol.

N-Alkylation

Issue: Predominant O-alkylation or a mixture of N- and O-alkylated products is observed.

Potential Cause Explanation & Troubleshooting Steps Temperature-Related Insights
Thermodynamic vs. Kinetic Control The reaction may be under thermodynamic control, favoring the more stable O-alkylated product.Lowering the reaction temperature can sometimes favor the kinetically controlled product, which may be the desired N-alkylated isomer.[6]
Base and Solvent Effects The choice of base and solvent can significantly influence the N/O selectivity.While temperature is a key factor, it should be optimized in conjunction with the base and solvent. For instance, a stronger, non-nucleophilic base might be required at lower temperatures to achieve sufficient deprotonation of the nitrogen.[4]
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)

Issue: Catalyst deactivation or low catalytic turnover.

Potential Cause Explanation & Troubleshooting Steps Temperature-Related Insights
Thermal Degradation of Catalyst The catalyst complex may be unstable at the reaction temperature, leading to decomposition and loss of activity.[7]Most palladium-catalyzed cross-coupling reactions are conducted at elevated temperatures, often in the range of 80-120 °C.[6][8] However, excessively high temperatures can lead to catalyst sintering or degradation.[7] If catalyst deactivation is suspected, consider running the reaction at a lower temperature for a longer duration.
Catalyst Poisoning The nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[9]This is an inherent challenge with pyridine substrates. While not directly a temperature issue, higher temperatures can sometimes exacerbate catalyst deactivation. Optimizing the ligand and catalyst loading is crucial. In some cases, a lower temperature may reduce the rate of catalyst poisoning relative to the rate of the desired catalytic cycle.
Incomplete Oxidative Addition For less reactive aryl halides (e.g., chlorides), the initial oxidative addition step may be slow and require higher temperatures.For Suzuki couplings, aryl bromides may require heating, while aryl iodides can sometimes react at room temperature.[10] Buchwald-Hartwig aminations often require temperatures ranging from room temperature to over 100 °C.[8] For Sonogashira couplings, temperatures around 100 °C are common for aryl bromides.[11]

Experimental Protocol: Temperature Optimization for a Suzuki Coupling of a 3-Halopyridinol Derivative

  • Reagent Preparation: Prepare a stock solution of the 3-halopyridinol derivative, a boronic acid (1.2-1.5 eq.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.) in a solvent mixture such as 1,4-dioxane/water.

  • Reaction Setup: Distribute the stock solution into several microwave vials.

  • Temperature Screening: Program a microwave reactor to heat the vials to a range of temperatures (e.g., 80 °C, 100 °C, 120 °C, 140 °C) for a fixed time (e.g., 30 minutes).

  • Analysis and Optimization: Analyze the outcome of each reaction by LC-MS. The optimal temperature will be the one that gives the highest conversion to the desired product with minimal byproduct formation. Further optimization of reaction time at this temperature may be necessary.

Visualization of Temperature Effects on Reaction Outcomes

Caption: The influence of reaction temperature on rate, selectivity, and catalyst stability.

References

  • A regioselective etherification of pyridoxine via an ortho-pyridinone methide intermediate. (n.d.). Google Scholar.
  • Optimizing reaction conditions for 3-Chloroisothiazolo[5,4-b]pyridine functionalization. (n.d.). Benchchem.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Influence of Processing Temperature on Etherification Efficiency. (2026, February 4). Name of the publication.
  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
  • Improving regioselectivity in pyridine functionalization. (n.d.). Benchchem.
  • Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. (n.d.). Benchchem.
  • Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands. (n.d.). Benchchem.
  • Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. (2013, May 17). PubMed.
  • Reaction Condition Optimization. (n.d.). Creative Biolabs.
  • Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. (2024, June 6). PMC.
  • Optimization of Reaction conditions a. (n.d.). ResearchGate.
  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC.
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  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). Publication name not available.
  • Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. (n.d.). Benchchem.
  • Troubleshooting common issues in pyridine synthesis. (n.d.). Benchchem.
  • 3-Pyridinol. (n.d.). NIST WebBook.
  • A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. (n.d.). ThalesNano.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Molecular-Level Insights into the Reaction Mechanisms of Reductive Etherification for the Production of Synthetic Biofuels. (2025, May 5). Publication name not available.
  • Optimization of Buchwald-Hartwig amination conditions. (n.d.). Benchchem.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Publication name not available.
  • Three-Factor Kinetic Equation of Catalyst Deactivation. (2021, June 27). MDPI.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journals.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). PMC.
  • A General Protocol for Robust Sonogashira Reactions in Micellar Medium. (n.d.). SciSpace.
  • Optimizing reaction conditions for the N-alkylation of 3-Methylpyrazole. (n.d.). Benchchem.
  • Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. (2013, July 1). PMC.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). PMC.
  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. (n.d.). PMC.
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Troubleshooting

troubleshooting low reactivity of 3-hydroxyl group in pyridine derivatives

Welcome to the Technical Support Center for pyridine derivatives. The 3-hydroxyl group in pyridine presents unique synthetic challenges due to its complex electronic nature and tautomeric behavior.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyridine derivatives. The 3-hydroxyl group in pyridine presents unique synthetic challenges due to its complex electronic nature and tautomeric behavior. This guide is designed for researchers and drug development professionals to troubleshoot low reactivity, poor yields, and regioselectivity issues (N- vs. O-alkylation) when working with 3-hydroxypyridine scaffolds.

Part 1: Mechanistic FAQs – Understanding the Root Cause

Q1: Why does the 3-hydroxyl group in pyridine exhibit unexpectedly low reactivity compared to standard phenols? Answer: The reactivity is fundamentally limited by the tautomeric equilibrium between the neutral enol form and the zwitterionic form. In neutral aqueous or polar protic solutions, 3-hydroxypyridine predominantly exists as a zwitterion (pyridinium-3-olate)[1]. The protonated nitrogen withdraws electron density via induction, while the negatively charged oxygen is highly stabilized by solvent caging and hydrogen bonding. This extensive solvation heavily shields the oxygen, drastically reducing its nucleophilicity and rendering it sluggish in standard substitution reactions.

Q2: Why am I getting N-alkylation instead of the desired O-alkylation? Answer: This is a classic ambident nucleophile dilemma. While the oxygen atom is more electronegative, the nitrogen atom in the pyridine ring is highly accessible and kinetically favored under specific conditions. Reactions performed in non-polar solvents (like refluxing toluene) without a strong base often yield N-alkylated pyridinium salts[2]. To force O-alkylation, you must shift the equilibrium toward the neutral enol form using polar aprotic solvents (e.g., DMF) that solvate the counter-cation but leave the phenoxide-like oxygen "naked" and highly reactive[3].

Tautomerism Start 3-Hydroxypyridine (Ambident Reactivity) Polar Polar/Aqueous Solvents (H-Bonding) Start->Polar Aprotic Aprotic Solvents (e.g., DMF, CH3CN) Start->Aprotic Zwitterion Zwitterion Form (Pyridinium-3-olate) Polar->Zwitterion Shifts Equilibrium Enol Neutral Enol Form (Hydroxy tautomer) Aprotic->Enol Shifts Equilibrium N_Alk Favors N-Alkylation (Low O-Nucleophilicity) Zwitterion->N_Alk Electrophile Attack O_Alk Favors O-Alkylation (High O-Nucleophilicity) Enol->O_Alk Electrophile Attack

Fig 1: Tautomeric equilibrium of 3-hydroxypyridine and its impact on alkylation regioselectivity.

Part 2: Troubleshooting Guide – Optimizing Regioselective O-Alkylation

The Issue: Researchers frequently report poor conversion (<20%) or complex mixtures of N- and O-alkylated products when attempting to functionalize the 3-position using standard biphasic conditions (e.g., aqueous NaOH / Dichloromethane)[3].

The Causality: Biphasic conditions utilizing phase transfer catalysts (PTCs) fail because the aqueous layer heavily stabilizes the unreactive zwitterionic form[3]. Furthermore, the use of weak bases or Lewis acids can lead to unpredictable regioselectivity depending on the electrophile. For instance, reacting 3-hydroxypyridine with epoxides requires specific Lewis acids like CdI2/BF3·OEt2 to achieve selective O-alkylation[4].

Quantitative Data: Solvent and Catalyst Effects on Regioselectivity
Solvent SystemReagents / CatalystElectrophileDominant PathwayYield / Outcome
Aqueous NaOH / DCM(CH3CH2)4NBr (PTC)BromoalkaneO-AlkylationPoor conversion (<20%)[3]
Anhydrous DMFK2CO3 (Base)BromoalkaneO-AlkylationHigh yield (>85%)[3]
Toluene (Reflux)None (Thermal)Benzyl ChlorideN-AlkylationHigh yield (Precipitates)[2]
Neat / EpoxideCdI2/BF3·OEt2EpichlorohydrinO-AlkylationGood yield (Selective)[4]
Self-Validating Protocol: High-Yield Selective O-Alkylation

To bypass the caging effect of protic solvents, use the following anhydrous polar aprotic workflow. This protocol includes built-in visual and analytical validation checkpoints to ensure the reaction is proceeding correctly.

Step 1: Deprotonation

  • Action: Dissolve 1.0 equivalent of 3-hydroxypyridine in anhydrous DMF (0.2 M concentration). Add 1.5 equivalents of finely powdered, anhydrous K2CO3. Stir at room temperature for 30 minutes.

  • Validation Check: The suspension will often adopt a slight yellow tint as the highly nucleophilic phenoxide-like anion is generated.

Step 2: Electrophilic Addition

  • Action: Add 1.1 equivalents of the alkyl halide (e.g., benzyl bromide or bromoalkane) dropwise at 0 °C to control the initial exotherm, then allow it to warm to room temperature.

  • Validation Check: Over 1–2 hours, a fine white precipitate (KBr or KCl) will form at the bottom of the flask, indicating the successful consumption of the alkyl halide and generation of the byproduct salt.

Step 3: Reaction Monitoring (TLC)

  • Action: Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 50% Ethyl Acetate in Hexanes).

  • Validation Check: 3-hydroxypyridine is highly polar and will generally streak or stay near the baseline. The desired O-alkylated product will elute significantly higher (Rf ~ 0.5–0.7). If a highly polar, UV-active spot remains at the baseline, N-alkylation (forming a pyridinium salt) has occurred.

Step 4: Quench and Isolation

  • Action: Quench with ice water to dissolve the inorganic salts. Extract 3x with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na2SO4, and concentrate.

Workflow Step1 1. Dissolve 3-Hydroxypyridine in Anhydrous DMF Step2 2. Add K2CO3 (Base) Stir at RT for 30 min Step1->Step2 Step3 3. Dropwise Addition of Alkyl Halide (1.0 - 1.2 eq) Step2->Step3 Step4 4. Monitor via TLC (Check for O- vs N- product) Step3->Step4 Cond1 Incomplete Conversion? Step4->Cond1 Step5 Heat to 60°C (Avoid excessive heat) Cond1->Step5 Yes Step6 5. Aqueous Quench & Extraction (EtOAc/Water) Cond1->Step6 No Step5->Step4 Re-check

Fig 2: Optimized experimental workflow for the selective O-alkylation of 3-hydroxypyridines.

Part 3: Troubleshooting Guide – Activating the 3-Position for Cross-Coupling

The Issue: Researchers attempting Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling directly on the 3-hydroxyl group experience zero conversion. The Causality: The C–O bond in 3-hydroxypyridine is too strong and electron-rich to undergo oxidative addition by palladium catalysts. It must be converted into a pseudo-halide. Trifluoromethanesulfonates (triflates) are ideal because the highly electron-withdrawing CF3SO2– group drastically lowers the LUMO of the pyridine ring, facilitating rapid palladium insertion.

Self-Validating Protocol: Synthesis of 3-Pyridyl Triflate
  • Setup: Dissolve 3-hydroxypyridine in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Add 1.5 equivalents of anhydrous pyridine (or triethylamine) as the base.

  • Addition: Cool the reaction to -78 °C using a dry ice/acetone bath. Slowly add 1.2 equivalents of Trifluoromethanesulfonic anhydride (Tf2O) dropwise.

    • Validation Check: The reaction will immediately turn dark yellow/orange. The extreme electrophilicity of Tf2O ensures rapid O-sulfonylation over N-sulfonylation.

  • Warming & Quench: Allow the reaction to warm to 0 °C over 1 hour. Quench with saturated aqueous NaHCO3.

    • Validation Check: The resulting 3-pyridyl triflate is significantly less polar than the starting material and will migrate near the solvent front on TLC (Hexanes/EtOAc). Caution: Triflates can be unstable on silica; minimize column chromatography time.

References

  • "3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis" - DergiPark. URL:[Link]

  • "Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents" - RSC Publishing. URL:[Link]

  • "Long-Chained Pyridinium N-Chloramines: Synthesis and Remarkable Biocidal Efficacies for Antibacterial Application" - Australian Journal of Chemistry. URL: [Link]

  • "Synthetic Access to New Pyridone Derivatives through the Alkylation Reactions of Hydroxypyridines with Epoxides" - Taylor & Francis. URL:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 6-Methyl-2-(methylthio)pyridin-3-ol Under Acidic Conditions

Welcome to the Technical Support Center for 3-Pyridinol, 6-methyl-2-(methylthio)- (CAS: 23003-25-0)[1]. This guide is designed for researchers, analytical scientists, and drug development professionals who require precis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Pyridinol, 6-methyl-2-(methylthio)- (CAS: 23003-25-0)[1]. This guide is designed for researchers, analytical scientists, and drug development professionals who require precise, mechanistic understanding to troubleshoot and optimize workflows involving this compound under acidic conditions.

Mechanistic Overview of Acid Stability

To predict and control the behavior of 6-methyl-2-(methylthio)pyridin-3-ol, we must first analyze the independent and synergistic reactivity of its three primary functional groups under acidic stress:

  • Pyridine Nitrogen (pKa ~ 5.0): Readily protonated in dilute aqueous acids (e.g., 0.1 M HCl). Protonation yields a water-soluble pyridinium cation. While this stabilizes the ring against electrophilic aromatic substitution, it drastically increases the electrophilicity of the adjacent C2 and C6 positions.

  • 3-Hydroxyl Group (pKa ~ 9.0): This phenolic-like hydroxyl remains largely protonated (neutral) under acidic conditions and is generally stable unless reactive acylating agents are present.

  • 2-Methylthio Group (The Vulnerability Point): Thioethers are typically robust; however, the 2-methylthio group is uniquely vulnerable when attached to a pyridine ring. Protonation of the pyridine nitrogen draws electron density away from the C2 carbon. Under strong aqueous acidic conditions (e.g., 50% H₂SO₄) combined with thermal energy, this activated C2 position undergoes nucleophilic attack by water, leading to acid-catalyzed hydrolysis[2].

Troubleshooting & FAQs

Q: During an acid-catalyzed deprotection step (2.0 M HCl, 80°C), my reaction mixture developed a severe, foul odor (like rotten cabbage). What happened? A: Your compound underwent acid-catalyzed hydrolysis[2]. The combination of strong aqueous acid and heat provided the activation energy for water to attack the highly electrophilic C2 position of the pyridinium intermediate. This reaction cleaves the thioether bond, forming 3-hydroxy-6-methylpyridin-2(1H)-one and releasing methanethiol (CH₃SH) —a highly toxic gas responsible for the foul odor. Solution: If heating is mandatory, switch to anhydrous acidic conditions (e.g., HCl in 1,4-dioxane) to eliminate water as a nucleophile.

Q: I used Nitric Acid (HNO₃) to acidify my mobile phase, and LC-MS analysis shows total degradation with mass increases of +16 Da and +32 Da. Why? A: You have inadvertently oxidized the molecule. The 2-methylthio ether is highly susceptible to oxidation. Oxidizing acids like HNO₃ will rapidly convert the thioether to a sulfoxide (+16 Da) and subsequently to a sulfone (+32 Da), even at room temperature. Solution: Restrict pH adjustments to non-oxidizing acids such as Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄), or Trifluoroacetic Acid (TFA).

Q: During the workup, my compound completely precipitated out of the aqueous layer when I adjusted the pH from 2.0 to 7.0. Is the compound degrading? A: No, this is a self-validating physical property known as isoelectric precipitation. At pH 2.0, the pyridine nitrogen is protonated, rendering the molecule a highly water-soluble cation. As you neutralize to pH 7.0, the molecule becomes a neutral zwitterion/free base (the OH group remains protonated). The neutral species has drastically lower aqueous solubility and crashes out. Solution: You can exploit this for purification by simply filtering the precipitate, or you can extract it into an organic solvent (like Ethyl Acetate) just before it precipitates.

Quantitative Stability Data

The following table summarizes the stability of 6-methyl-2-(methylthio)pyridin-3-ol across various acidic environments to guide your experimental design.

Acidic ConditionTemperatureTimeframeStability StatusPrimary Observation / Degradation Pathway
0.1 M HCl (aq) 20°C24 hoursHighly Stable Forms soluble pyridinium salt; no degradation observed.
10% TFA in DCM 25°C12 hoursStable Protonation occurs, but lack of water prevents hydrolysis.
1.0 M HCl (aq) 80°C4 hoursUnstable Hydrolysis to 2-pyridone; methanethiol gas release[2].
50% H₂SO₄ (aq) 100°C1 hourHighly Unstable Complete and rapid cleavage of the 2-methylthio group[2].
1.0 M HNO₃ (aq) 20°C< 1 hourUnstable Rapid oxidation to sulfoxide/sulfone species.

Standard Operating Protocols

Protocol: Safe Acid-Base Extraction and Recovery

Objective: To extract the target compound from a crude organic mixture using acid, without triggering hydrolysis or oxidation. Self-Validating Checkpoint: The successful transfer of the compound between phases can be visually confirmed by the precipitation event in Step 4.

Step-by-Step Methodology:

  • Solubilization: Dissolve the crude reaction mixture in a non-water-miscible organic solvent (e.g., Ethyl Acetate) at a concentration of ~0.1 M.

  • Acidic Extraction: Wash the organic layer with an equal volume of 0.5 M HCl (aq). Maintain the temperature between 15–20°C.

    • Causality: The dilute acid ensures complete protonation of the pyridine ring, driving the compound into the aqueous layer, while the low temperature prevents the activation energy required for thioether hydrolysis from being reached.

  • Phase Separation: Separate the aqueous layer. Wash this aqueous layer once with clean Ethyl Acetate to remove residual non-basic organic impurities.

  • Controlled Neutralization: Place the aqueous layer in an ice bath (0–5°C). Slowly add 1.0 M NaOH (aq) dropwise under vigorous stirring until the pH reaches 6.5–7.0.

    • Causality: Neutralization is highly exothermic. Cooling the flask prevents localized thermal spikes that could trigger transient hydrolysis of the C2-methylthio group.

  • Recovery: The target compound will precipitate as a neutral species. Collect the solid via vacuum filtration, wash with cold water, and dry under a high vacuum.

Pathway & Workflow Visualizations

Degradation Pathway: Acid-Catalyzed Hydrolysis

The following diagram illustrates the mechanistic logic behind the structural failure of the compound under harsh acidic conditions.

G SM 6-Methyl-2-(methylthio) pyridin-3-ol Protonated Pyridinium Cation (Activated C2) SM->Protonated H+ (Aqueous Acid) Attack Nucleophilic Attack (H2O addition) Protonated->Attack Heat (>60°C) Product 3-Hydroxy-6-methyl pyridin-2(1H)-one Attack->Product -H+ Thiol Methanethiol (CH3SH) [Toxic Gas] Attack->Thiol Cleavage

Acid-catalyzed hydrolysis pathway of 6-methyl-2-(methylthio)pyridin-3-ol.

Protocol Workflow: Safe Extraction

The following diagram maps the logical sequence of the safe extraction protocol described in Section 4.

Workflow Step1 1. Solubilization Dissolve in EtOAc Step2 2. Acidic Extraction Wash with 0.5M HCl (15°C) Step1->Step2 Protonates Pyridine Step3 3. Phase Separation Isolate Aqueous Layer Step2->Step3 Transfers to Aq Phase Step4 4. Controlled Neutralization Add 1M NaOH at 0-5°C (pH 7) Step3->Step4 Prevents Hydrolysis Step5 5. Recovery Filter Precipitate Step4->Step5 Isoelectric Precipitation

Workflow for the safe acid-base extraction of 6-methyl-2-(methylthio)pyridin-3-ol.

References

  • [1] Title: 3-Pyridinol, 6-methyl-2-(methylthio)- | C7H9NOS - PubChem. Source: National Center for Biotechnology Information (NIH). URL: [Link]

  • Title: Heterocyclic Chemistry, 5th Edition (Mechanisms of Pyridine Reactivity). Source: John Wiley & Sons. URL: [Link]

Sources

Troubleshooting

minimizing side products in methylation of 2-mercapto-3-pyridinol

Welcome to the technical support guide for the methylation of 2-mercapto-3-pyridinol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the methylation of 2-mercapto-3-pyridinol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. The inherent challenge in modifying this molecule lies in its multiple nucleophilic centers, which can lead to a mixture of S-methylated, N-methylated, and O-methylated products. This guide provides in-depth, field-proven insights to help you navigate these challenges, maximize the yield of your desired product, and minimize side-product formation.

Understanding the Core Chemistry: A Multi-Faceted Nucleophile

The key to controlling the methylation of 2-mercapto-3-pyridinol is understanding its structure and the relative reactivity of its three nucleophilic sites: the sulfur, the nitrogen, and the oxygen. The molecule exists in a tautomeric equilibrium between the thiol-phenol form (2-mercapto-3-pyridinol) and the thione-pyridone form (3-hydroxy-2(1H)-pyridinethione). This equilibrium is crucial as it influences the availability and nucleophilicity of the S, N, and O atoms.

The outcome of the methylation reaction is a classic example of kinetic versus thermodynamic control and is heavily influenced by the principles of Hard and Soft Acids and Bases (HSAB) theory.

  • Sulfur (Thiol/Thiolate): A soft nucleophile, it will preferentially react with soft electrophiles (methylating agents).

  • Nitrogen (Pyridine Ring): A borderline nucleophile, its reactivity is highly dependent on the reaction conditions. N-methylation is often a competing pathway.

  • Oxygen (Hydroxyl/Phenoxide): A hard nucleophile, it will react most readily with hard electrophiles.

Methylation_Sites cluster_0 Tautomeric Equilibrium cluster_1 Potential Methylation Products Thiol 2-Mercapto-3-pyridinol (Thiol-Phenol Form) Thione 3-Hydroxy-2(1H)-pyridinethione (Thione-Pyridone Form) Thiol->Thione Tautomerization S_Product S-Methylated (2-(Methylthio)-3-pyridinol) DESIRED Thiol->S_Product S-Attack (Soft Nucleophile) O_Product O-Methylated (2-Mercapto-3-methoxypyridine) SIDE PRODUCT Thiol->O_Product O-Attack (Hard Nucleophile) N_Product N-Methylated (1-Methyl-3-hydroxy-2(1H)-pyridinethione) SIDE PRODUCT Thione->N_Product N-Attack (Borderline)

Figure 1. Tautomerism and potential methylation pathways for 2-mercapto-3-pyridinol.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products I should expect?

The main side products are the N-methylated (1-methyl-3-hydroxy-2(1H)-pyridinethione) and O-methylated (2-mercapto-3-methoxypyridine) isomers. The formation of N-methylated pyridone structures is a common issue in pyridine chemistry, while O-methylation can occur under conditions that favor deprotonation of the hydroxyl group.[1][2]

Q2: Which factors have the greatest impact on selectivity (S- vs. N- vs. O-methylation)?

Selectivity is primarily governed by four factors:

  • The Methylating Agent: Its "hardness" or "softness" (HSAB theory) is critical. Soft agents favor S-methylation.

  • The Base: The strength of the base determines which proton is removed. Stronger bases can lead to multiple deprotonations and reduced selectivity.

  • The Solvent: The polarity and protic/aprotic nature of the solvent can stabilize different transition states, influencing the reaction pathway.[3]

  • Temperature: Higher temperatures can sometimes favor N-methylation over S-methylation.[1]

Q3: How does the choice of methylating agent affect the outcome?

According to HSAB theory, soft nucleophiles (like the thiol/thiolate) react faster with soft electrophiles, while hard nucleophiles (like the alkoxide) react faster with hard electrophiles.

  • Soft Methylating Agents (Favor S-Methylation): Methyl iodide (MeI) and dimethyl sulfate (DMS) are classic examples. The sulfur atom's high polarizability makes it a soft nucleophile, which readily attacks the electrophilic methyl group in these reagents.[4]

  • Hard Methylating Agents (Can Increase N/O-Methylation): Reagents like methyl triflate (MeOTf) or diazomethane (under certain conditions) are considered "harder" and can increase the proportion of N- and O-methylation.[1]

Q4: What is the role of the base? Why can't I just use a very strong base like n-BuLi?

The base is used to deprotonate the thiol (pKa ~8-9) to form the more nucleophilic thiolate. Using a base that is too strong (e.g., n-BuLi or NaH in excess) can also deprotonate the hydroxyl group (pKa ~10-11) and potentially the N-H in the thione tautomer, leading to a mixture of anionic species and a loss of selectivity. A base should be just strong enough to deprotonate the thiol. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or organic bases like triethylamine (Et₃N).[3]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiment.

Problem 1: Low Yield of Desired S-Methylated Product

Your reaction is sluggish, or you recover a significant amount of starting material.

Possible CauseScientific ExplanationRecommended Solution
A. Incomplete Deprotonation The thiolate is a much stronger nucleophile than the neutral thiol.[5] If the base is too weak or insufficient, the concentration of the reactive thiolate will be low, slowing down the desired SN2 reaction.Use an appropriate base. Switch from a weak base like Et₃N to a stronger one like K₂CO₃ or NaH. Ensure at least 1.0-1.2 equivalents of base are used. Perform the deprotonation step at 0 °C for 15-30 minutes before adding the methylating agent to ensure complete formation of the thiolate.[3]
B. Suboptimal Temperature SN2 reactions have an activation energy barrier. While higher temperatures can increase side reactions, a temperature that is too low may result in an impractically slow reaction rate.Optimize reaction temperature. If the reaction is slow at room temperature, consider gently warming it to 40-50 °C. Monitor the reaction closely by TLC or LC-MS to track the consumption of starting material and the formation of products.
C. Methylating Agent Reactivity The chosen methylating agent may not be reactive enough under your conditions. For example, methyl chloride is less reactive than methyl iodide.Select a more reactive agent. If using a less reactive agent, switch to methyl iodide or dimethyl sulfate for higher reactivity towards the soft sulfur nucleophile.
Problem 2: Significant Formation of N-Methylated Side Product

You observe a major impurity that corresponds to the mass of the N-methylated product.

Possible CauseScientific ExplanationRecommended Solution
A. "Hard" Methylating Agent Harder methylating agents can react more readily with the borderline-hard nitrogen atom of the pyridine ring, especially in the thione tautomer.[6]Switch to a "softer" methylating agent. The preferred choice for selective S-methylation is methyl iodide (MeI). Its large, polarizable iodide leaving group makes it a classic soft electrophile, perfectly matched for the soft sulfur nucleophile.
B. Polar Aprotic Solvents Solvents like DMF or DMSO can enhance the nucleophilicity of all anionic species present and may favor N-methylation to a greater extent than less polar solvents.Change the solvent. Consider using acetone or tetrahydrofuran (THF). These solvents are polar enough to dissolve the reactants but are generally less aggressive in promoting competing side reactions compared to DMF or DMSO.[3]
C. High Reaction Temperature The activation energy for N-methylation might be higher than for S-methylation. At elevated temperatures, this pathway can become more competitive, leading to a decrease in selectivity.[1]Reduce the reaction temperature. Run the reaction at room temperature or below (e.g., 0 °C to RT). This will favor the kinetically preferred S-methylation pathway.
Problem 3: Detection of O-Methylated Side Product

Analysis shows a third isomer, corresponding to methylation on the hydroxyl group.

Possible CauseScientific ExplanationRecommended Solution
A. Overly Basic Conditions Using a very strong base (like LDA) or more than one equivalent of a moderately strong base (like NaH) can deprotonate the hydroxyl group, forming the hard phenoxide nucleophile. This phenoxide will then compete for the methylating agent.Use a milder base or stoichiometric amounts. Potassium carbonate (K₂CO₃) is often sufficient to selectively deprotonate the more acidic thiol. If using NaH, use it cautiously (max 1.0-1.1 equivalents) and add it slowly at a low temperature.
B. Specific O-Methylating Reagents Certain reagents are known to be particularly effective for O-methylation of phenols and hydroxypyridines. Diazomethane, for instance, can be an effective O-methylating agent for 3-hydroxypyridines.[1][7]Avoid dedicated O-methylating systems. Stick to standard thiol alkylation conditions (e.g., MeI or DMS with a carbonate base) which are less likely to promote O-methylation.

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Figure 2. A workflow for troubleshooting common issues in the methylation reaction.

Experimental Protocols

Protocol 1: Selective S-Methylation using Methyl Iodide

This protocol is optimized to favor the formation of 2-(methylthio)-3-pyridinol.

Materials:

  • 2-Mercapto-3-pyridinol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methyl Iodide (MeI)

  • Acetone, anhydrous

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-mercapto-3-pyridinol (1.0 eq).

  • Solvent: Add anhydrous acetone (approx. 10-20 mL per gram of starting material).

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq).

  • Stirring: Stir the resulting suspension vigorously at room temperature for 15 minutes.

  • Methylating Agent: Add methyl iodide (1.1 eq) dropwise via syringe over 5 minutes.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the starting material is consumed, filter the reaction mixture to remove the potassium carbonate.

    • Wash the solid residue with a small amount of acetone.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-(methylthio)-3-pyridinol.

Protocol 2: Analytical Monitoring by LC-MS

This allows for precise tracking of reactant consumption and product formation.

Method:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start with 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Mass Spectrometry: Electrospray Ionization (ESI) in positive mode. Monitor for the mass-to-charge ratio (m/z) of:

    • Starting Material (C₅H₅NOS): [M+H]⁺ = 128.0

    • Methylated Product (C₆H₇NOS): [M+H]⁺ = 142.0

References

  • Adamczyk, M., Johnson, D. D., & Reddy, R. E. (1999). Methylation of Hydroxypyridines. Organic Preparations and Procedures International, 31(6), 2985-2990. Available from: [Link]

  • Fujisawa, T., et al. (2025). Direct S-Azidomethylation of Thiols with N-Azidomethyldisulfonimides. Organic Letters. Available from: [Link]

  • Watanabe, H., et al. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. Organic Process Research & Development, 11(2), 251-258. Diagram of O-methylation of 3-hydroxypyridine available from: [Link]

  • Chemistry LibreTexts. (2024). 18.8: Thiols and Sulfides. Available from: [Link]

  • Kad, G. L., et al. (2025). Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation. ResearchGate. Available from: [Link]

  • Shimizu, M., Shimazaki, T., & Hibi, T. (2009). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 78(12), 2973-2983. Available from: [Link]

  • Stefaniak, L. (1976). 13C and 1H NMR spectroscopic studies on the structure of N-methyl-3-pyridone and 3-hydroxypyridine. Tetrahedron, 32(9), 1065-1067. Available from: [Link]

  • Nizamov, I. S., et al. (2023). 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis. DergiPark. Available from: [Link]

  • Wikipedia. (n.d.). Thiol. Available from: [Link]

  • Pesnot, T., et al. (2025). Enzymatic S-Methylation of Thiols Catalyzed by Different O-Methyltransferases. ResearchGate. Available from: [Link]

  • De, S., et al. (2016). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. RSC Publishing. Available from: [Link]

Sources

Optimization

Technical Support Center: Overcoming Catalyst Poisoning by 2-(Methylthio) Groups

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing catalytic stalling, low yields, or catalyst deactivation during cross-coupli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing catalytic stalling, low yields, or catalyst deactivation during cross-coupling reactions involving substrates with 2-(methylthio) groups.

Below, you will find an in-depth mechanistic breakdown, troubleshooting FAQs, quantitative data comparisons, and self-validating experimental protocols to rescue your synthetic workflows.

The Root Cause of Catalyst Deactivation

In transition-metal catalysis (particularly Palladium and Nickel), the 2-(methylthio) group acts as a potent catalyst poison. Due to the "soft" nature of both the sulfur atom and the late transition metal center, the sulfur lone pairs exhibit a high thermodynamic affinity for the metal.

During the catalytic cycle, the 2-(methylthio) moiety displaces essential phosphine ligands, forming highly stable, off-cycle Pd-S complexes. This coordination prevents the transmetalation step and halts the reaction. Furthermore, prolonged heating of these off-cycle species frequently leads to the irreversible agglomeration of the metal into inactive nanoparticles (e.g.,


), completely killing catalytic activity [1].

G Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Pd(II) Intermediate) Pd0->OxAdd Ar-X Poison Off-Cycle Deactivation (Pd-Thioether Complex) OxAdd->Poison 2-(methylthio) coordination TransMet Transmetalation OxAdd->TransMet Nucleophile Poison->OxAdd Cu(I) Scavenger / Bulky Ligand RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Mechanism of 2-(methylthio) poisoning and recovery via Cu(I) or bulky ligands.

Troubleshooting & FAQs

Q: How can I diagnose if my reaction is failing due to sulfur poisoning or just poor reactivity? A: Run a control reaction using an analogous substrate lacking the 2-(methylthio) group. If the control succeeds, sulfur poisoning is the likely culprit. Visually, sulfur poisoning often manifests as the rapid formation of a black precipitate (Palladium black or


 nanoparticles) on the walls of the flask shortly after reaching the reaction temperature [1]. You will observe complete recovery of starting materials via GC/MS or LC/MS despite high catalyst loading.

Q: Can ligand design alone overcome this poisoning? A: Yes, in many cases. Utilizing bidentate ligands with large bite angles (e.g., Xantphos, natural bite angle ~111°) or highly sterically demanding Buchwald-type ligands (e.g., XPhos) enforces a rigid geometry around the Palladium center. This steric bulk physically occludes the incoming sulfur lone pairs, preventing the formation of the off-cycle bis-thioether Pd complex and promoting reductive elimination [2].

Q: Ligand screening failed to improve my yields. What chemical additives can rescue the catalytic cycle? A: Introduce a thiophilic Lewis acid, such as a Copper(I) salt (e.g., Copper(I) 3-methylsalicylate or CuTC). Copper acts as a highly effective "sulfur scavenger." Because Cu(I) is highly thiophilic, it binds reversibly to the methylthio group, pulling the sulfur away from the Palladium center. This keeps the Palladium on-cycle for transmetalation, a strategy heavily utilized in desulfurative cross-couplings [3].

Q: I am trying to install a methylthio group, but the thiolate reagent is poisoning my catalyst. Are there alternative reagents? A: Yes. Direct use of sodium thiomethoxide (


) or methanethiol often leads to immediate catalyst death due to high local concentrations of the free thiolate. Instead, use an anion-shuttle reagent like 4-((methylthio)methyl)morpholine. This reagent allows for the controlled in situ release of methylthiolate anions, keeping the steady-state concentration low enough to prevent catalyst deactivation while maintaining high reactivity [4].

Quantitative Data: Ligand and Additive Efficacy

The table below summarizes the causal impact of different catalyst/ligand/additive combinations on the Suzuki-Miyaura cross-coupling of a model 2-(methylthio)aryl bromide with phenylboronic acid.

Catalyst SystemLigand TypeAdditiveYield (%)Mechanistic Outcome

(5 mol%)
Monodentate (Small)None< 5%Rapid poisoning; Pd black formation.

(2.5 mol%)
dppf (Bidentate)None42%Partial steric protection; sluggish turnover.

(2.5 mol%)
Xantphos (Wide Bite Angle)None78%Steric occlusion prevents sulfur coordination.

(5 mol%)
Monodentate (Small)CuMeSal (1.5 eq)91%Cu(I) scavenges sulfur, enabling transmetalation.

Validated Experimental Protocols

Protocol A: Copper-Assisted Cross-Coupling of 2-(Methylthio)aryl Halides

This protocol utilizes Cu(I) as a sulfur scavenger to enable the cross-coupling of heavily poisoned substrates. It is designed as a self-validating system where visual cues confirm the integrity of the catalytic cycle.

Workflow Step1 1. Substrate & Cu(I) Salt Prep (Glovebox/Schlenk) Step2 2. Addition of Pd Precatalyst & Ligand (e.g., Pd2(dba)3 + Xantphos) Step1->Step2 Step3 3. Solvent Addition (Degassed THF/Dioxane) Step2->Step3 Step4 4. Heating & Monitoring (80°C, GC/MS or TLC) Step3->Step4 Step5 5. Aqueous Workup & Cu Removal (Ammonia wash) Step4->Step5

Step-by-step workflow for Cu-assisted cross-coupling of methylthio-bearing substrates.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried reaction vial with the 2-(methylthio)aryl halide (1.0 mmol), the boronic acid coupling partner (1.5 mmol), and Copper(I) 3-methylsalicylate (CuMeSal) (1.5 mmol).

    • Causality Note: A stoichiometric excess of Cu(I) is required because it acts as a reagent to sequester the sulfur atom, not as a catalyst.

  • Catalyst Loading: Add

    
     (0.025 mmol, 2.5 mol%) and Xantphos (0.06 mmol, 6 mol%).
    
  • Solvent & Base: Add 5.0 mL of rigorously degassed THF, followed by anhydrous

    
     (2.0 mmol).
    
    • Validation Checkpoint: The solution should appear as a pale yellow/orange suspension. If it immediately turns jet black upon solvent addition, oxygen contamination has prematurely oxidized the Pd(0).

  • Reaction Execution: Seal the vial, remove it from the glovebox, and heat at 80 °C for 12 hours. Monitor via GC/MS. The absence of an unreacted starting material peak confirms the Cu(I) successfully prevented catalyst stalling.

  • Specialized Workup (Critical): Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and wash with a 10% aqueous ammonium hydroxide (

    
    ) solution (3 x 10 mL).
    
    • Causality Note: The ammonia wash is non-negotiable. Copper forms highly stable, soluble complexes with the methylthio product. Ammonia acts as a stronger competing ligand, breaking the Cu-S bond and pulling the copper into the aqueous layer as a deep blue

      
       complex, liberating your pure product into the organic layer.
      

References

  • Title: Recent Metal-Catalyzed Methods for Thioether Synthesis Source: Thieme Connect URL:Click here for verific
  • Source: Organometallics (ACS Publications)
  • Source: Chemical Science (PMC / NIH)
  • Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI URL:Click here for verific

Sources

Reference Data & Comparative Studies

Validation

A Predictive and Comparative Guide to the ¹H NMR Chemical Shifts of 3-Pyridinol, 6-methyl-2-(methylthio)-

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose, offering detailed insights into the electronic environment of protons within a molecule. This guide provides an in-depth comparative analysis of the ¹H NMR chemical shifts for 3-Pyridinol, 6-methyl-2-(methylthio)-, a substituted pyridine of interest.

In the absence of a publicly available experimental spectrum for the target compound, this guide will leverage a predictive approach grounded in the analysis of structurally related analogues. By systematically examining the influence of each substituent—hydroxyl, methyl, and methylthio—on the pyridine ring, we can construct a robust prediction of the ¹H NMR spectrum for 3-Pyridinol, 6-methyl-2-(methylthio)-. This comparative methodology not only allows for a confident estimation of the chemical shifts but also deepens the understanding of structure-property relationships in this class of compounds.

Comparative Analysis of ¹H NMR Data

To predict the ¹H NMR spectrum of our target compound, we will first examine the experimental data for key structural analogues. The data presented below was acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for polar analytes.

Table 1: Experimental ¹H NMR Data of Comparative Pyridine Derivatives in DMSO-d₆

CompoundH-2 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)Other Protons (ppm)
3-Hydroxypyridine [1]8.15 (d)7.32 (dd)7.26 (m)8.36 (d)9.91 (s, -OH)
3-Hydroxy-6-methylpyridine [2]8.02 (d)7.07 (dd)7.05 (d)-9.64 (s, -OH), 2.35 (s, -CH₃)
The Influence of Substituents on Pyridine Proton Chemical Shifts

The chemical shift of a proton is highly sensitive to its local electronic environment, which is modulated by the interplay of inductive and resonance effects of the substituents on the aromatic ring.[3][4]

  • Hydroxyl Group (-OH) at C-3: The hydroxyl group is an electron-donating group through resonance (lone pairs on oxygen delocalize into the ring) and electron-withdrawing through induction. In pyridines, the resonance effect tends to dominate, leading to increased electron density at the ortho and para positions (C-2, C-4, and C-6). This shielding effect results in an upfield shift (lower ppm) for these protons compared to unsubstituted pyridine.

  • Methyl Group (-CH₃) at C-6: The methyl group is a weak electron-donating group through induction and hyperconjugation. Its presence at C-6 in 3-hydroxy-6-methylpyridine leads to a noticeable upfield shift of the adjacent H-5 proton and the H-4 proton compared to 3-hydroxypyridine.

  • Methylthio Group (-SCH₃) at C-2: The methylthio group is a moderately electron-donating group through resonance and is also inductively withdrawing. When placed at the C-2 position, it is expected to exert its strongest shielding effect on the para proton (H-5) and a lesser effect on the ortho proton (H-3, which is substituted in our target). The protons of the methyl group itself are expected to appear as a singlet in the aliphatic region, typically around 2.1-2.5 ppm.

Predicted ¹H NMR Spectrum of 3-Pyridinol, 6-methyl-2-(methylthio)-

By synthesizing the effects observed in our comparative compounds, we can predict the ¹H NMR spectrum for 3-Pyridinol, 6-methyl-2-(methylthio)-. The molecule has two aromatic protons at the C-4 and C-5 positions.

Table 2: Predicted ¹H NMR Data for 3-Pyridinol, 6-methyl-2-(methylthio)- in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
-OH~9.5 - 10.0s-The phenolic proton is expected to be a broad singlet, similar to other 3-hydroxypyridines.
H-4~6.9 - 7.1d~8.0Shielded by both the -OH at C-3 and the -SCH₃ at C-2. Expected to be a doublet due to coupling with H-5.
H-5~6.8 - 7.0d~8.0Shielded by the -CH₃ at C-6 and para to the -SCH₃ at C-2. Expected to be a doublet due to coupling with H-4.
6-CH₃~2.3 - 2.4s-Similar to 3-hydroxy-6-methylpyridine.
2-SCH₃~2.4 - 2.6s-Typical chemical shift for a methylthio group attached to an aromatic ring.

The predicted spectrum will therefore consist of two doublets in the aromatic region, representing the two adjacent protons at C-4 and C-5, and three singlets in the downfield and aliphatic regions, corresponding to the hydroxyl, 6-methyl, and 2-methylthio protons, respectively.

Caption: Influence of substituents on the proton chemical shifts of the target molecule.

Standard Experimental Protocol for ¹H NMR Acquisition

The following protocol outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum of a substituted pyridine derivative like 3-Pyridinol, 6-methyl-2-(methylthio)-.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified solid sample.

    • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.

    • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or vortexing can be applied if necessary.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

    • Insert the NMR tube into the spectrometer probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is critical for sharp, well-resolved peaks. This is an iterative process of adjusting the shim coils to minimize the line width of the solvent peak.

  • Data Acquisition:

    • Set the appropriate acquisition parameters for a standard ¹H experiment:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

      • Spectral Width: A spectral width of approximately 16 ppm is generally sufficient to cover the expected range for both aromatic and aliphatic protons.

      • Number of Scans: Typically 16 to 64 scans are adequate to achieve a good signal-to-noise ratio, depending on the sample concentration.

      • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is standard.

      • Acquisition Time (AQ): An acquisition time of 2-4 seconds provides good digital resolution.

      • Temperature: The experiment is typically conducted at a constant temperature, for example, 298 K.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks have a pure absorption line shape.

    • Calibrate the chemical shift scale by referencing the residual solvent peak of DMSO-d₆ to 2.50 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the peak multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) to deduce the connectivity of the protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Sample Weigh Sample Dissolve in DMSO-d6 Dissolve in DMSO-d6 Weigh Sample->Dissolve in DMSO-d6 Transfer to NMR Tube Transfer to NMR Tube Dissolve in DMSO-d6->Transfer to NMR Tube Insert into Spectrometer Insert into Spectrometer Transfer to NMR Tube->Insert into Spectrometer Lock & Shim Lock & Shim Insert into Spectrometer->Lock & Shim Set Parameters Set Parameters Lock & Shim->Set Parameters Acquire FID Acquire FID Set Parameters->Acquire FID Fourier Transform Fourier Transform Acquire FID->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Calibration Calibration Phase Correction->Calibration Integration & Analysis Integration & Analysis Calibration->Integration & Analysis

Caption: A streamlined workflow for acquiring and processing a ¹H NMR spectrum.

Conclusion

References

  • Gajeles, G., et al. N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry, 2020. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • PubChem. 3-Hydroxypyridine. [Link]

  • Chemistry LibreTexts. 5.3: Factors That Influence NMR Chemical Shift. [Link]

  • Scribd. Factors Influencing NMR Chemical Shifts. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

Sources

Comparative

Comprehensive FTIR Spectral Analysis of 6-methyl-2-(methylthio)pyridin-3-ol: Modality Comparison Guide

In the rigorous landscape of pharmaceutical drug development, the structural verification of highly functionalized intermediates like 6-methyl-2-(methylthio)pyridin-3-ol is paramount. This compound presents a unique anal...

Author: BenchChem Technical Support Team. Date: March 2026

In the rigorous landscape of pharmaceutical drug development, the structural verification of highly functionalized intermediates like 6-methyl-2-(methylthio)pyridin-3-ol is paramount. This compound presents a unique analytical challenge: it features a heterocyclic pyridine core, a C3-hydroxyl group capable of intermolecular hydrogen bonding, and a C2-methylthio ether linkage[1].

Fourier Transform Infrared (FTIR) spectroscopy is a frontline technique for elucidating these functional groups. However, the choice of FTIR sampling modality profoundly impacts spectral resolution, sensitivity, and quantitative reliability. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of the two dominant FTIR analytical modalities—Attenuated Total Reflectance (ATR) and KBr Pellet Transmission —providing the causality behind experimental choices and self-validating protocols to ensure absolute data integrity.

Structural Signatures: Target Compound Spectral Expectations

Before comparing instrument modalities, it is critical to establish the baseline spectral signatures of 6-methyl-2-(methylthio)pyridin-3-ol. The presence of both a thioether and a hydroxyl group on a pyridine ring makes its FTIR spectrum rich in diagnostic bands.

Table 1: Diagnostic FTIR Spectral Band Assignments for 6-methyl-2-(methylthio)pyridin-3-ol

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Diagnostic Significance
Hydroxyl (-OH) O-H stretch3100 - 3300Broadened by intermolecular H-bonding; confirms C3 substitution.
Pyridine Ring C=C / C=N stretch1550 - 1600Defines the core heterocyclic aromatic scaffold.
Methyl (-CH₃) C-H stretch (aliphatic)2850 - 2960Confirms the presence of C6-methyl and S-methyl groups.
Phenolic C-O C-O stretch1200 - 1250Differentiates from non-hydroxylated pyridine analogs.
Thioether (-S-CH₃) C-S stretch650 - 700Critical for verifying the C2-methylthio substitution.

Comparative Modality Analysis: ATR-FTIR vs. KBr Transmission

To achieve reliable characterization, laboratories must choose the appropriate FTIR accessory based on their specific analytical objective.

Attenuated Total Reflectance (ATR-FTIR) Systems
  • Best For: High-throughput screening, routine QA/QC, and preserving the sample's polymorphic state.

  • Performance Profile: ATR has largely superseded complex transmission systems for routine analysis due to its speed and zero-dilution requirement[2]. By pressing the powder against a high-refractive-index prism (e.g., Diamond or ZnSe), the IR beam undergoes total internal reflection, creating an evanescent wave that directly measures the powder sample surface[3].

  • Limitations for the Target Compound: The penetration depth is wavelength-dependent (penetrating deeper at lower wavenumbers). This optical phenomenon can artificially enhance the intensity of the C-S stretch (~700 cm⁻¹) relative to the O-H stretch (~3200 cm⁻¹). Furthermore, its shallow penetration depth makes it unsuitable for detecting trace impurities (<1%) within the intermediate batch[4].

KBr Pellet Transmission Systems
  • Best For: Trace impurity profiling, rigorous quantitative analysis, and historical library matching.

  • Performance Profile: The KBr method involves diluting the sample in an IR-inactive alkali halide matrix. Because the IR beam passes through a longer effective pathlength of the bulk sample, KBr pellets offer superior sensitivity for detecting trace amounts of unreacted precursors or byproducts[4].

  • Limitations for the Target Compound: KBr is highly hygroscopic. If ambient moisture is absorbed during preparation, a broad water band will obscure the critical C3-hydroxyl stretching region of the pyridinol, leading to false interpretations[2].

Analytical Decision Matrix

FTIR_Workflow Start 6-methyl-2-(methylthio)pyridin-3-ol Powder Sample Decision Analytical Objective? Start->Decision ATR ATR-FTIR Modality (High Throughput / QC) Decision->ATR Rapid Screening KBr KBr Pellet Modality (Trace Impurities / Library) Decision->KBr High Sensitivity ATR_Prep Direct Application to Diamond Crystal ATR->ATR_Prep KBr_Prep Mix 1% Sample with KBr Press at 8 Tons KBr->KBr_Prep ATR_Data Surface Penetration Spectrum (0.5-2 µm) ATR_Prep->ATR_Data KBr_Data Bulk Transmission Spectrum (High Sensitivity) KBr_Prep->KBr_Data

Workflow for selecting the optimal FTIR modality based on analytical objectives in drug development.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the action to prevent user-induced spectral artifacts.

Protocol A: KBr Pellet Transmission Workflow
  • System Validation: Ensure the background spectrum shows no significant water vapor or CO₂ interference before proceeding.

  • Drying the Matrix: Pre-dry IR-grade KBr powder at 110°C for 2-3 hours.

    • Causality: KBr is highly hygroscopic; removing moisture prevents the appearance of a broad O-H stretch at ~3400 cm⁻¹ that would mask the critical C3-hydroxyl signal of the target compound. Avoid rapid heating to prevent oxidation to KBrO₃, which causes discoloration[3].

  • Sample Dilution: Weigh 1-2 mg of 6-methyl-2-(methylthio)pyridin-3-ol and mix with 200 mg of the dried KBr.

    • Causality: Maintaining a ~0.5-1.0% sample concentration ensures the resulting pellet adheres to the Beer-Lambert law, preventing total absorption of the IR beam and allowing for quantitative accuracy[4].

  • Milling: Pulverize the mixture in an agate mortar to a particle size of <200 mesh.

    • Causality: Reducing particle size below the wavelength of mid-IR light minimizes Christiansen effect scattering, which otherwise causes sloping baselines and distorted peak shapes[3].

  • Pressing: Transfer to a 13 mm die, apply a vacuum for 2 minutes, and press at 8 tons for 3 minutes.

    • Causality: Degassing removes trapped air, while high pressure cold-flows the alkali halide into a continuous, transparent optical disk[3].

Protocol B: ATR-FTIR Workflow
  • System Validation: Perform a background scan on the empty, clean crystal to establish a flat baseline.

  • Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

    • Causality: Removes residual organics, preventing cross-contamination and ghost peaks in the highly sensitive evanescent wave region[2].

  • Sample Application: Deposit approximately 5 mg of the raw 6-methyl-2-(methylthio)pyridin-3-ol powder directly onto the crystal.

    • Causality: ATR allows for direct measurement of powder samples without dilution, preserving the polymorphic state of the pharmaceutical intermediate[3].

  • Compression: Apply the pressure anvil to firmly compress the powder against the diamond surface.

    • Causality: The evanescent wave penetrates only 0.5 to 2 µm into the sample. Intimate optical contact is mandatory; poor contact results in weak, uninterpretable spectra with poor signal-to-noise ratios[2].

References

1.[4] Title: What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Source: Kintek Press URL: [Link] 2.[2] Title: Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy Source: AZoM URL: [Link] 3.[3] Title: Measurement Methods for Powder Samples Source: Shimadzu URL: [Link] 4.[1] Title: Pyridine, 2-(methylthio)- | C6H7NS | CID 29076 Source: PubChem - NIH URL: [Link]

Sources

Validation

Analytical Comparison Guide: Reference Standards for 3-Pyridinol, 6-methyl-2-(methylthio)-

Target Analyte: 3-Pyridinol, 6-methyl-2-(methylthio)- (CAS: 23003-25-0) Molecular Formula: C₇H₉NOS Exact Mass: 155.04 Da As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with fu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 3-Pyridinol, 6-methyl-2-(methylthio)- (CAS: 23003-25-0) Molecular Formula: C₇H₉NOS Exact Mass: 155.04 Da

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with functionalized pyridines. 3-Pyridinol, 6-methyl-2-(methylthio)- is a highly versatile heterocyclic scaffold utilized in the synthesis of pharmaceuticals, kinase inhibitors, and agrochemicals. However, its precise quantification in complex matrices—whether for active pharmaceutical ingredient (API) release or pharmacokinetic metabolite tracking—is fraught with challenges.

This guide objectively compares the performance of different reference standard grades for this compound and provides a self-validating, causality-driven LC-MS/MS protocol to ensure absolute data integrity.

Chemical & Analytical Challenges (The "Why")

Before selecting a reference standard, one must understand the molecule's intrinsic behavior. The structure of 3-Pyridinol, 6-methyl-2-(methylthio)- presents three distinct analytical challenges:

  • Amphoteric Nature & Peak Tailing: The molecule contains both a basic pyridine nitrogen and a weakly acidic hydroxyl group. On traditional silica-based stationary phases, the protonated basic nitrogen interacts strongly with residual surface silanols, leading to severe chromatographic peak tailing.

  • Pyridinol-Pyridone Tautomerism: The hydroxyl group at position 3 allows the molecule to exist in equilibrium with its pyridone tautomer. If the mobile phase pH is not strictly controlled, this tautomerization occurs on the column, resulting in split or excessively broad peaks.

  • Susceptibility to Oxidation: The methylthio (-SCH₃) moiety is highly reactive. Upon exposure to atmospheric oxygen or reactive oxygen species (ROS) in aqueous solutions, it rapidly oxidizes to its sulfoxide and sulfone derivatives.

To visualize this instability, the logical degradation and tautomeric pathways are mapped below.

G A 3-Pyridinol, 6-methyl-2-(methylthio)- (Target Analyte) B 6-methyl-2-(methylthio)pyridin-3(1H)-one (Pyridone Tautomer) A->B Tautomerization (pH dependent) C 3-Pyridinol, 6-methyl-2-(methylsulfinyl)- (Sulfoxide Degradant) A->C Oxidation (ROS / Air) D 3-Pyridinol, 6-methyl-2-(methylsulfonyl)- (Sulfone Degradant) C->D Further Oxidation

Fig 1: Tautomeric and oxidative degradation pathways of 3-Pyridinol, 6-methyl-2-(methylthio)-.

Reference Standard Grade Comparison

Selecting the correct grade of reference standard is the foundation of analytical accuracy. Using an inferior standard for a highly reactive molecule like 3-Pyridinol, 6-methyl-2-(methylthio)- will inevitably lead to out-of-specification (OOS) results.

Below is a quantitative and qualitative comparison of the three primary sourcing strategies for reference standards.

SpecificationCertified Reference Material (CRM)Analytical Standard GradeIn-House Synthesized Standard
Purity Verification Quantitative NMR (qNMR)HPLC-UV / LC-MS (Area %)Variable (Usually LC-MS/NMR)
Traceability ISO 17034 / ISO/IEC 17025Non-accredited commercialNone (Internal use only)
Uncertainty Value Formally Reported (e.g., ± 0.5%)Not formally calculatedNot formally calculated
Stability Guarantee Rigorous real-time & acceleratedLimited lot-specific testingDependent on internal QA
Cost & Lead Time High Cost / Readily AvailableModerate Cost / Readily AvailableHigh Labor Cost / Slow
Best Application API release, Regulatory submissionsRoutine screening, Early R&DCustom metabolite tracking

Scientist's Verdict: For regulatory compliance and quantitative assay validation, CRMs are non-negotiable. The exact mass and structural data provided by highlight the molecule's low molecular weight (155.04 Da), meaning even minor impurities (like the sulfoxide degradant) significantly skew response factors. While Analytical Standards are cost-effective for early development, they lack the metrological traceability required by the for late-stage validation.

Optimized LC-MS/MS Quantification Protocol

To accurately quantify 3-Pyridinol, 6-methyl-2-(methylthio)- while mitigating its tautomeric and oxidative risks, I have designed the following self-validating LC-MS/MS methodology.

System Suitability Testing (SST) - The Self-Validating Mechanism

Before any unknown samples are injected, the analytical system must prove it is "fit for purpose." The protocol is invalid if the following criteria are not met:

  • Resolution (

    
    ):  > 2.0 between the target analyte and its sulfoxide degradant.
    
  • Tailing Factor (

    
    ):  < 1.5 for the target peak (verifies silanol interactions are suppressed).
    
  • Precision: %RSD < 2.0% for 6 replicate injections of the CRM standard.

Step-by-Step Methodology & Causality

Step 1: Standard Preparation and Storage

  • Action: Dissolve the CRM standard in 100% LC-MS grade Acetonitrile to a stock concentration of 1.0 mg/mL. Purge the headspace with Argon and store at -20°C.

  • Causality: The methylthio group is highly prone to oxidation in aqueous solutions or when exposed to atmospheric oxygen, a known degradation pathway for methylthio-pyridines (). Acetonitrile minimizes solvolysis, and Argon displaces reactive oxygen species, ensuring standard integrity.

Step 2: Mobile Phase Configuration

  • Action:

    • Mobile Phase A: LC-MS Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS Acetonitrile + 0.1% Formic Acid.

  • Causality: The acidic pH (~2.7) ensures the basic pyridine nitrogen is fully protonated, while the weakly acidic hydroxyl group remains un-ionized. This locks the molecule into a single structural state, completely preventing the pyridinol-pyridone tautomerism that causes peak broadening.

Step 3: Chromatographic Separation

  • Action: Utilize a polar-embedded C18 column (e.g., 2.1 x 100 mm, 1.7 µm) at a flow rate of 0.4 mL/min. Apply a gradient of 5% B to 95% B over 5 minutes.

  • Causality: Standard C18 columns leave residual acidic silanols exposed. A polar-embedded stationary phase creates a steric and electrostatic shield, preventing the protonated basic nitrogen of the pyridine ring from interacting with the silica support, thereby eliminating peak tailing.

Step 4: Mass Spectrometry (ESI+ MRM) Detection

  • Action: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Monitor the Multiple Reaction Monitoring (MRM) transitions:

    
     156.0 
    
    
    
    110.0 (quantifier) and
    
    
    156.0
    
    
    128.0 (qualifier).
  • Causality: ESI+ efficiently ionizes the basic pyridine nitrogen, yielding the

    
     ion at 156.0 
    
    
    
    . The transition to 110.0
    
    
    represents the highly favored cleavage of the methylthio group (
    
    
    ), providing exceptional signal-to-noise ratios and distinguishing the parent compound from isobaric matrix interferences.

References

  • Title: 3-Pyridinol, 6-methyl-2-(methylthio)- | PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) / ICH URL: [Link]

  • Title: UHPLC-MS/HRMS method for the quantitation of pyrithione metabolites in human urine Source: ResearchGate URL: [Link]

Comparative

A Senior Application Scientist's Guide to the Chromatographic Separation of 3-Pyridinol Impurities

Welcome to a comprehensive technical guide on the chromatographic separation of impurities in 3-pyridinol. As a crucial intermediate in the synthesis of various pharmaceuticals and other biologically active substances, t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive technical guide on the chromatographic separation of impurities in 3-pyridinol. As a crucial intermediate in the synthesis of various pharmaceuticals and other biologically active substances, the purity of 3-pyridinol is paramount.[1] This guide is designed for researchers, analytical scientists, and drug development professionals who require robust, reliable, and well-understood methods for impurity profiling. We will move beyond simple protocols to explore the underlying principles, justify experimental choices, and compare the preeminent chromatographic techniques—HPLC, GC, and TLC—providing the data and logic needed to select the optimal method for your specific analytical challenge.

Part 1: The Foundation: Why Impurity Profiling of 3-Pyridinol Matters

In pharmaceutical development, an impurity is any component of a drug substance that is not the defined chemical entity.[2] The control of these impurities is not merely a quality control exercise; it is a fundamental requirement for ensuring the safety and efficacy of the final drug product. Regulatory bodies, through frameworks like the International Council for Harmonisation (ICH) guidelines, provide strict thresholds for the reporting, identification, and toxicological qualification of impurities.[3][4]

Key ICH Q3A(R2) Thresholds for Impurities in New Drug Substances:

Threshold TypeMaximum Daily Dose ≤ 2 g/day Rationale
Reporting Threshold ≥ 0.05%The level above which an impurity must be reported in a regulatory submission.[5]
Identification Threshold ≥ 0.10% or 1.0 mg/day (whichever is lower)The level above which the structure of an impurity must be determined.[3][6]
Qualification Threshold ≥ 0.15% or 1.0 mg/day (whichever is lower)The level above which an impurity's biological safety must be established.[5]

Impurities in 3-pyridinol can originate from various sources, including the synthesis process (e.g., starting materials, by-products, intermediates) or degradation during storage (e.g., oxidation products).[6][7] Given that 3-pyridinol is a polar, basic compound, its chromatographic behavior and the nature of its impurities demand carefully selected and optimized analytical methods.

Part 2: High-Performance Liquid Chromatography (HPLC): The Definitive Method

For the analysis of non-volatile, polar compounds like 3-pyridinol, High-Performance Liquid Chromatography (HPLC) is the undisputed gold standard.[8][9][10][11] Its versatility, sensitivity, and high resolving power make it the primary choice for the separation and quantification of impurities.[10][12]

Expertise & Causality: Why Reversed-Phase HPLC Works

We employ reversed-phase HPLC, where the stationary phase (e.g., C18, octadecylsilane bonded to silica) is non-polar, and the mobile phase is a more polar aqueous-organic mixture.[13] Separation is driven by the differential partitioning of analytes between the two phases.

  • Controlling Ionization is Key: 3-Pyridinol is a basic compound. The pH of the mobile phase is the most critical parameter influencing its retention and peak shape.[2][14] By using a buffered mobile phase at a pH approximately 2 units below the pKa of the pyridine nitrogen, we ensure the molecule is consistently in its protonated (ionized) form. This ionized form has minimal interaction with residual, acidic silanols on the silica surface, preventing the severe peak tailing that often plagues the analysis of basic compounds.[14]

  • Organic Modifier & Gradient Elution: An organic modifier, typically acetonitrile or methanol, is used to control the elution strength of the mobile phase. A gradient elution, where the concentration of the organic modifier is increased over time, is essential for impurity profiling. This allows for the effective elution of both early-eluting polar impurities and late-eluting non-polar impurities within a single analytical run, ensuring a comprehensive profile.[15]

Experimental Protocol: RP-HPLC Method for 3-Pyridinol
  • Instrumentation: A high-performance liquid chromatography system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Sample Preparation: Accurately weigh and dissolve the 3-pyridinol sample in the mobile phase at the initial gradient composition to a final concentration of approximately 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: Zorbax RX-C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent L1 stationary phase).[13]

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 60% B

      • 35-40 min: 60% B

      • 40-41 min: 60% to 5% B

      • 41-50 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 35 °C.[15]

    • Detection Wavelength: 275 nm (adjust based on UV maxima of 3-pyridinol and expected impurities).

    • Injection Volume: 10 µL.

  • System Suitability: Before analysis, inject a standard solution to verify that the system meets predefined criteria for resolution, tailing factor, and repeatability, in accordance with pharmacopeial guidelines like USP <621>.[16][17][18]

Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s_prep Prepare 1.0 mg/mL 3-Pyridinol Sample hplc HPLC System (Pump, Injector, Oven) s_prep->hplc Inject 10 µL mp_a Prepare Mobile Phase A (pH 3.0 Buffer) mp_a->hplc mp_b Prepare Mobile Phase B (Acetonitrile) mp_b->hplc column C18 Column (250x4.6mm, 5µm) hplc->column Gradient Elution 1.0 mL/min detector PDA Detector (275 nm) column->detector cds Chromatography Data System (CDS) detector->cds Signal Acquisition report Generate Impurity Profile Report cds->report Integration & Quantification

Caption: High-level workflow for the analysis of 3-pyridinol impurities by RP-HPLC.

Data Presentation: Expected HPLC Performance
AnalyteRetention Time (min)Relative Retention Time (RRT)Resolution (USP)Tailing Factor (USP)
Impurity 1 (polar)8.50.57-1.1
3-Pyridinol 15.0 1.00 8.2 (vs Imp. 1)1.2
Impurity 2 (isomer)16.81.122.5 (vs 3-Pyridinol)1.1
Impurity 3 (non-polar)25.41.69>101.0

Part 3: Gas Chromatography (GC): An Orthogonal Approach

While HPLC is the primary technique, Gas Chromatography (GC) serves as an excellent orthogonal (different separation mechanism) and confirmatory method.[19][20] It is particularly well-suited for identifying any volatile or semi-volatile impurities that may not be amenable to HPLC analysis.[9]

Expertise & Causality: The Derivatization Imperative

3-Pyridinol is a polar compound with a hydroxyl (-OH) group, making it non-volatile and prone to strong, undesirable interactions with the GC column's stationary phase. Direct injection would result in poor peak shape and thermal degradation. To overcome this, we must perform derivatization : a chemical reaction to convert the polar analyte into a more volatile and thermally stable derivative.[21][22]

  • Silylation: The most common approach is silylation, where the active hydrogen on the hydroxyl group is replaced by a silyl group, such as a tert-butyldimethylsilyl (TBDMS) group. This is achieved using a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[21][23] The resulting TBDMS-ether is much less polar, more volatile, and exhibits excellent chromatographic behavior.

Experimental Protocol: GC-MS Method for 3-Pyridinol
  • Instrumentation: A gas chromatograph coupled with a Mass Spectrometer (MS) detector, which provides both quantification and structural information for impurity identification.

  • Derivatization:

    • To 1 mg of the 3-pyridinol sample in a vial, add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of MTBSTFA.

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (e.g., 20:1).

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 min at 300 °C.

    • MS Conditions:

      • Transfer Line Temp: 290 °C.

      • Ion Source Temp: 230 °C.

      • Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-450 amu.

  • Analysis: The resulting chromatogram will separate the derivatized impurities and 3-pyridinol. The mass spectrometer will provide mass spectra for each peak, aiding in the identification of unknown impurities.[24]

Visualization: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing sample 3-Pyridinol Sample (1 mg) derivatize Add Solvent & MTBSTFA Heat at 70°C for 30 min sample->derivatize gc GC System (Inlet, Oven) derivatize->gc Inject 1 µL column DB-5ms Column gc->column Temp Programmed Separation ms Mass Spectrometer (EI, Scan Mode) column->ms Ionization & Detection cds MassHunter / Xcalibur (or equivalent) ms->cds Data Acquisition report Identify & Quantify Impurities cds->report Spectral Library Search & Integration

Caption: Workflow for GC-MS analysis of 3-pyridinol impurities, including derivatization.

Data Presentation: Expected GC-MS Performance
Analyte (as TBDMS derivative)Retention Time (min)Key Mass Ions (m/z)
Derivatized Impurity A (volatile)6.2Varies
Derivatized 3-Pyridinol 10.8 209 (M+), 152 (M-57)
Derivatized Impurity B (isomer)11.1209 (M+), 152 (M-57)

Part 4: Thin-Layer Chromatography (TLC): For Rapid Screening

Thin-Layer Chromatography (TLC) is a simple, fast, and cost-effective technique that is invaluable for preliminary screening, reaction monitoring, and checking for gross contamination.[25][26] While not suitable for the precise quantification required by regulatory filings, its ability to analyze multiple samples in parallel makes it an efficient tool in the R&D lab.[27]

Expertise & Causality: The Principles of Adsorption Chromatography

In TLC, separation occurs on a plate coated with a stationary phase (typically silica gel). The sample is spotted, and a mobile phase (eluent) moves up the plate via capillary action. Separation is based on adsorption; polar compounds (like 3-pyridinol) adsorb more strongly to the polar silica and travel shorter distances, while less polar compounds travel further. The result is a series of spots, each with a characteristic Retention Factor (Rf).

Experimental Protocol: TLC Screening
  • Plate: Silica gel 60 F254 plate.

  • Sample Application: Dissolve the sample in methanol (approx. 5 mg/mL). Spot 1-2 µL onto the baseline of the TLC plate.

  • Mobile Phase (Eluent): A mixture of Dichloromethane:Methanol (9:1 v/v) with a few drops of ammonia or triethylamine to improve the spot shape of the basic pyridine compounds.

  • Development: Place the plate in a developing chamber saturated with the mobile phase vapor. Allow the solvent front to travel approximately 80% of the plate height.

  • Visualization:

    • Remove the plate and dry it.

    • Visualize the spots under UV light at 254 nm.

    • Further visualization can be achieved by staining, for example, in an iodine chamber.

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Compare the sample to a 3-pyridinol standard run on the same plate.

Visualization: TLC Experimental Workflow

TLC_Workflow prep Prepare Sample & Standard Solutions spot Spot Samples on TLC Plate Baseline prep->spot develop Develop Plate in Saturated Chamber spot->develop dry Dry the Plate develop->dry visualize Visualize under UV (254 nm) &/or with Staining dry->visualize analyze Calculate Rf Values & Compare Spots visualize->analyze

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Pyridinol, 6-methyl-2-(methylthio)-

Foreword: Beyond Compliance, A Culture of Safety Handling any chemical reagent requires a foundational respect for potential hazards, both known and unknown. For 3-Pyridinol, 6-methyl-2-(methylthio)-, a heterocyclic comp...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Beyond Compliance, A Culture of Safety

Handling any chemical reagent requires a foundational respect for potential hazards, both known and unknown. For 3-Pyridinol, 6-methyl-2-(methylthio)-, a heterocyclic compound used in complex syntheses, this respect translates into a non-negotiable personal protective equipment (PPE) protocol. This guide moves beyond a simple checklist, providing the rationale behind each recommendation. Our objective is to empower you, the researcher, to make informed decisions that ensure your safety and the integrity of your work. This is not merely about fulfilling regulatory requirements; it is about cultivating a deep-seated culture of safety that becomes second nature in your laboratory operations.

Hazard Identification: Understanding the "Why"

Before selecting PPE, we must first understand the specific risks posed by 3-Pyridinol, 6-methyl-2-(methylthio)-. While a comprehensive toxicological profile for this specific compound is not extensively detailed in public literature, its structural similarity to other pyridine and thiol-containing compounds necessitates a cautious approach.[1] Safety Data Sheets (SDS) for analogous chemicals provide the primary basis for our hazard assessment. The key hazards are summarized below.

Hazard ClassGHS PictogramSignal WordHazard StatementCausality for PPE Selection
Acute Toxicity, Oral

Danger H301/H302: Toxic or Harmful if swallowed.[1]Prevents accidental ingestion via contaminated hands. Mandates strict hand hygiene and glove protocols.
Acute Toxicity, Dermal

Danger H310: Fatal in contact with skin.Demands robust skin protection to prevent systemic toxicity through dermal absorption. Requires appropriate gloves and lab coats.
Skin Corrosion/Irritation

Danger H315: Causes skin irritation.[1]Necessitates high-quality, chemical-resistant gloves and protective clothing to avoid direct contact.
Serious Eye Damage/Irritation

Danger H318/H319: Causes serious eye damage or irritation.[1]Requires non-negotiable use of chemical splash goggles or a face shield to protect against splashes of liquids or airborne particles.
Respiratory Irritation

Warning H335: May cause respiratory irritation.[1]Mandates handling within a certified chemical fume hood to control vapor and dust inhalation. Respiratory protection may be needed for spills or in poorly ventilated areas.

This table synthesizes data from analogous compounds. Always refer to the specific SDS provided by your supplier.

The First Line of Defense: Engineering and Administrative Controls

Personal protective equipment is the last line of defense.[2] Before you even select your gloves, ensure that primary control measures are in place.

  • Chemical Fume Hood: All handling of 3-Pyridinol, 6-methyl-2-(methylthio)-, including weighing, solution preparation, and transfers, must be conducted in a properly functioning and certified chemical fume hood.[3] This is critical to mitigate inhalation risks.[1]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[4]

  • Designated Area: All work with this compound should be restricted to a designated area to prevent cross-contamination.

  • Standard Operating Procedures (SOPs): Your institution is required by OSHA to have a written Chemical Hygiene Plan (CHP) which includes SOPs for handling hazardous chemicals.[5] Be thoroughly familiar with these procedures before beginning work.

Core PPE Protocol: A Head-to-Toe Approach

Based on the hazard assessment, a multi-layered PPE approach is mandatory.

Hand Protection

Given the risk of fatal dermal contact and skin irritation, glove selection is paramount.

  • Material: Nitrile gloves are the recommended minimum for incidental contact.[3][6][7] They provide good resistance to a range of chemicals, including many solvents used with pyridine derivatives.[3][8]

  • Thickness: For tasks with a higher risk of splash or prolonged handling, consider using thicker (e.g., >8 mil) nitrile gloves or double-gloving. The thicker the material, the greater the chemical resistance, though this may slightly impair dexterity.[8]

  • Breakthrough Time: Be aware that all glove materials have a finite breakthrough time, after which the chemical will permeate the glove.[9] For disposable nitrile gloves, this protection is for incidental exposure only.[6][9] If direct contact occurs, remove the glove immediately, wash your hands, and don a new pair.[6]

  • Inspection: Always inspect gloves for tears, pinholes, or signs of degradation before use.

Eye and Face Protection

Protection against serious eye damage from splashes is non-negotiable.[1]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory whenever handling the compound in any form.[10] Safety glasses with side shields do not provide adequate protection against chemical splashes.[6]

  • Enhanced Protection: When pouring larger quantities (>50 mL) or when there is a significant splash risk, a full-face shield must be worn in addition to chemical splash goggles.[6][7] The goggles protect from splashes that may come from under the shield.

Body Protection

Preventing skin contact is a primary objective.[11]

  • Lab Coat: A clean, flame-resistant lab coat with long sleeves and a snap or button front is required. It should be kept fully fastened to protect your street clothes and skin.[6][7]

  • Chemical-Resistant Apron: For procedures involving larger volumes or a high risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.

  • Clothing and Footwear: Full-length pants and closed-toe, closed-heel shoes are mandatory in any laboratory setting.[6][10] Open-toed shoes, sandals, and shorts are strictly prohibited.[10]

Respiratory Protection

Under normal operating conditions within a certified fume hood, respiratory protection is not typically required.[12] However, it is essential in specific circumstances:

  • Emergency Situations: In the event of a large spill or a failure of the fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]

  • Weighing Powders: If weighing the solid form outside of a containment hood (not recommended), a respirator is required to prevent inhalation of fine particles.[1]

  • Fit Testing: All personnel required to wear a respirator must be medically cleared and have undergone a formal fit test as part of your institution's respiratory protection program, in compliance with OSHA 29 CFR 1910.134.[1]

Procedural Discipline: Donning, Doffing, and Disposal

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE Donning and Doffing Sequence

G cluster_0 Donning (Putting On) cluster_1 Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Eye/Face Protection (Goggles/Face Shield) Don1->Don2 Don3 3. Gloves (Pull cuffs over lab coat sleeves) Don2->Don3 Doff1 1. Gloves (Peel off without touching exterior) Doff2 2. Lab Coat (Roll inside out) Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Wash Hands Thoroughly Doff3->Doff4

Caption: Correct sequence for donning and doffing PPE to minimize contamination.

Disposal Plan: A Critical Final Step

Contaminated PPE is hazardous waste.

  • Gloves: Dispose of used gloves immediately in a designated hazardous waste container. Never reuse disposable gloves.

  • Lab Coats: If a lab coat becomes significantly contaminated, it must be removed immediately and decontaminated or disposed of according to your institution's hazardous waste procedures. Do not launder contaminated lab coats at home.

  • Other PPE: Dispose of any other contaminated disposable PPE (e.g., aprons, shoe covers) in the appropriate hazardous waste stream.

Emergency Response: When Controls Fail

In the event of an exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[12][13] Seek immediate medical attention, as dermal exposure may be fatal.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][13]

Always have the Safety Data Sheet (SDS) available for emergency responders.

References

  • Chemical glove selection tool. MAPA Professional. [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety - University of Colorado Boulder. [Link]

  • SAFETY DATA SHEET - Pyridine. Carl ROTH. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Pyridine. Centers for Disease Control and Prevention. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC (PubMed Central). [Link]

  • Material Safety Data Sheet - 3-Methyl-2-phenylpyridine, 97+%. Cole-Parmer. [Link]

  • Chemical Resistance Reference Chart. Medicom. [Link]

  • PYRIDINE AR Safety Data Sheet. Loba Chemie. [Link]

  • PYRIDINE | Occupational Safety and Health Administration. OSHA. [Link]

  • PYRIDINE Safety Data Sheet. ChemSupply. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety - The University of Texas at Austin. [Link]

  • Chapter 19 PERSONAL PROTECTIVE EQUIPMENT (PPE). OSHAcademy. [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]

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